Product packaging for Jervine(Cat. No.:CAS No. 469-59-0)

Jervine

Cat. No.: B191634
CAS No.: 469-59-0
M. Wt: 425.6 g/mol
InChI Key: CLEXYFLHGFJONT-DNMILWOZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Jervine is a member of piperidines.
This compound has been reported in Veratrum dahuricum, Veratrum taliense, and other organisms with data available.
This compound is a steroidal alkaloid with molecular formula C27H39NO3 which is derived from the Veratrum plant genus. Similar to cyclopamine, which also occurs in the Veratrum genus, it is a teratogen implicated in birth defects when consumed by animals during a certain period of their gestation.
teratogen from Veratrum grandiflorum;  RN given refers to parent cpd(3beta,23beta)-isomer;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H39NO3 B191634 Jervine CAS No. 469-59-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39NO3/c1-14-11-21-24(28-13-14)16(3)27(31-21)10-8-19-20-6-5-17-12-18(29)7-9-26(17,4)23(20)25(30)22(19)15(27)2/h5,14,16,18-21,23-24,28-29H,6-13H2,1-4H3/t14-,16+,18-,19-,20-,21+,23+,24-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEXYFLHGFJONT-DNMILWOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)O)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70895026
Record name Jervine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70895026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index]
Record name Jervine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5744
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

SOL IN ALCOHOL, ACETONE, CHLOROFORM
Record name JERVINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3502
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

NEEDLES FROM METHANOL + WATER

CAS No.

469-59-0
Record name Jervine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=469-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Jervine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JERVINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23898
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name JERVINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7520
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Jervine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70895026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Jervine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name JERVINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19V3ECX465
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name JERVINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3502
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

243.5-244.5 °C
Record name JERVINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3502
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Jervine's Mechanism of Action in the Hedgehog Pathway: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Jervine, a naturally occurring steroidal alkaloid, potently inhibits the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation. Its mechanism of action centers on the direct binding to and inhibition of Smoothened (SMO), a 7-transmembrane protein essential for Hh signal transduction. This guide provides a comprehensive technical overview of this compound's interaction with the Hh pathway, detailing its molecular mechanism, quantitative activity, and the experimental protocols used to elucidate its function. This document is intended to serve as a valuable resource for researchers and professionals involved in Hedgehog pathway research and the development of targeted cancer therapeutics.

Introduction to the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial signaling cascade that plays a fundamental role in embryonic patterning and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma, making it a key target for anti-cancer drug development.

The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the 12-transmembrane receptor Patched (PTCH1). In the absence of a ligand, PTCH1 tonically inhibits SMO, preventing its localization to the primary cilium and keeping the pathway inactive. Upon ligand binding, this inhibition is relieved, allowing SMO to accumulate in the primary cilium and initiate a downstream signaling cascade. This culminates in the activation of the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3), which translocate to the nucleus and regulate the expression of Hh target genes that control cell fate, proliferation, and survival.

This compound's Core Mechanism of Action

This compound functions as a potent antagonist of the Hedgehog signaling pathway by directly targeting the SMO protein.[1][2] Its mechanism is analogous to that of another well-characterized SMO inhibitor, cyclopamine.[3][4]

Direct Binding to Smoothened (SMO)

This compound exerts its inhibitory effect through direct binding to the transmembrane (TMD) domain of the SMO receptor.[5][6] This binding event stabilizes an inactive conformation of SMO, preventing the conformational changes necessary for its activation and downstream signaling. While the precise, high-resolution crystal structure of the this compound-SMO complex is not yet available, molecular docking and structural studies of similar molecules like cyclopamine provide significant insights. These studies reveal that the binding pocket is a long, narrow cavity within the 7TM bundle.[5][7] this compound, like cyclopamine, is thought to occupy this pocket, making extensive contacts with the extracellular loops and the transmembrane helices.[5][8]

Interestingly, some studies suggest that while the primary inhibitory action of molecules like cyclopamine (and by extension, this compound) occurs at the TMD, they can also induce the accumulation of SMO in the primary cilium, a characteristic typically associated with SMO activation.[1] This suggests a complex interaction where this compound traps SMO in a conformation that allows for ciliary localization but prevents its signaling activity.

Inhibition of Downstream Signaling

By locking SMO in an inactive state, this compound effectively blocks the entire downstream Hedgehog signaling cascade. This prevents the activation of the GLI transcription factors. Consequently, the processing of full-length GLI proteins into their active forms is inhibited, and they are instead targeted for proteolytic cleavage into repressor forms. This abrogation of GLI activator function leads to the downregulation of Hh target genes, ultimately inhibiting cell proliferation and inducing apoptosis in Hh-dependent cells.[2]

Quantitative Data Summary

The inhibitory potency of this compound on the Hedgehog pathway has been quantified in various studies. The following table summarizes the key quantitative data available.

ParameterValueCell Line/SystemReference
IC50 500-700 nMVarious cellular assays[2]

Note: The binding affinity (Kd) for the this compound-SMO interaction has not been definitively reported in the reviewed literature. Further studies, such as competitive radioligand binding assays, are required to determine this value.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Hedgehog_Pathway_Uninhibited cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SHH SHH Ligand PTCH1 PTCH1 SHH->PTCH1 Binds & Inhibits SMO_inactive SMO (Inactive) PTCH1->SMO_inactive Inhibition Relieved SUFU_GLI SUFU-GLI Complex SMO_inactive->SUFU_GLI Signal Transduction (Blocked) GLI_R GLI Repressor SUFU_GLI->GLI_R Processing Target_Genes_off Target Genes (OFF) GLI_R->Target_Genes_off Represses

Caption: Uninhibited Hedgehog signaling pathway.

Hedgehog_Pathway_this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SHH SHH Ligand PTCH1 PTCH1 SHH->PTCH1 SMO_this compound SMO-Jervine Complex (Inactive) PTCH1->SMO_this compound Inhibition Relieved SUFU_GLI SUFU-GLI Complex SMO_this compound->SUFU_GLI Signal Transduction (Blocked) This compound This compound This compound->SMO_this compound Binds & Inhibits GLI_R GLI Repressor SUFU_GLI->GLI_R Processing Target_Genes_off Target Genes (OFF) GLI_R->Target_Genes_off Represses

Caption: this compound-mediated inhibition of the Hedgehog pathway.

Experimental_Workflow cluster_assays Downstream Analysis Start Start: Culture Hh-responsive cells Treatment Treat cells with varying concentrations of this compound Start->Treatment Incubation Incubate for a defined period (e.g., 24-48h) Treatment->Incubation Luciferase_Assay Luciferase Reporter Assay (for Gli activity) Incubation->Luciferase_Assay qPCR Quantitative PCR (for Gli1, Ptch1 expression) Incubation->qPCR IF Immunofluorescence (for Gli1 nuclear localization) Incubation->IF Binding_Assay Competitive Binding Assay (for Kd determination) Incubation->Binding_Assay Data_Analysis Data Analysis: - IC50 calculation - Gene expression fold change - Subcellular localization analysis - Kd determination Luciferase_Assay->Data_Analysis qPCR->Data_Analysis IF->Data_Analysis Binding_Assay->Data_Analysis Conclusion Conclusion: Characterize this compound's inhibitory potency and mechanism Data_Analysis->Conclusion

Caption: Experimental workflow for characterizing this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Luciferase Reporter Assay for GLI Activity

This assay quantifies the transcriptional activity of GLI proteins, providing a robust readout of Hedgehog pathway activation.

Materials:

  • Hedgehog-responsive cells (e.g., Shh-LIGHT2 cells, which contain a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization).

  • This compound stock solution (dissolved in DMSO).

  • Hedgehog pathway agonist (e.g., SAG or Purmorphamine).

  • Dual-Luciferase® Reporter Assay System.

  • White, opaque 96-well plates.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed Shh-LIGHT2 cells in a white, opaque 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Cell Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Pre-treat the cells with the this compound dilutions for 1-2 hours.

    • Add a constant, predetermined concentration of a Hedgehog pathway agonist (e.g., SAG) to all wells except for the negative control.

    • Include appropriate controls: vehicle only (DMSO), agonist only, and a range of this compound concentrations.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Cell Lysis:

    • Remove the culture medium from the wells.

    • Wash the cells once with PBS.

    • Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.

  • Luciferase Measurement:

    • Transfer the cell lysate to a luminometer-compatible plate.

    • Add the Luciferase Assay Reagent II (firefly luciferase substrate) and measure the luminescence.

    • Add the Stop & Glo® Reagent (Renilla luciferase substrate and firefly luciferase inhibitor) and measure the luminescence again.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Plot the normalized luciferase activity against the concentration of this compound.

    • Calculate the IC50 value of this compound using a suitable non-linear regression model.

Competitive Radioligand Binding Assay for Kd Determination

This assay is used to determine the binding affinity (Kd) of this compound for the SMO receptor by measuring its ability to compete with a radiolabeled ligand that has a known affinity for SMO.

Materials:

  • Cell membranes prepared from cells overexpressing the SMO receptor.

  • Radiolabeled SMO ligand (e.g., [³H]-cyclopamine or another suitable radiolabeled antagonist).

  • This compound stock solution.

  • Scintillation counter and scintillation fluid.

  • Glass fiber filters.

  • Filtration manifold.

Protocol:

  • Reaction Setup:

    • In a 96-well plate, combine the SMO-expressing cell membranes, a fixed concentration of the radiolabeled ligand, and a range of concentrations of unlabeled this compound.

    • Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known unlabeled SMO ligand).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 1-2 hours).

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of this compound.

    • Determine the IC50 value of this compound from the competition curve.

    • Calculate the equilibrium dissociation constant (Ki) of this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The Ki value is an approximation of the Kd for this compound.[9][10]

Quantitative PCR (qPCR) for Hedgehog Target Gene Expression

This method is used to quantify the changes in mRNA levels of Hedgehog target genes, such as GLI1 and PTCH1, in response to this compound treatment.[11][12]

Materials:

  • Hedgehog-responsive cells.

  • This compound stock solution.

  • Hedgehog pathway agonist (e.g., SAG).

  • RNA extraction kit.

  • cDNA synthesis kit.

  • SYBR Green or TaqMan qPCR master mix.

  • Primers for target genes (GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Real-time PCR instrument.

Protocol:

  • Cell Treatment: Treat cells with this compound and/or a Hedgehog pathway agonist as described in the luciferase assay protocol.

  • RNA Extraction: After the incubation period, harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Set up the qPCR reactions in a 96- or 384-well plate. Each reaction should contain cDNA, qPCR master mix, and primers for either a target gene or a housekeeping gene.

    • Run the qPCR plate in a real-time PCR instrument using a standard cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

    • Compare the gene expression levels in this compound-treated cells to the agonist-only control to determine the extent of inhibition.[13][14][15][16][17]

Immunofluorescence for GLI1 Nuclear Translocation

This technique is used to visualize the subcellular localization of the GLI1 protein, specifically its translocation to the nucleus upon Hedgehog pathway activation, and the inhibition of this process by this compound.[18][19][20]

Materials:

  • Hedgehog-responsive cells grown on coverslips.

  • This compound stock solution.

  • Hedgehog pathway agonist (e.g., SAG).

  • Paraformaldehyde (PFA) for fixation.

  • Triton X-100 for permeabilization.

  • Blocking solution (e.g., bovine serum albumin or normal goat serum in PBS).

  • Primary antibody against GLI1.

  • Fluorescently labeled secondary antibody.

  • DAPI for nuclear counterstaining.

  • Fluorescence microscope.

Protocol:

  • Cell Treatment: Treat cells on coverslips with this compound and/or a Hedgehog pathway agonist.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 10-15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes.[3][5]

  • Blocking and Antibody Incubation:

    • Wash with PBS.

    • Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

    • Incubate with the primary anti-GLI1 antibody diluted in blocking solution overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

  • Staining and Mounting:

    • Wash with PBS.

    • Counterstain the nuclei with DAPI.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the DAPI (blue) and GLI1 (e.g., green or red) channels.

    • Analyze the images to determine the extent of GLI1 nuclear localization in the different treatment groups.

Conclusion

This compound is a potent and specific inhibitor of the Hedgehog signaling pathway that acts through direct binding to the transmembrane domain of the SMO receptor. This interaction prevents the activation of downstream signaling, leading to the suppression of GLI-mediated transcription and subsequent inhibition of cell proliferation. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other Hedgehog pathway modulators. A deeper understanding of the molecular interactions between this compound and SMO will be invaluable for the rational design of next-generation SMO antagonists with improved therapeutic indices for the treatment of Hedgehog-dependent cancers.

References

Jervine from Veratrum californicum: A Technical Guide to its Biological Source, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jervine, a steroidal alkaloid of significant pharmacological interest, is notably produced by the plant species Veratrum californicum, commonly known as the California corn lily or Western false hellebore.[1][2] This technical guide provides an in-depth overview of the biological origin of this compound, its biosynthetic pathway within Veratrum californicum, and detailed methodologies for its extraction, isolation, and quantification. The information is tailored for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this potent bioactive compound. All quantitative data is presented in structured tables, and key experimental and biological pathways are visualized using diagrams.

Biological Source: Veratrum californicum

Veratrum californicum is a perennial herbaceous plant belonging to the Melanthiaceae family.[3] It is prevalent in high mountain meadows across western North America.[2][4] All parts of the plant are known to contain a variety of steroidal alkaloids, with this compound being one of the prominent constituents.[3][5] The concentration of these alkaloids, including this compound, can vary significantly depending on the plant part, geographical location, and growth stage.[6][7] Generally, the roots and rhizomes of V. californicum contain the highest concentrations of these alkaloids.[3][6][7]

Quantitative Analysis of this compound in Veratrum californicum

The quantification of this compound in Veratrum californicum is crucial for standardizing extracts and for pharmacological studies. Various analytical techniques have been employed to determine the concentration of this compound in different plant materials. High-performance liquid chromatography (HPLC) coupled with various detectors and ultra-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are the most common and accurate methods.[8][9][10]

Plant PartSpeciesThis compound ConcentrationAnalytical MethodReference
RhizomeVeratrum nigrumUp to 543.62 ng/g (after cholesterol treatment)UHPLC-MS/MS[9]
Not SpecifiedVeratrum spp.Limit of Detection: 18.37 mg/kgHPLC-ELSD[8][11]
Plasma (Rat)Not ApplicableLinear Range: 1.11 - 108 ng/mLLC-MS/MS[10][12]

Table 1: Quantitative Data for this compound in Veratrum Species.

Biosynthesis of this compound

The biosynthesis of this compound in Veratrum species is a complex process that starts from cholesterol, which is synthesized via the mevalonic acid (MVA) pathway.[9][13] While the complete pathway is not fully elucidated, key steps have been identified.

The initial steps involve the conversion of cholesterol to solanidine, a common precursor for many steroidal alkaloids.[9] Subsequent enzymatic transformations, including hydroxylation, oxidation, and transamination, lead to the formation of the this compound backbone.[14] Studies have shown that cyclopamine, another major alkaloid in Veratrum, is a likely precursor to this compound.[13] The administration of 14C-labeled cyclopamine to V. grandiflorum resulted in the production of radioactive this compound.[13]

Jervine_Biosynthesis Acetate Acetate MVA Mevalonic Acid Pathway Acetate->MVA Multiple Steps Cholesterol Cholesterol MVA->Cholesterol Solanidine Solanidine Cholesterol->Solanidine Multiple Steps Verazine Verazine Solanidine->Verazine Cyclopamine Cyclopamine (11-Deoxothis compound) Verazine->Cyclopamine Multiple Steps This compound This compound Cyclopamine->this compound

Caption: Proposed Biosynthetic Pathway of this compound from Acetate.

Experimental Protocols

Extraction of this compound from Veratrum californicum

A common method for the extraction of this compound and other alkaloids from Veratrum plant material involves solvent extraction.

Extraction_Workflow start Start: Dried & Pulverized Veratrum californicum Plant Material extraction Reflux Extraction with 60-90% Ethanol (3x, 1-3h each) start->extraction filtration Filter and Combine Extracts extraction->filtration concentration Concentrate Under Reduced Pressure (Remove Ethanol) filtration->concentration enrichment Macroporous Adsorption Resin Chromatography concentration->enrichment elution Elute with 70-90% Ethanol enrichment->elution final_concentration Concentrate Eluate to Yield Crude Alkaloid Extract elution->final_concentration end End: Crude this compound Extract final_concentration->end

Caption: General Workflow for this compound Extraction.

Detailed Protocol (Based on Patent CN101565445A): [15]

  • Material Preparation: Pulverize dried Veratrum medicinal material.

  • Extraction: Perform reflux extraction three times with 60-90% ethanol for 1-3 hours each time.

  • Filtration and Concentration: Combine the extracts, filter, and concentrate under reduced pressure to remove the ethanol.

  • Enrichment: Load the concentrated extract onto a macroporous adsorption resin column.

  • Washing: Wash the column with deionized water, followed by a dilute sodium hydroxide solution, and then a 10-60% ethanol solution to remove impurities.

  • Elution: Elute the target alkaloid components with 70-90% ethanol.

  • Final Concentration: Concentrate the eluate under reduced pressure to obtain the crude alkaloid extract containing this compound.

Quantification of this compound by HPLC-ELSD

This method is suitable for the quantitative determination of this compound in raw plant material.[8][11]

HPLC_Workflow start Start: Crude this compound Extract hplc Reversed-Phase HPLC Separation start->hplc detection Evaporative Light Scattering Detection (ELSD) hplc->detection quantification Quantification using Calibration Curve detection->quantification end End: this compound Concentration quantification->end

Caption: Workflow for this compound Quantification by HPLC-ELSD.

Detailed Protocol (Based on Wei et al., 2008): [8]

  • Chromatographic System: Reversed-phase high-performance liquid chromatography (HPLC) system coupled with an evaporative light scattering detector (ELSD).

  • Column: Kromasil C8 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% trifluoroacetic acid in water.

    • 0-5 min: 20% acetonitrile

    • 5-30 min: 20%-40% acetonitrile

    • 30-40 min: 40%-20% acetonitrile

    • 40-45 min: 20% acetonitrile

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • ELSD Settings: Drift tube temperature of 98°C and a nitrogen flow rate of 2.2 L/min.

  • Quantification: A calibration curve is generated using this compound standards over a linear range (e.g., 42.05-980 mg/L).

Quantification of this compound by UHPLC-MS/MS

This highly sensitive method is suitable for quantifying low concentrations of this compound, for instance in biological matrices.[9]

Detailed Protocol (Based on Szwaiger et al., 2021): [9]

  • Extraction: Ultrasonication of plant material with a chloroform and ammonia hydroxide solution (20:3).

  • Chromatographic System: Ultra-performance liquid chromatography (UHPLC) coupled with a triple quadrupole mass spectrometer (MS/MS).

  • Column: Kinetex XB-C18 LC column (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile (solvent A) and water with 0.01% formic acid (solvent B).

  • Detection: Multiple Reaction Monitoring (MRM) mode on the mass spectrometer.

    • MRM Transitions for this compound: m/z 425.89/313.10 and 425.89/114.0.

Conclusion

Veratrum californicum is a rich and primary biological source of the steroidal alkaloid this compound. Understanding its biosynthesis and employing robust analytical methods for its extraction and quantification are fundamental for advancing research into its pharmacological properties and potential therapeutic applications. The protocols and data presented in this guide offer a solid foundation for scientists and researchers working with this important natural product.

References

Jervine's Interaction with the Smoothened (SMO) Protein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular interaction between the steroidal alkaloid Jervine and the Smoothened (SMO) protein, a critical component of the Hedgehog (Hh) signaling pathway. The aberrant activation of this pathway is implicated in the development of various cancers, making SMO an attractive target for therapeutic intervention. This compound, a naturally occurring compound, serves as a potent inhibitor of this pathway through its direct engagement with SMO.

Core Interaction: this compound and Smoothened

This compound is a steroidal alkaloid originally isolated from plants of the Veratrum genus.[1][2] It is structurally related to cyclopamine and functions as an antagonist of the Hedgehog signaling pathway.[1] The primary mechanism of this compound's inhibitory action is its direct binding to the Smoothened (SMO) protein.[1][3] SMO is a seven-transmembrane protein that plays a pivotal role in transducing the Hedgehog signal across the cell membrane.[4][5] By binding to the transmembrane domain of SMO, this compound prevents the protein from adopting its active conformation, thereby blocking downstream signaling events.[3][6] This leads to the accumulation of inactivated SMO in the primary cilium.[6][7]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound as a Hedgehog signaling inhibitor has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the efficacy of a compound in inhibiting a specific biological or biochemical function.

Parameter Value (nM) Assay Context Reference
IC50500-700Inhibition of Hedgehog signaling[8][9][10]
IC50500Inhibition of lipid-modified (octylated) Sonic Hedgehog (SHH) in mouse S12 cells (luciferase reporter gene assay)[8]

The Hedgehog Signaling Pathway and this compound's Point of Intervention

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[11] Its dysregulation can lead to tumorigenesis.[6] The canonical pathway involves a series of protein interactions that are modulated by the binding of a Hedgehog ligand.

In the "Off" State (Absence of Hedgehog Ligand):

The twelve-pass transmembrane protein Patched (PTCH) localizes to the primary cilium and inhibits the activity of SMO.[12] This prevents SMO from accumulating in the cilium and initiating downstream signaling.[12] The GLI family of transcription factors (GLI1, GLI2, and GLI3) are sequestered in the cytoplasm by a protein complex that includes Suppressor of Fused (SUFU).[4][13] This complex facilitates the proteolytic cleavage of GLI proteins into their repressor forms (GliR), which then translocate to the nucleus to repress the transcription of Hedgehog target genes.[13]

In the "On" State (Presence of Hedgehog Ligand):

The binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH alleviates its inhibition of SMO.[12][13] This allows SMO to translocate to and accumulate in the primary cilium, where it becomes activated.[14][15] Activated SMO triggers a cascade of events that leads to the dissociation of the SUFU-GLI complex.[13] This prevents the proteolytic cleavage of GLI proteins, allowing the full-length activator forms (GliA) to translocate to the nucleus and activate the transcription of target genes involved in cell proliferation, survival, and differentiation.[4][13]

This compound's Intervention:

This compound directly binds to the SMO protein, effectively locking it in an inactive conformation, even in the presence of an upstream activating signal (i.e., Hedgehog ligand bound to PTCH). This prevents the downstream activation of the GLI transcription factors, thus inhibiting the entire signaling cascade.

Hedgehog Signaling Pathway cluster_off 'Off' State (No Hh Ligand) cluster_on 'On' State (Hh Ligand Present) PTCH_off PTCH SMO_off SMO (Inactive) PTCH_off->SMO_off Inhibits SUFU_Gli_complex_off SUFU-Gli Complex Gli_R Gli Repressor SUFU_Gli_complex_off->Gli_R Proteolytic Cleavage Nucleus_off Nucleus Gli_R->Nucleus_off Target_Genes_off Target Gene Repression Hh_ligand Hh Ligand PTCH_on PTCH Hh_ligand->PTCH_on SMO_on SMO (Active) PTCH_on->SMO_on Inhibition Relieved SUFU_Gli_complex_on SUFU-Gli Complex (Dissociated) SMO_on->SUFU_Gli_complex_on Inhibits Cleavage Gli_A Gli Activator SUFU_Gli_complex_on->Gli_A Nucleus_on Nucleus Gli_A->Nucleus_on Target_Genes_on Target Gene Activation This compound This compound This compound->SMO_on Directly Binds & Inhibits

Caption: The Hedgehog signaling pathway and this compound's inhibitory action on SMO.

Experimental Protocols

The investigation of this compound's interaction with SMO and its effect on the Hedgehog pathway involves a variety of established experimental protocols.

Cell-Based Hedgehog Signaling Assay (Luciferase Reporter)

This assay is used to quantify the activity of the Hedgehog signaling pathway in response to activators and inhibitors.[16]

1. Cell Culture and Plating:

  • Culture NIH-3T3 cells that are stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (for normalization).[16]

  • Seed the cells into 96-well plates and grow to confluence.[16]

2. Compound Treatment:

  • Prepare serial dilutions of this compound in a low-serum culture medium.

  • Treat the cells with the this compound dilutions and a Hedgehog pathway agonist (e.g., Sonic Hedgehog conditioned medium or a small molecule agonist like SAG).[16] Include appropriate positive (agonist only) and negative (vehicle only) controls.

3. Incubation:

  • Incubate the plate for 24-48 hours to allow for changes in reporter gene expression.[16]

4. Luciferase Assay:

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[16]

5. Data Analysis:

  • Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.

  • Plot the normalized luciferase activity against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (CCK-8)

This assay assesses the effect of this compound on the proliferation of cancer cell lines with an active Hedgehog pathway.[3][17]

1. Cell Seeding:

  • Seed cells (e.g., MUTZ-1 myelodysplastic syndrome cells) into 96-well plates at a predetermined density.[3]

2. This compound Treatment:

  • After allowing the cells to adhere, treat them with various concentrations of this compound.[3]

3. Incubation:

  • Incubate the cells for different time points (e.g., 24, 48, 72 hours).[3]

4. CCK-8 Reagent Addition:

  • Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

5. Absorbance Measurement:

  • Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

6. Data Analysis:

  • Calculate the cell proliferation rate relative to untreated control cells.[3]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This method is used to detect and quantify apoptosis (programmed cell death) induced by this compound.[17][18]

1. Cell Treatment:

  • Treat cells with different concentrations of this compound for a specified period.

2. Cell Harvesting and Staining:

  • Harvest the cells and wash them with a binding buffer.

  • Resuspend the cells in the binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

4. Data Quantification:

  • Quantify the percentage of apoptotic cells in each treatment group.[18]

Gene and Protein Expression Analysis

Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the mRNA expression levels of Hedgehog pathway components (e.g., SMO, GLI1) and downstream target genes.[17][18]

Western Blotting: This method is employed to detect and quantify the protein levels of SMO, GLI1, and other pathway-related proteins (e.g., BCL2, Cyclin D1).[3][18]

Experimental Workflow cluster_assays Functional & Molecular Assays start Start: Hypothesis This compound inhibits Hh signaling cell_culture Cell Line Selection (e.g., NIH-3T3, MUTZ-1) start->cell_culture treatment Treatment with this compound (Dose-response & Time-course) cell_culture->treatment luciferase_assay Luciferase Reporter Assay (Hh Pathway Activity) treatment->luciferase_assay proliferation_assay Proliferation Assay (CCK-8) (Cell Viability) treatment->proliferation_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) (Cell Death) treatment->apoptosis_assay expression_analysis Gene & Protein Expression (qRT-PCR, Western Blot) treatment->expression_analysis data_analysis Data Analysis & Interpretation luciferase_assay->data_analysis proliferation_assay->data_analysis apoptosis_assay->data_analysis expression_analysis->data_analysis conclusion Conclusion: This compound's mechanism & efficacy data_analysis->conclusion

Caption: A conceptual workflow for investigating this compound's effects on the Hh pathway.

Conclusion

This compound is a well-characterized inhibitor of the Hedgehog signaling pathway that acts through the direct binding and antagonism of the Smoothened protein. Its ability to potently disrupt this critical oncogenic pathway underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other SMO inhibitors, facilitating a deeper understanding of their molecular mechanisms and a more rapid translation to clinical applications.

References

The Structural Nexus of Jervine and Cyclopamine: A Technical Guide to their Role in Hedgehog Signaling Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jervine and cyclopamine, two naturally occurring steroidal alkaloids isolated from plants of the Veratrum genus, are potent modulators of the Hedgehog (Hh) signaling pathway. Their profound teratogenic and potential anti-cancer properties stem from a close structural relationship that dictates their shared mechanism of action. This technical guide provides an in-depth exploration of the structural nuances, biosynthetic origins, and functional implications of this compound and cyclopamine, with a focus on their interaction with the Smoothened (Smo) receptor. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in developmental biology and oncology.

Structural Relationship: A Tale of a Single Ketone

This compound and cyclopamine share a complex hexacyclic C-nor-D-homosteroid skeleton. The pivotal difference between these two molecules lies at the C-11 position. This compound possesses a ketone group at this position, whereas cyclopamine, also known as 11-deoxothis compound, has a methylene group. This seemingly minor structural variance has subtle implications for their biological activity, though both compounds are recognized as potent inhibitors of the Hedgehog signaling pathway.

Chemical Structures:

  • This compound: C₂₇H₃₉NO₃

  • Cyclopamine: C₂₇H₄₁NO₂

Biosynthetic Pathway: A Shared Origin from Cholesterol

The biosynthesis of both this compound and cyclopamine is believed to originate from the common sterol precursor, cholesterol. While the complete enzymatic cascade is still under investigation, key steps have been elucidated. The pathway involves a series of hydroxylations, oxidations, and transaminations to form a key intermediate, verazine. Subsequent enzymatic modifications on the steroid backbone lead to the formation of the characteristic C-nor-D-homo steroid core and the appended piperidine ring, ultimately yielding cyclopamine. This compound is then synthesized from cyclopamine through the oxidation of the C-11 position.

Biosynthesis of this compound and Cyclopamine cholesterol Cholesterol intermediates Series of enzymatic steps (Hydroxylations, Oxidations, Transaminations) cholesterol->intermediates CYP450s, etc. verazine Verazine intermediates->verazine c_nor_d_homo C-nor-D-homo steroid intermediate verazine->c_nor_d_homo cyclopamine Cyclopamine c_nor_d_homo->cyclopamine This compound This compound cyclopamine->this compound Oxidation at C-11

Caption: Proposed biosynthetic pathway of this compound and cyclopamine from cholesterol.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The primary mechanism through which this compound and cyclopamine exert their biological effects is the inhibition of the Hedgehog signaling pathway.[1] This pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers. Both molecules act as direct antagonists of Smoothened (Smo), a seven-transmembrane receptor that is a key positive regulator of the Hh pathway.[2]

In the absence of the Hedgehog ligand, the receptor Patched (Ptch) inhibits Smo. Upon binding of Hedgehog to Ptch, this inhibition is relieved, allowing Smo to activate the Gli family of transcription factors, which in turn regulate the expression of Hh target genes. This compound and cyclopamine bind directly to the heptahelical bundle of Smo, stabilizing it in an inactive conformation and preventing downstream signaling, even in the presence of the Hedgehog ligand.[3][4]

Caption: Inhibition of the Hedgehog signaling pathway by this compound and cyclopamine.

Quantitative Data Summary

The inhibitory potency of this compound and cyclopamine has been quantified in various assays. The following table summarizes key inhibitory concentrations (IC₅₀) and dissociation constants (Kᵢ).

CompoundAssayCell Line / SystemIC₅₀ / KᵢReference
Cyclopamine Hh Pathway Inhibition (Shh-LIGHT2)NIH/3T3300 nM[3]
Hh-dependent Pax7 expressionChick neural plate explants24 nM[5]
This compound Hh Pathway Inhibition (Shh-LIGHT2)Mouse S12 cells500-700 nM[6]
BODIPY-cyclopamine Hh Pathway Inhibition (Shh-LIGHT2)NIH/3T3150 nM[3]
KAAD-cyclopamine Competitive Binding vs BODIPY-cyclopamineSmo-expressing COS-1 cellsKᵢ = 23 nM[7]

Experimental Protocols

Hedgehog Signaling Inhibition Assay (Shh-LIGHT2 Luciferase Reporter Assay)

This assay quantitatively measures the activity of the Hedgehog signaling pathway in response to inhibitors. It utilizes a mouse embryonic fibroblast cell line (NIH/3T3) stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization (Shh-LIGHT2 cells).

Shh_LIGHT2_Assay_Workflow plate_cells 1. Plate Shh-LIGHT2 cells in 96-well plates add_compounds 2. Add test compounds (this compound/Cyclopamine) and Shh-conditioned media plate_cells->add_compounds incubate 3. Incubate for 30-48 hours add_compounds->incubate lyse_cells 4. Lyse cells incubate->lyse_cells measure_luciferase 5. Measure Firefly and Renilla luciferase activity lyse_cells->measure_luciferase analyze_data 6. Normalize Firefly to Renilla and calculate IC50 measure_luciferase->analyze_data

Caption: Workflow for the Shh-LIGHT2 luciferase reporter assay.

Methodology:

  • Cell Culture: Culture Shh-LIGHT2 cells in DMEM supplemented with 10% bovine calf serum and appropriate selection antibiotics.

  • Plating: Seed cells into 96-well plates at a density that will result in a confluent monolayer at the time of the assay.

  • Treatment: After 24 hours, replace the medium with low-serum medium (0.5% BCS) containing a constant concentration of Sonic Hedgehog (Shh)-conditioned medium (to activate the pathway) and varying concentrations of the test compound (this compound or cyclopamine).

  • Incubation: Incubate the cells for 30-48 hours to allow for pathway activation and reporter gene expression.

  • Lysis: Aspirate the medium and lyse the cells using a passive lysis buffer.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Smoothened Competitive Binding Assay

This assay determines the binding affinity of unlabeled ligands (like this compound or cyclopamine) to Smoothened by measuring their ability to compete with a fluorescently labeled ligand (e.g., BODIPY-cyclopamine) for binding to Smo.

Methodology:

  • Cell Culture and Transfection: Culture COS-1 or HEK293 cells and transiently transfect them with a Smoothened expression vector.

  • Incubation with Ligands: Harvest the cells and incubate them with a fixed concentration of BODIPY-cyclopamine and varying concentrations of the unlabeled competitor (this compound or cyclopamine) in a suitable binding buffer.

  • Washing: After incubation to reach equilibrium, wash the cells to remove unbound ligands.

  • Flow Cytometry Analysis: Analyze the cell-associated fluorescence using a flow cytometer. The decrease in fluorescence intensity with increasing concentrations of the unlabeled competitor indicates displacement of the fluorescent ligand.

  • Data Analysis: Plot the percentage of specific binding of BODIPY-cyclopamine against the logarithm of the competitor concentration. Fit the data to a one-site competitive binding model to calculate the Kᵢ value of the unlabeled ligand.

Conclusion

This compound and cyclopamine, distinguished by a single ketone group, represent a fascinating example of how subtle structural modifications can be tolerated for a shared, potent biological activity. Their direct inhibition of the Smoothened receptor provides a powerful tool for dissecting the Hedgehog signaling pathway and offers a promising scaffold for the development of novel therapeutics for cancers driven by aberrant Hh signaling. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers aiming to further explore the therapeutic potential of these and related compounds.

References

Jervine's Role in Inducing Cyclopia and Holoprosencephaly: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides an in-depth examination of jervine, a steroidal alkaloid derived from plants of the Veratrum genus. This compound is a potent teratogen known for its ability to induce severe congenital malformations, most notably cyclopia and holoprosencephaly (HPE), in vertebrates.[1] Its biological activity stems from its role as a specific inhibitor of the Sonic Hedgehog (Shh) signaling pathway, a critical cascade in embryonic development.[1][2] This document details the molecular mechanism of this compound's action, summarizes quantitative data from key teratogenicity studies, outlines experimental protocols for inducing and studying its effects, and provides visual representations of the pertinent biological pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working in the fields of developmental biology, toxicology, and oncology.

Introduction

This compound is a naturally occurring steroidal alkaloid found in plants of the genus Veratrum, such as Veratrum californicum (corn lily or false hellebore).[3][4] Historically, observations of cyclopic lambs born to ewes that had ingested V. californicum during a specific period of gestation led to the identification of this compound and the related compound cyclopamine as the causative teratogenic agents.[3][5] These compounds have since become invaluable tools in developmental biology for their specific and potent inhibition of the Sonic Hedgehog (Shh) signaling pathway.[6]

Holoprosencephaly (HPE) is a spectrum of developmental defects resulting from the incomplete cleavage of the embryonic forebrain (prosencephalon) into two distinct hemispheres.[7] Cyclopia, the most severe form of HPE, is characterized by the failure of the eye fields to separate, resulting in a single, centrally located eye.[8] By disrupting the Shh pathway, which is fundamental for patterning the ventral midline of the developing central nervous system, this compound provides a chemical model to study the etiology of these devastating birth defects.[1][9]

Mechanism of Action: Inhibition of the Sonic Hedgehog Pathway

The teratogenic effects of this compound are a direct consequence of its antagonism of the Sonic Hedgehog (Shh) signaling pathway.[4] This pathway is crucial for the development of numerous structures in the embryo, including the brain, spinal cord, and limbs.

In the canonical Shh pathway, the ligand Shh binds to its receptor, Patched (PTCH1), a 12-pass transmembrane protein. This binding relieves the inhibitory effect of PTCH1 on Smoothened (SMO), a 7-pass transmembrane protein.[1] The activation of SMO initiates an intracellular signaling cascade that ultimately leads to the activation of the GLI family of transcription factors. Activated GLI proteins translocate to the nucleus and regulate the expression of Shh target genes, which control cell fate, proliferation, and patterning.

This compound exerts its inhibitory effect by binding directly to the Smoothened protein.[1][2][10] This interaction prevents the conformational change in SMO that is necessary for its activation, even in the presence of the Shh ligand. Consequently, the downstream signaling cascade is blocked, the GLI transcription factors remain inactive, and the expression of Shh target genes is suppressed. The disruption of this pathway during critical periods of gastrulation and neurulation leads to the severe midline defects characteristic of holoprosencephaly.[9]

Figure 1: Mechanism of this compound's inhibition of the Sonic Hedgehog signaling pathway.

Quantitative Data on this compound's Teratogenic Effects

The teratogenic potential of this compound is highly dependent on the dose, timing of administration, and animal species. The critical window for inducing cyclopia and HPE corresponds to the period of forebrain development and neural tube closure.

Table 1: In Vitro Activity of this compound
ParameterValueCell/Assay TypeReference
IC₅₀ (Hedgehog Signaling) 500-700 nMShh-responsive cells[2]
Proliferation Inhibition Concentration-dependentMUTZ-1 MDS cell line[11][12]
Apoptosis Induction Concentration-dependentMUTZ-1 MDS cell line[12]
Table 2: this compound-Induced Teratogenesis in Animal Models
SpeciesGestation Day (GD) of AdministrationDose (mg/kg body weight)RouteObserved MalformationsReference
Sheep GD 13-140.88 (ground V. californicum root)OralCyclopia, deformed facial bones[5]
Mouse (C57BL/6J) GD 8, 9, or 1070, 150, 300GavageCleft lip/palate, micrognathia, limb malformations[13]
Mouse (A/J) GD 8, 9, or 1070, 150, 300GavageCleft lip/palate, micrognathia, limb malformations[13]
Mouse (Swiss Webster) ---Resistant to this compound-induced terata[13][14]
Rat (Sprague-Dawley) GD 6-9--Insensitive/Resistant to this compound[13][14]
Hamster (Golden) GD 7Not specified, but highly sensitiveGavageCebocephaly, harelip/cleft palate, exencephaly[14]

Note: Sensitivity to this compound is highly species- and even strain-dependent. Hamsters are extremely sensitive, while certain strains of mice and rats are relatively resistant.[13][14]

Experimental Protocols

Inducing holoprosencephaly with this compound requires precise administration during a narrow window of embryonic development. The following provides a generalized methodology based on protocols described for this compound and the related teratogen cyclopamine.

Animal Model and Timed Pregnancies
  • Animal Selection: Choose a sensitive species and strain, such as the C57BL/6J mouse or Golden hamster.[13][14]

  • Housing and Mating: House animals under controlled conditions (12-hour light/dark cycle, ad libitum access to food and water). Establish timed pregnancies by housing females with males overnight. The morning of the discovery of a vaginal plug is designated as Gestational Day 0 (GD 0).

This compound Preparation and Administration
  • Vehicle Preparation: this compound is soluble in ethanol and methanol but often administered as a suspension for in vivo studies.[4] A common vehicle is a solution of dimethyl sulfoxide (DMSO) and a carrier like polyethylene glycol (PEG300) and Tween80 in water.[2]

  • Dose Calculation: Prepare the this compound solution to deliver the desired dose (e.g., 70-300 mg/kg for mice) in a standard volume based on the animal's body weight.[13]

  • Administration: On the target gestation day (e.g., GD 8 for mice), administer the calculated dose to the pregnant female via oral gavage.[13] This ensures a precise and consistent dosage. Control animals should receive the vehicle only.

Embryo Collection and Analysis
  • Collection: Euthanize pregnant females at a predetermined time point (e.g., GD 17-18 for mice) before term. Dissect the uterine horns to collect the fetuses.

  • Morphological Analysis: Examine fetuses for gross external malformations, including craniofacial defects (cyclopia, cebocephaly, cleft palate), limb abnormalities, and overall growth retardation.[13]

  • Histological Analysis: Fix embryos in an appropriate solution (e.g., 4% paraformaldehyde). Process for paraffin or cryosectioning to examine the internal structures of the brain and face for evidence of incomplete forebrain cleavage and other neural tube defects.

  • Molecular Analysis: For mechanistic studies, embryos can be collected at earlier time points (e.g., 12-24 hours post-treatment). Tissues can be dissected for analysis of gene expression (e.g., via in situ hybridization or RT-qPCR) to confirm the downregulation of Shh pathway target genes like Gli1 and Ptc1.[12][15]

G cluster_analysis Fetal Analysis start Animal Model Selection (e.g., C57BL/6J Mice) timed_preg Establish Timed Pregnancies (Designate GD 0) start->timed_preg weigh_animal Weigh Pregnant Female on Target Gestation Day (e.g., GD 8) timed_preg->weigh_animal prep_this compound Prepare this compound Suspension in Vehicle (e.g., DMSO/PEG300) weigh_animal->prep_this compound administer Administer this compound or Vehicle (Oral Gavage) prep_this compound->administer gestation Allow Gestation to Proceed administer->gestation collection Euthanize and Collect Fetuses (e.g., GD 18) gestation->collection analysis_morph Morphological Examination (Craniofacial, Limbs) collection->analysis_morph Gross Analysis analysis_histo Histology (Brain, Neural Tube) collection->analysis_histo Internal Structure analysis_mol Molecular Analysis (Gene Expression) collection->analysis_mol Mechanistic Studies

Figure 2: Generalized experimental workflow for studying this compound-induced teratogenesis.

Conclusion

This compound is a powerful teratogen that acts as a specific inhibitor of the Smoothened protein within the Sonic Hedgehog signaling pathway. This mechanism of action makes it a critical chemical tool for investigating the molecular underpinnings of embryonic development and the pathogenesis of congenital malformations like cyclopia and holoprosencephaly. The data and protocols summarized in this guide provide a framework for researchers to utilize this compound in studies of developmental biology, toxicology, and Shh-dependent cancers. Understanding the dose-response relationships and species-specific sensitivities is paramount for the successful design and interpretation of such experiments.

References

The Historical Odyssey of Jervine: From Botanical Observation to Molecular Target

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and Isolation of a Potent Steroidal Alkaloid

For researchers, scientists, and drug development professionals, the story of Jervine's discovery and isolation is a compelling narrative of scientific inquiry, tracing a path from early botanical observations and toxicological studies to the elucidation of its complex chemical structure and, ultimately, its crucial role as a modulator of the Hedgehog signaling pathway. This guide provides a comprehensive overview of this journey, detailing the key historical milestones, experimental protocols, and the molecular mechanism that makes this compound a subject of ongoing scientific interest.

A Century of Discovery: The Historical Timeline of this compound

The story of this compound is intrinsically linked to the study of the Veratrum genus of plants, commonly known as false hellebore or corn lily. For centuries, these plants were recognized for their toxic properties, leading to their use in traditional medicine and as pesticides.[1] It was not until the 19th and early 20th centuries, with the advent of modern chemistry, that scientists began to unravel the chemical constituents responsible for their potent biological activity.

The first isolation of alkaloids from Veratrum species dates back to the early 19th century. However, the specific isolation of this compound from Veratrum californicum was a much later achievement, accomplished in 1943.[2] This breakthrough was followed by intensive efforts to determine its intricate steroidal structure, a feat accomplished by Fried and colleagues in 1951. A significant milestone in understanding this compound's biological significance came with the discovery of its teratogenic effects, which were later linked to its ability to inhibit the Hedgehog signaling pathway, a critical regulator of embryonic development and cellular growth.[3]

Jervine_Discovery_Timeline cluster_19th_Century 19th Century cluster_20th_Century 20th Century Early_19th Early 19th Century Initial isolation of alkaloid mixtures from Veratrum species. 1943 1943 First isolation of this compound from Veratrum californicum. Early_19th->1943 Advancements in phytochemistry 1951 1951 Elucidation of this compound's chemical structure by Fried et al. 1943->1951 Structural analysis Mid_20th Mid-20th Century Identification of teratogenic effects of Veratrum alkaloids. 1951->Mid_20th Biological investigation Late_20th Late 20th Century Discovery of this compound as an inhibitor of the Hedgehog signaling pathway. Mid_20th->Late_20th Mechanistic studies

A timeline of the key milestones in the discovery and understanding of this compound.

Quantitative Profile of this compound

The following table summarizes the key physicochemical properties of this compound, providing a ready reference for researchers.

PropertyValue
Molecular Formula C₂₇H₃₉NO₃
Molecular Weight 425.6 g/mol [3]
Melting Point 243.5-244.5 °C[3]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in ethanol, methanol, dimethyl sulfoxide (DMSO), acetone, and chloroform.[1][3][4]
Optical Rotation [α]D²⁰ -150° (ethanol); [α]D²⁰ -167.6° (chloroform)
UV Absorption Maxima 250 nm (ε = 15,000), 360 nm (ε = 60)
IC₅₀ (Hedgehog pathway) 500-700 nM[5]

Experimental Protocols: From Plant to Pure Compound

The isolation and purification of this compound from its natural source, primarily the roots and rhizomes of Veratrum species, involve a multi-step process. The following protocols are generalized representations of methodologies described in the scientific literature.

Extraction of Crude Alkaloids

Objective: To extract a mixture of alkaloids, including this compound, from the plant material.

Methodology:

  • Preparation of Plant Material: The dried roots and rhizomes of Veratrum californicum are ground into a coarse powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction using a suitable organic solvent. Ethanol is a commonly used solvent for this purpose. The extraction can be performed at room temperature with percolation or more efficiently using a Soxhlet apparatus with refluxing solvent.[5]

  • Concentration: The resulting ethanolic extract is concentrated under reduced pressure to remove the solvent, yielding a crude alkaloid-rich residue.

Purification of this compound

Objective: To isolate this compound from the crude alkaloid mixture.

Methodology:

  • Acid-Base Extraction (Optional but recommended): The crude residue can be dissolved in an acidic aqueous solution to protonate the basic alkaloids, making them water-soluble. The aqueous layer is then washed with a non-polar organic solvent to remove neutral impurities. The pH of the aqueous layer is subsequently raised with a base to deprotonate the alkaloids, causing them to precipitate or allowing for their extraction into an immiscible organic solvent.

  • Chromatographic Separation: Column chromatography is a key step in separating this compound from other closely related alkaloids.

    • Adsorbent: Silica gel or alumina are commonly used as the stationary phase.

    • Mobile Phase: A gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate, chloroform-methanol) is used to elute the compounds from the column. The fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Recrystallization: The fractions enriched with this compound are combined, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent or solvent mixture (e.g., methanol-water) to obtain pure crystalline this compound.[3]

Jervine_Isolation_Workflow Start Dried & Ground Veratrum californicum (Roots & Rhizomes) Extraction Soxhlet Extraction (Ethanol) Start->Extraction Concentration Concentration (Reduced Pressure) Extraction->Concentration Crude_Extract Crude Alkaloid Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Jervine_Fractions This compound-rich Fractions Fraction_Collection->Jervine_Fractions Recrystallization Recrystallization Jervine_Fractions->Recrystallization Pure_this compound Pure Crystalline this compound Recrystallization->Pure_this compound

A general workflow for the isolation and purification of this compound.

The Molecular Target: this compound and the Hedgehog Signaling Pathway

A pivotal discovery in this compound research was the elucidation of its mechanism of action as a potent inhibitor of the Hedgehog (Hh) signaling pathway. This pathway plays a fundamental role in embryonic development and is aberrantly activated in various cancers. This compound exerts its effects by directly binding to and inhibiting the G protein-coupled receptor-like protein Smoothened (Smo), a key transducer of the Hh signal.[6]

In the absence of the Hedgehog ligand, the receptor Patched (Ptch) inhibits the activity of Smo. Upon binding of the Hedgehog ligand to Ptch, this inhibition is relieved, allowing Smo to become active. Activated Smo then initiates a downstream signaling cascade that ultimately leads to the activation of the Gli family of transcription factors, which translocate to the nucleus and regulate the expression of target genes involved in cell proliferation, differentiation, and survival.

This compound's binding to Smo prevents its activation, even in the presence of the Hedgehog ligand. This blockade of Smo activity effectively shuts down the entire downstream signaling cascade, leading to the inhibition of Gli-mediated transcription. This mechanism underlies both the teratogenic effects of this compound and its potential as an anticancer agent.

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Hedgehog Ligand Patched Patched (Ptch) Receptor Hedgehog->Patched Binds Smoothened Smoothened (Smo) Hedgehog->Smoothened Relieves Inhibition Patched->Smoothened Inhibits SUFU_Gli SUFU-Gli Complex Smoothened->SUFU_Gli Activates Gli_Active Active Gli Transcription Factor SUFU_Gli->Gli_Active Releases Gli_Nucleus Gli Gli_Active->Gli_Nucleus Translocates Target_Genes Target Gene Transcription Gli_Nucleus->Target_Genes Activates This compound This compound This compound->Smoothened Inhibits

This compound's inhibition of the Hedgehog signaling pathway via Smoothened.

References

The Abundance of Jervine in Veratrum Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the natural occurrence of the steroidal alkaloid jervine across various Veratrum species, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its quantification, the methodologies for its analysis, and its biological context.

This compound, a C-nor-D-homo-steroidal alkaloid found in plants of the Veratrum genus, has garnered significant scientific interest due to its potent biological activities. Notably, it is a known inhibitor of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and cellular proliferation that is often dysregulated in various cancers.[1][2] This inhibitory action, mediated through direct binding to the Smoothened (SMO) protein, makes this compound and its derivatives promising candidates for anticancer drug development.[2][3] Understanding the natural abundance of this compound in different Veratrum species is crucial for sourcing, standardization, and the development of efficient extraction and purification protocols.

Quantitative Abundance of this compound

The concentration of this compound varies significantly among different Veratrum species and even between different parts of the same plant. The rhizomes and roots are generally reported to contain the highest concentrations of steroidal alkaloids, including this compound.[4][5] A summary of reported quantitative data for this compound in various Veratrum species is presented below.

Veratrum SpeciesPlant PartThis compound ContentMethod of AnalysisReference(s)
Veratrum maackiiRoots~1.3 mg/g dry weightNot specified[2][6]
Leaves~0.1 mg/g dry weightNot specified[2][6]
Veratrum nigrumRoots~0.4 mg/g dry weightNot specified[2][6]
Leaves~0.2 mg/g dry weightNot specified[6]
Veratrum lobelianumTincture (Veratrum Aqua)136 - 170 µg/mLHPLC-DAD[1]
Veratrum species (unspecified)Raw MaterialLimit of Detection: 18.37 mg/kgHPLC-ELSD[7]

It is important to note that alkaloid content can be influenced by various factors, including geographic location, harvest time, and environmental conditions.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in Veratrum plant material is essential for research and drug development. High-performance liquid chromatography (HPLC) coupled with various detectors is the most common analytical technique employed.

Extraction of this compound from Plant Material

A generalized protocol for the extraction of this compound from dried and powdered Veratrum rhizomes is as follows:

  • Sample Preparation: The plant material (typically rhizomes and roots) is dried and ground into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Solvent Extraction: The powdered plant material is extracted with an organic solvent, often with the addition of a base to ensure the alkaloids are in their free base form. Common solvent systems include:

      • Methanol or Ethanol[4]

      • Chloroform and aqueous ammonia[8]

      • Benzene with ammonium hydroxide[5]

    • Extraction Method:

      • Ultrasonic Extraction: The plant material is suspended in the extraction solvent and subjected to ultrasonication for a specified period (e.g., 30 minutes). This method uses high-frequency sound waves to disrupt cell walls and enhance solvent penetration.

      • Reflux Extraction: The plant material is heated with the solvent under reflux for a set duration (e.g., 1-3 hours). This technique is effective but can be time-consuming.[9]

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure to yield a concentrated crude extract.

Sample Cleanup

To remove interfering substances from the crude extract, a cleanup step is often necessary before chromatographic analysis.

  • Liquid-Liquid Extraction: The crude extract can be partitioned between an acidic aqueous solution and an immiscible organic solvent to separate the basic alkaloids from neutral and acidic compounds.

  • Solid-Phase Extraction (SPE): SPE is a highly effective method for sample cleanup and concentration. A typical SPE protocol for this compound might involve:

    • Cartridge: A C18 or similar reversed-phase cartridge.

    • Conditioning: The cartridge is conditioned with methanol followed by water.

    • Loading: The crude extract, dissolved in an appropriate solvent, is loaded onto the cartridge.

    • Washing: The cartridge is washed with a weak solvent to remove polar impurities.

    • Elution: this compound and other alkaloids are eluted with a stronger organic solvent, such as methanol or acetonitrile.

HPLC Analysis

The purified and concentrated extract is then analyzed by HPLC.

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.

  • Column: A reversed-phase column, such as a Kromasil C8 or a C18 column, is commonly used.[7]

  • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (often containing a modifier like trifluoroacetic acid or formic acid) and an organic phase (acetonitrile or methanol). An example of a gradient elution is: 20% acetonitrile for the first 5 minutes, then a linear gradient to 40% acetonitrile over 25 minutes.[7]

  • Detection:

    • Evaporative Light Scattering Detector (ELSD): This detector is suitable for non-volatile compounds that lack a strong UV chromophore, like this compound.[7]

    • Mass Spectrometry (MS/MS): HPLC coupled with tandem mass spectrometry provides high sensitivity and selectivity for the quantification of this compound, especially in complex matrices.[10]

  • Quantification: this compound concentration is determined by comparing the peak area of the analyte in the sample to a calibration curve generated using certified reference standards of this compound.

Signaling Pathways and Biosynthesis

Hedgehog Signaling Pathway Inhibition by this compound

This compound exerts its biological effects primarily through the inhibition of the Hedgehog signaling pathway. This pathway plays a crucial role in embryonic development and tissue homeostasis, and its aberrant activation is implicated in several cancers. This compound directly binds to the G protein-coupled receptor-like protein Smoothened (SMO), which is a key transducer of the Hh signal.[2][3]

Hedgehog_Pathway_Inhibition_by_this compound cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON PTCH1 PTCH1 SMO_inactive SMO (inactive) PTCH1->SMO_inactive Inhibits SUFU SUFU GLI_rep GLI (repressor form) SUFU->GLI_rep Promotes processing to repressor form Target_Genes_off Target Gene Expression OFF GLI_rep->Target_Genes_off Shh Shh Ligand PTCH1_bound PTCH1 Shh->PTCH1_bound Binds SMO_active SMO (active) PTCH1_bound->SMO_active Inhibition relieved GLI_act GLI (activator form) SMO_active->GLI_act Promotes conversion to activator form Target_Genes_on Target Gene Expression ON GLI_act->Target_Genes_on This compound This compound This compound->SMO_inactive Binds and Inhibits This compound->SMO_active Binds and Inhibits

Hedgehog signaling pathway and this compound's inhibitory action.
Biosynthesis of this compound

The biosynthesis of this compound, like other steroidal alkaloids in Veratrum, begins with cholesterol. While the entire pathway is not yet fully elucidated, key initial enzymatic steps leading to the formation of the intermediate verazine have been identified in Veratrum californicum.[11] These steps are catalyzed by a series of cytochrome P450 enzymes (CYPs) and a transaminase.

Jervine_Biosynthesis Cholesterol Cholesterol 22R_Hydroxycholesterol 22(R)-Hydroxycholesterol Cholesterol->22R_Hydroxycholesterol CYP90B27 22_Hydroxycholesterol_26_al 22-Hydroxycholesterol-26-al 22R_Hydroxycholesterol->22_Hydroxycholesterol_26_al CYP94N1 22_Hydroxy_26_aminocholesterol 22-Hydroxy-26-aminocholesterol 22_Hydroxycholesterol_26_al->22_Hydroxy_26_aminocholesterol GABAT1 Verazine Verazine 22_Hydroxy_26_aminocholesterol->Verazine CYP90G1 This compound This compound Verazine->this compound Further enzymatic steps

Initial steps in the biosynthetic pathway of this compound from cholesterol.

This technical guide provides a foundational understanding of the natural abundance of this compound in Veratrum species, the methodologies for its analysis, and its biological significance. This information is intended to support further research into the pharmacological potential of this important class of natural products.

References

An In-depth Technical Guide to the Pharmacology of Jervine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jervine, a naturally occurring steroidal alkaloid found in plants of the Veratrum genus, has garnered significant scientific interest due to its potent biological activities. Primarily known for its teratogenic effects, this compound's mechanism of action as a specific inhibitor of the Sonic Hedgehog (Shh) signaling pathway has positioned it as a valuable tool for developmental biology research and a potential therapeutic agent in oncology. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, pharmacokinetics, and toxicological profile. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and drug development efforts.

Mechanism of Action: Inhibition of the Sonic Hedgehog Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of the Sonic Hedgehog (Shh) signaling pathway, a critical regulator of embryonic development and cellular proliferation[1][2]. The canonical Shh pathway is initiated by the binding of the Shh ligand to the transmembrane receptor Patched (PTCH1). In the absence of Shh, PTCH1 tonically inhibits Smoothened (SMO), a G protein-coupled receptor-like protein. This inhibition prevents the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which are the terminal effectors of the pathway.

This compound's inhibitory action is mediated by its direct binding to the heptahelical bundle of SMO[1]. This binding event prevents the conformational changes in SMO that are necessary for its activation, even in the presence of the Shh ligand. Consequently, the downstream signaling cascade is blocked, leading to the suppression of GLI-mediated gene transcription. The downstream targets of the Shh pathway include genes involved in cell proliferation, survival, and differentiation, such as Myc, Bcl-2, NANOG, and SOX2[3].

The specific interaction of this compound with SMO makes it a direct antagonist of the Shh pathway, unlike some other inhibitors that may act upstream or downstream of SMO. This direct inhibition is the molecular basis for this compound's potent teratogenic and potential anti-cancer activities.

Jervine_Shh_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 Binds and inactivates SMO Smoothened (SMO) PTCH1->SMO Inhibits GLI_inactive Inactive GLI (Complexed with SUFU) SMO->GLI_inactive SUFU SUFU SUFU->GLI_inactive Sequesters and promotes processing to repressor form GLI_active Active GLI GLI_inactive->GLI_active Activation and Nuclear Translocation nucleus Nucleus GLI_active->nucleus target_genes Target Gene Transcription nucleus->target_genes Activates This compound This compound This compound->SMO Directly binds and inhibits

Figure 1: this compound's Inhibition of the Sonic Hedgehog Signaling Pathway.

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily studied in rats. These studies reveal rapid absorption and high oral bioavailability, alongside evidence of enterohepatic circulation.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: this compound is rapidly absorbed following oral administration in rats, with peak plasma concentrations observed within a few hours[4][5].

  • Bioavailability: The oral bioavailability of this compound in rats has been reported to be approximately 60.0%, indicating efficient absorption from the gastrointestinal tract[5].

  • Distribution: this compound exhibits a small volume of distribution, suggesting it is primarily confined to the plasma[4].

  • Metabolism: The metabolism of veratrum alkaloids, including this compound, is thought to primarily occur through hydroxylation, methylation, and sulfation.

  • Excretion: The excretion pathways of this compound have not been fully elucidated, but its enterohepatic circulation suggests biliary excretion and reabsorption play a role[4].

  • Gender Differences: Interestingly, significant gender differences in the pharmacokinetics of this compound have been observed in rats. Male rats exhibit a much higher absorption rate (approximately 10-fold) and a lower elimination rate (approximately 20-fold) compared to female rats, leading to substantially higher drug exposure in males[6][7][8].

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in rats from published studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

ParameterUnitValue (Mean ± SD)Reference
Dosemg/kg1.5[9]
AUC(0-∞)ng/mL·h969.3 ± 277.7[10]
Cmaxng/mL506.6 ± 192.8[10]
t1/2h3.4 ± 1.2[10]
CL/FL/h/kg1.7 ± 0.5[10]

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

ParameterUnitValue (Mean ± SD)Reference
Dosemg/kg40[5]
AUCp.o.ng·h/mL11840.4 ± 1587.4[5]
Cmax1ng/mL233.30 ± 30.37[5]
Tmax1h2[5]
Cmax2ng/mL138.40 ± 19.31[5]
Tmax2h24[5]
Oral Bioavailability (F)%60.0[5]

Toxicology

The most prominent toxicological effect of this compound is its potent teratogenicity, which is a direct consequence of its inhibition of the Shh signaling pathway.

Teratogenicity

This compound is a well-established teratogen, causing severe developmental abnormalities, particularly craniofacial defects such as cyclopia and holoprosencephaly, when administered during a critical window of gestation[2][11]. The susceptibility to this compound-induced teratogenicity varies significantly between species. For instance, golden hamster fetuses are extremely sensitive, while Sprague-Dawley rats and Swiss Webster mice are relatively resistant[11][12].

Other Toxicities

Besides its teratogenic effects, this compound can also exhibit other toxicities. As a veratrum alkaloid, it may have cardiovascular and neuromuscular effects. Studies have also investigated its potential to induce apoptosis and its effects on cell cycle progression in cancer cell lines[13][14].

Experimental Protocols

Quantification of this compound in Rat Plasma by UPLC-MS/MS

This protocol provides a detailed method for the sensitive and accurate quantification of this compound in rat plasma.

4.1.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., Diazepam or Alpinetin[4][9]

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Rat plasma (blank)

4.1.2. Instrumentation

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4.1.3. Chromatographic and Mass Spectrometric Conditions

  • UPLC Column: C18 column (e.g., 2.1 mm × 50 mm, 1.7 μm)[4][9]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid[4][9].

  • Flow Rate: 0.4 mL/min[4][9]

  • Injection Volume: 2-5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: m/z 426.3 → 108.8[4]

    • Alpinetin (IS): m/z 271.0 → 166.9[4]

4.1.4. Sample Preparation (Protein Precipitation)

  • To 50 µL of rat plasma, add 150 µL of acetonitrile containing the internal standard[9].

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C[9].

  • Transfer the supernatant to a clean tube for UPLC-MS/MS analysis.

4.1.5. Calibration Curve and Quality Control

  • Prepare a series of calibration standards by spiking blank rat plasma with known concentrations of this compound (e.g., 1-1000 ng/mL)[9].

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Process calibration standards and QC samples alongside the unknown samples.

UPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma_sample Rat Plasma Sample (50 µL) add_is Add Acetonitrile with Internal Standard (150 µL) plasma_sample->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant (2 µL) into UPLC System supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (ESI+, MRM) separation->detection data_analysis Data Acquisition and Quantification detection->data_analysis

Figure 2: Experimental Workflow for this compound Quantification in Rat Plasma.
Cell-Based Hedgehog Signaling Reporter Assay

This protocol describes a cell-based assay to screen for inhibitors of the Hedgehog pathway, such as this compound, using a luciferase reporter system.

4.2.1. Cell Line

  • NIH-3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization[15].

4.2.2. Materials and Reagents

  • This compound or other test compounds

  • Sonic Hedgehog conditioned medium (Shh-CM) or a small molecule SMO agonist (e.g., SAG)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Calf Serum (CS)

  • Penicillin-Streptomycin

  • Dual-Luciferase® Reporter Assay System

  • 96-well cell culture plates (white, clear bottom)

4.2.3. Experimental Procedure

  • Cell Seeding: Seed the reporter NIH-3T3 cells in a 96-well plate at an appropriate density and allow them to adhere and reach confluence.

  • Serum Starvation: Before treatment, starve the cells in a low-serum medium (e.g., 0.5% CS in DMEM) for 24 hours to reduce basal signaling.

  • Treatment:

    • Add Shh-CM or SAG to the wells to stimulate the Hedgehog pathway.

    • Concurrently, add various concentrations of this compound or other test compounds. Include appropriate vehicle controls.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® kit.

    • Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition of Shh pathway activation by this compound compared to the stimulated control.

    • Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the this compound concentration.

Reporter_Assay_Workflow cluster_cell_culture Cell Culture and Treatment cluster_assay Luciferase Assay and Data Analysis seed_cells Seed Reporter Cells in 96-well Plate serum_starve Serum Starve (24h) seed_cells->serum_starve add_stimulant Add Shh Stimulant (Shh-CM or SAG) serum_starve->add_stimulant add_this compound Add this compound (Various Concentrations) add_stimulant->add_this compound incubate Incubate (24-48h) add_this compound->incubate lyse_cells Lyse Cells incubate->lyse_cells measure_luciferase Measure Firefly and Renilla Luciferase Activity lyse_cells->measure_luciferase normalize_data Normalize Firefly to Renilla Luciferase measure_luciferase->normalize_data calculate_inhibition Calculate % Inhibition and IC50 normalize_data->calculate_inhibition

Figure 3: Experimental Workflow for a Cell-Based Hedgehog Signaling Reporter Assay.

Conclusion

This compound is a potent pharmacological agent with a well-defined mechanism of action as a direct inhibitor of the Sonic Hedgehog signaling pathway. Its unique properties, including rapid absorption, high oral bioavailability, and significant teratogenic potential, make it a crucial tool for studying developmental processes and a compound of interest for therapeutic development, particularly in oncology. The detailed pharmacological data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working with this fascinating and powerful molecule. Further research is warranted to fully elucidate its metabolic fate, explore its therapeutic potential in various disease models, and develop strategies to mitigate its toxicity.

References

Jervine's Impact on Vertebrate Developmental Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jervine, a steroidal alkaloid derived from plants of the Veratrum genus, is a potent teratogen with profound effects on vertebrate embryonic development.[1] Its primary mechanism of action involves the specific inhibition of the Sonic Hedgehog (Shh) signaling pathway, a critical regulator of morphogenesis in numerous tissues and organs.[1][2] By directly binding to and inactivating the Smoothened (Smo) protein, this compound disrupts the downstream signaling cascade, leading to a spectrum of severe developmental abnormalities, most notably cyclopia and holoprosencephaly.[1][2][3] This technical guide provides an in-depth overview of this compound's impact on vertebrate development, focusing on its molecular mechanism, the resultant developmental defects, and detailed experimental protocols for studying its effects. Quantitative data are summarized in tabular format for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of developmental biology, toxicology, and pharmacology.

Introduction

The study of teratogens, agents that cause developmental abnormalities, provides invaluable insights into the fundamental mechanisms of embryogenesis. This compound, alongside the structurally related compound cyclopamine, has emerged as a powerful tool for dissecting the intricacies of the Sonic Hedgehog (Shh) signaling pathway.[1][2][3] The teratogenic effects of Veratrum californicum, the plant from which this compound is isolated, were first observed in sheep that had grazed on it, resulting in a high incidence of cyclopic lambs.[2] Subsequent research identified this compound and cyclopamine as the causative agents and elucidated their specific inhibitory effect on Shh signaling.[2][3]

The Shh pathway is a cornerstone of vertebrate development, playing a pivotal role in the patterning of the central nervous system, limbs, craniofacial structures, and numerous other organs. Its dysregulation is implicated in a range of congenital malformations and cancers. This compound's ability to potently and specifically block this pathway at the level of the Smoothened (Smo) protein makes it an indispensable chemical probe for studying Shh-dependent developmental processes.[1][3][4]

This guide will delve into the molecular underpinnings of this compound's activity, present quantitative data on its teratogenic effects, provide detailed experimental methodologies for its study, and offer visual representations of the key concepts.

Mechanism of Action: Inhibition of the Sonic Hedgehog Signaling Pathway

The canonical Shh signaling pathway is initiated by the binding of the Shh ligand to its receptor, Patched (Ptch). In the absence of Shh, Ptch tonically inhibits the 7-transmembrane protein Smoothened (Smo), preventing its localization to the primary cilium and keeping the pathway in an "off" state. In this state, the Gli family of transcription factors (Gli1, Gli2, and Gli3) are proteolytically processed into repressor forms, which translocate to the nucleus and inhibit the transcription of Shh target genes.

Upon Shh binding to Ptch, the inhibition of Smo is relieved. Smo then translocates to the primary cilium and becomes activated, initiating a downstream signaling cascade that prevents the proteolytic processing of Gli proteins. Full-length Gli activator forms accumulate, translocate to the nucleus, and activate the transcription of Shh target genes, which include genes involved in cell proliferation, differentiation, and survival, such as Ptch1 and Gli1 itself.

This compound exerts its inhibitory effect by directly binding to the heptahelical bundle of Smo.[3] This binding locks Smo in an inactive conformation, preventing its ciliary localization and activation, even in the presence of the Shh ligand.[5] Consequently, the downstream signaling cascade is blocked, Gli transcription factors are processed into their repressor forms, and the expression of Shh target genes is suppressed. This disruption of a fundamental developmental signaling pathway is the molecular basis for this compound's potent teratogenicity.

G cluster_off Shh Pathway OFF (No this compound) cluster_on Shh Pathway ON (No this compound) cluster_this compound This compound Inhibition Ptch_off Patched (Ptch) Smo_off Smoothened (Smo) (Inactive) Ptch_off->Smo_off Inhibits Gli_off Gli Complex (Processing) Smo_off->Gli_off GliR_off Gli Repressor Gli_off->GliR_off Proteolytic Processing Nucleus_off Nucleus GliR_off->Nucleus_off TargetGenes_off Target Gene Transcription OFF Nucleus_off->TargetGenes_off Represses Shh_on Shh Ligand Ptch_on Patched (Ptch) Shh_on->Ptch_on Binds Smo_on Smoothened (Smo) (Active) Ptch_on->Smo_on Gli_on Gli Complex (Intact) Smo_on->Gli_on Activates GliA_on Gli Activator Gli_on->GliA_on Nucleus_on Nucleus GliA_on->Nucleus_on TargetGenes_on Target Gene Transcription ON Nucleus_on->TargetGenes_on Activates This compound This compound Smo_this compound Smoothened (Smo) (Inactive) This compound->Smo_this compound Binds and Inhibits

Caption: Sonic Hedgehog signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound's Developmental Impact

The teratogenic effects of this compound are dose-dependent, with different concentrations leading to varying degrees of severity in developmental abnormalities. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Inhibition of Hedgehog Signaling by this compound

Assay SystemEndpointIC50Reference
Mouse S12 cells expressing lipid-modified ShhLuciferase reporter gene assay500-700 nM[4]

Table 2: Teratogenic Effects of this compound in Vertebrate Models

Model OrganismGestational Day/Stage of ExposureDose/ConcentrationObserved Developmental DefectsReference
Sheep (ewes)Day 14 of gestationGrazing on Veratrum californicumCyclopia, craniofacial malformations[2]
Golden HamsterDay 7 of gestationNot specifiedCebocephaly, harelip/cleft palate, exencephaly, cranial bleed[2][6]
Rat (Sprague-Dawley)Days 6-9 of gestationNot specified (susceptible to cyclopamine, not this compound)Cebocephaly, microphthalmia[2][6]
Mouse (C57BL/6J and A/J strains)Day 8, 9, or 10 of gestation70, 150, or 300 mg/kg body weight (gavage)Cleft lip with or without cleft palate, isolated cleft palate, mandibular micrognathia or agnathia, limb malformations[7]
Rat Embryo (in culture)Presomite, early neurula stage (48h exposure)1-5 µg/mlOblong-head appearance, ventrally displaced optic vesicles[8]

Table 3: Effects of this compound on Cancer Cell Lines (Shh-dependent)

Cell LineAssayConcentrationEffectReference
MUTZ-1 (Myelodysplastic Syndrome)CCK-8 Proliferation Assay (24h)1 µmol/L~7% inhibition of proliferation[9]
5 µmol/L~12% inhibition of proliferation[9]
10 µmol/L~21% inhibition of proliferation[9]
Flow Cytometry (Apoptosis)Increasing concentrationsIncreased apoptosis rate[10][11]
Flow Cytometry (Cell Cycle)Increasing concentrationsG1 phase arrest, decreased S phase[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on vertebrate development.

Whole-Mount Skeletal Staining (Alcian Blue and Alizarin Red)

This protocol is used to visualize cartilage and bone in embryos and fetuses to assess skeletal malformations.

  • Materials:

    • Ethanol (95% and 100%)

    • Glacial acetic acid

    • Alcian Blue 8GX

    • Alizarin Red S

    • Potassium hydroxide (KOH) (1% and 2%)

    • Glycerol

    • Phosphate-buffered saline (PBS)

    • Formalin (10%, neutral buffered)

  • Procedure:

    • Fixation: Euthanize pregnant females and collect fetuses. Remove the skin and eviscerate the fetuses. Fix in 100% ethanol for at least 48 hours.

    • Cartilage Staining: Transfer the fixed fetuses to a solution of 1 part glacial acetic acid, 4 parts 95% ethanol, and 15 mg/L Alcian Blue 8GX. Stain for 24-48 hours.

    • Dehydration: Dehydrate the stained fetuses in two changes of 100% ethanol, 24 hours each.

    • Clearing: Transfer the fetuses to 2% KOH until the soft tissues become transparent.

    • Bone Staining: Transfer the cleared fetuses to a solution of 1% KOH containing 50 mg/L Alizarin Red S. Stain until the bones are a deep red.

    • Final Clearing and Storage: Transfer the stained skeletons through a graded series of glycerol/1% KOH solutions (e.g., 25% glycerol, 50% glycerol, 75% glycerol), 24 hours each. Finally, store in 100% glycerol.

Chick Embryo Culture and this compound Exposure

This ex vivo culture system allows for the direct observation of this compound's effects on early embryonic development.

  • Materials:

    • Fertilized chicken eggs

    • Howard's Ringer's salt solution

    • Penicillin-streptomycin

    • Thin albumen

    • This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)

    • Petri dishes

    • Filter paper rings

  • Procedure:

    • Egg Incubation: Incubate fertilized eggs at 38°C to the desired developmental stage (e.g., Hamburger-Hamilton stage 8-10).

    • Embryo Explantation: Crack the egg and gently transfer the yolk to a dish containing Howard's Ringer's solution.

    • Mounting: Place a filter paper ring over the embryo and cut the vitelline membrane around the ring. Lift the ring with the attached embryo.

    • Culture Setup: Place the mounted embryo, ventral side down, in a petri dish containing thin albumen.

    • This compound Treatment: Add this compound to the albumen to the desired final concentration. An equivalent amount of the solvent should be added to control cultures.

    • Incubation: Incubate the cultures at 38°C in a humidified chamber for the desired period (e.g., 24-48 hours).

    • Analysis: After incubation, embryos can be fixed in 4% paraformaldehyde for subsequent analyses such as in situ hybridization or immunohistochemistry.

In Situ Hybridization for Shh Pathway Genes

This technique is used to visualize the spatial expression patterns of specific mRNAs (e.g., Ptch1, Gli1) within the embryo.

  • Materials:

    • Fixed embryos

    • Proteinase K

    • Hybridization buffer

    • Digoxigenin (DIG)-labeled antisense RNA probe

    • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

    • NBT/BCIP substrate solution

  • Procedure:

    • Rehydration and Permeabilization: Rehydrate fixed embryos through a graded series of methanol/PBS. Permeabilize with Proteinase K.

    • Prehybridization: Incubate the embryos in hybridization buffer at 65°C.

    • Hybridization: Replace the prehybridization buffer with hybridization buffer containing the DIG-labeled probe and incubate overnight at 65°C.

    • Washes: Perform a series of stringent washes to remove unbound probe.

    • Antibody Incubation: Block non-specific binding sites and incubate with an anti-DIG-AP antibody.

    • Detection: Wash to remove unbound antibody and incubate in NBT/BCIP substrate solution until a purple precipitate develops, indicating the location of the target mRNA.

    • Imaging: Stop the reaction and image the embryos using a dissecting microscope with a camera.

TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Materials:

    • Fixed and sectioned or whole-mount embryos

    • Permeabilization solution (e.g., Triton X-100)

    • TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTPs)

    • DAPI or Hoechst for nuclear counterstaining

  • Procedure:

    • Sample Preparation: Prepare paraffin sections or whole-mount embryos and permeabilize the cells.

    • TUNEL Reaction: Incubate the samples with the TdT reaction mix to allow the enzyme to label the 3'-OH ends of fragmented DNA.

    • Washes: Wash the samples to remove unincorporated labeled nucleotides.

    • Counterstaining: Stain the nuclei with DAPI or Hoechst.

    • Imaging: Mount the samples and visualize using a fluorescence microscope. Apoptotic cells will show bright fluorescence.

Mandatory Visualizations

This compound's Mechanism of Action on the Shh Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand Ptch Patched (Ptch) Shh->Ptch Binds Smo Smoothened (Smo) Ptch->Smo Inhibits Gli_complex Gli Protein Complex Smo->Gli_complex Activates Gli_repressor Gli Repressor Gli_complex->Gli_repressor Processing Target_genes Shh Target Genes (e.g., Ptch1, Gli1) Gli_repressor->Target_genes Represses This compound This compound This compound->Smo Binds and Inhibits

Caption: Molecular mechanism of this compound's inhibition of the Sonic Hedgehog pathway.

Experimental Workflow for Investigating this compound's Teratogenicity

G cluster_exposure Exposure cluster_morphological Morphological Analysis cluster_cellular Cellular Analysis cluster_molecular Molecular Analysis Exposure This compound Administration (e.g., in vivo gavage, ex vivo culture) Gross Gross Morphological Analysis Exposure->Gross Skeletal Skeletal Staining (Alcian Blue/Alizarin Red) Gross->Skeletal Apoptosis Apoptosis Detection (TUNEL Assay) Gross->Apoptosis Gene_Expression Gene Expression Analysis (In Situ Hybridization, RT-qPCR) Gross->Gene_Expression Proliferation Cell Proliferation Assay (e.g., BrdU) Apoptosis->Proliferation Protein_Expression Protein Expression Analysis (Western Blot, Immunohistochemistry) Gene_Expression->Protein_Expression

Caption: A typical experimental workflow for studying the teratogenic effects of this compound.

Logical Relationship of Shh Pathway Components

G Shh Shh Ptch Ptch Shh->Ptch Smo Smo Ptch->Smo Sufu Sufu Smo->Sufu Gli Gli Sufu->Gli TargetGenes Target Genes Gli->TargetGenes This compound This compound This compound->Smo

Caption: Logical relationships and inhibitory actions within the Shh signaling pathway.

Conclusion

This compound is a powerful teratogen that acts as a specific inhibitor of the Sonic Hedgehog signaling pathway. Its ability to disrupt this fundamental developmental cascade makes it an invaluable tool for researchers studying vertebrate morphogenesis, as well as a compound of significant toxicological concern. This guide has provided a comprehensive overview of this compound's mechanism of action, quantitative data on its developmental effects, and detailed experimental protocols for its investigation. The provided visualizations offer a clear framework for understanding the complex interactions within the Shh pathway and the logical flow of experimental inquiry. For professionals in drug development, a thorough understanding of this compound's effects underscores the importance of screening for Shh pathway inhibition to mitigate the risk of teratogenicity in novel therapeutic agents. Continued research into the precise molecular interactions of this compound with Smoothened and the full spectrum of its developmental consequences will further enhance our understanding of both normal and pathological development.

References

chemical synthesis and derivatives of Jervine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical Synthesis and Derivatives of Jervine for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, a naturally occurring steroidal alkaloid found in plants of the Veratrum genus, has garnered significant attention in the scientific community for its potent biological activities.[1] Historically known for its teratogenic effects, causing cyclopia and holoprosencephaly in livestock, the mechanism of action of this compound has been elucidated as a potent inhibitor of the Hedgehog (Hh) signaling pathway.[2] This pathway is crucial during embryonic development and its aberrant activation in adults is implicated in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and pancreatic cancer. The discovery of this compound's ability to modulate this pathway by directly binding to the Smoothened (Smo) receptor has opened avenues for the development of novel anticancer therapeutics.[1][2]

This technical guide provides a comprehensive overview of the chemical synthesis of this compound, the development of its derivatives, and their biological evaluation. It is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, oncology, and pharmacology. The guide includes a summary of quantitative biological data, detailed experimental methodologies for key reactions and assays, and visualizations of relevant pathways and workflows.

Chemical Synthesis of this compound

The total synthesis of this compound is a complex undertaking due to its rigid C-nor-D-homo steroid skeleton and multiple stereocenters. The first total syntheses were landmark achievements reported by Masamune and Johnson in 1967.[3] These initial routes were lengthy, often requiring over 40 steps. More recent synthetic strategies have focused on convergent approaches to improve efficiency.

A key feature of modern this compound synthesis is the convergent assembly of two main fragments: a steroidal core and a heterocyclic portion.[4][5] This approach allows for the independent synthesis and optimization of each fragment before their coupling.

Key Synthetic Strategies and Reactions

Several key chemical reactions are instrumental in the synthesis of this compound and its core structures:

  • Ireland-Claisen Rearrangement: This powerful[5][5]-sigmatropic rearrangement is employed to establish the critical cis-relationship between the amine and methyl groups on the tetrahydrofuran E-ring of the this compound structure.[4][5]

  • Diastereoselective Selenoetherification: This reaction is crucial for the construction of the D/E oxaspiro[4.5]decene ring system with the correct stereochemistry.[4][5]

  • Swern Oxidation and Dess-Martin Periodinane Oxidation: These are widely used methods for the oxidation of alcohols to aldehydes or ketones, which are key intermediates in the synthetic pathway.[4]

  • Stille Coupling: This cross-coupling reaction is utilized to form key carbon-carbon bonds in the assembly of the this compound framework.[4]

Experimental Workflow for a Convergent Synthesis Approach

The following diagram illustrates a generalized workflow for a convergent synthesis of this compound, highlighting the preparation of key fragments and their subsequent coupling.

Jervine_Convergent_Synthesis_Workflow cluster_western_fragment Western Fragment (Steroidal Core) Synthesis cluster_eastern_fragment Eastern Fragment (Heterocycle) Synthesis Wieland_Miescher_Ketone Wieland-Miescher Ketone Diol_Formation Diol Formation (e.g., NaBH4 reduction) Wieland_Miescher_Ketone->Diol_Formation Selective_Protection Selective Protection (e.g., TBSCl) Diol_Formation->Selective_Protection Oxidation Oxidation (e.g., Swern or DMP) Selective_Protection->Oxidation Vinyl_Triflate_Formation Vinyl Triflate Formation Oxidation->Vinyl_Triflate_Formation Carbon_Framework_Completion C-C Bond Formation (e.g., Stille Coupling) Vinyl_Triflate_Formation->Carbon_Framework_Completion Final_Oxidation Final Oxidation to Enal Carbon_Framework_Completion->Final_Oxidation Coupling Fragment Coupling Final_Oxidation->Coupling Starting_Material Achiral Diol Enzymatic_Desymmetrization Enzymatic Desymmetrization Starting_Material->Enzymatic_Desymmetrization Ireland_Claisen_Precursor Ireland-Claisen Precursor Assembly Enzymatic_Desymmetrization->Ireland_Claisen_Precursor Ireland_Claisen Ireland-Claisen Rearrangement Ireland_Claisen_Precursor->Ireland_Claisen Selenoetherification_Precursor Selenoetherification Precursor Assembly Ireland_Claisen->Selenoetherification_Precursor Selenoetherification Diastereoselective Selenoetherification Selenoetherification_Precursor->Selenoetherification Final_Fragment Alkaloid Tricycle Selenoetherification->Final_Fragment Final_Fragment->Coupling Cyclization Final Cyclization & Elaboration Coupling->Cyclization This compound This compound Cyclization->this compound

Caption: Convergent synthesis workflow for this compound.

Detailed Experimental Protocols

Detailed, step-by-step experimental procedures, including reagent quantities, reaction conditions, purification methods, and analytical data for the synthesis of this compound and its intermediates, are typically provided in the supporting information of peer-reviewed publications. For a comprehensive understanding, it is recommended to consult the supplementary materials of the cited literature, such as "Progress toward a Convergent, Asymmetric Synthesis of this compound".[4][5]

This compound Derivatives and Structure-Activity Relationships (SAR)

The development of this compound derivatives has been primarily focused on enhancing its potency as a Hedgehog signaling inhibitor and improving its pharmacological properties. Structure-activity relationship (SAR) studies have provided valuable insights into the structural features of the this compound scaffold that are critical for its biological activity.

Modifications at the C-3 Position

The hydroxyl group at the C-3 position is a common site for modification. Oxidation to a 3-keto group has been shown to influence biological activity.

N-Substituted Derivatives

The nitrogen atom in the piperidine ring (F-ring) is another key position for derivatization. N-alkylation can modulate the compound's polarity and its interaction with the Smoothened receptor.

Quantitative Data on this compound and its Derivatives

The following tables summarize the available quantitative data for this compound and some of its derivatives, focusing on their Hedgehog signaling inhibitory, anticancer, and antifungal activities.

Table 1: Hedgehog Signaling Inhibitory Activity

CompoundAssay SystemIC50 (nM)Reference(s)
This compoundHedgehog signaling assay500-700[6]

Table 2: Anticancer Activity (IC50 values)

CompoundCancer Cell LineIC50 (µM)Reference(s)
This compoundMyelodysplastic syndromes MUTZ-1Concentration-dependent inhibition[7]
This compoundProstate cancer PC-3Anti-proliferative and anti-migratory effects[8]
This compound DerivativesVarious cancer cell linesData not yet fully compiled[9][10][11]

Table 3: Antifungal Activity (MIC values)

CompoundFungal StrainMIC (µg/mL)Reference(s)
This compoundCandida parapsilosisEffective inhibition[12]
This compoundCandida kruseiEffective inhibition[12]
This compoundBotrytis cinerea80% germination inhibition at 50 µg/mL[4]
This compoundPuccinia recondita60% germination inhibition at 50 µg/mL[4]
This compound DerivativesVarious fungal strainsData not yet fully compiled[6][13][14][15]

Biological Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The primary mechanism by which this compound and its derivatives exert their anticancer effects is through the inhibition of the Hedgehog (Hh) signaling pathway. This pathway plays a critical role in embryonic development and tissue homeostasis, and its aberrant activation is a driver in several human cancers.

The key transducer of the Hh signal is the G protein-coupled receptor (GPCR)-like protein, Smoothened (Smo). In the absence of the Hh ligand, the receptor Patched (Ptch) inhibits Smo activity. Binding of Hh to Ptch relieves this inhibition, allowing Smo to activate the Gli family of transcription factors, which then translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival.

This compound acts as a direct antagonist of Smo, binding to its heptahelical bundle and preventing its activation, thereby blocking the downstream signaling cascade.[1][2]

Hedgehog Signaling Pathway Diagram

The following diagram illustrates the canonical Hedgehog signaling pathway and the inhibitory action of this compound.

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON Ptch_off Patched (Ptch) Smo_off Smoothened (Smo) (Inactive) Ptch_off->Smo_off Inhibits Sufu_Gli_complex Sufu-Gli Complex Gli_P Phosphorylated Gli (Gli-P) Sufu_Gli_complex->Gli_P Phosphorylation Proteasome Proteasome Gli_P->Proteasome Processing Gli_R Gli Repressor (Gli-R) Proteasome->Gli_R Nucleus_off Nucleus Gli_R->Nucleus_off Enters Target_Genes_off Target Gene Transcription OFF Nucleus_off->Target_Genes_off Hh Hedgehog Ligand (Hh) Ptch_on Patched (Ptch) Hh->Ptch_on Binds Smo_on Smoothened (Smo) (Active) Ptch_on->Smo_on Inhibition Relieved Gli_dissociation Sufu-Gli Dissociation Smo_on->Gli_dissociation Gli_A Active Gli (Gli-A) Gli_dissociation->Gli_A Nucleus_on Nucleus Gli_A->Nucleus_on Enters Target_Genes_on Target Gene Transcription ON (Proliferation, Survival) Nucleus_on->Target_Genes_on This compound This compound This compound->Smo_on Inhibits

Caption: The Hedgehog signaling pathway and the inhibitory role of this compound.

Experimental Protocols for Biological Assays

The evaluation of this compound and its derivatives as Hedgehog pathway inhibitors involves a series of in vitro and cell-based assays.

Gli-Luciferase Reporter Assay

This assay is a common method to quantify the activity of the Hedgehog signaling pathway.[1][16] It utilizes a cell line, such as NIH3T3 cells, that has been stably transfected with a reporter construct containing the firefly luciferase gene under the control of a Gli-responsive promoter.

Generalized Protocol:

  • Cell Seeding: Plate the Gli-luciferase reporter cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds (e.g., this compound derivatives) in the presence of a Hedgehog pathway agonist (e.g., Sonic Hedgehog (Shh) ligand or a Smo agonist like SAG).

  • Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the firefly luciferase activity using a luminometer. A constitutively expressed Renilla luciferase is often co-transfected to normalize for cell viability and transfection efficiency.

  • Data Analysis: The reduction in luciferase activity in the presence of the test compound indicates inhibition of the Hedgehog pathway. IC50 values are calculated from the dose-response curves.

Smoothened Binding Assay

Direct binding of this compound and its analogs to the Smoothened receptor can be assessed using competitive binding assays with a fluorescently labeled ligand.[17]

Generalized Protocol:

  • Cell Preparation: Use cells that overexpress Smoothened (e.g., transiently transfected HEK293T cells).

  • Ligand Incubation: Incubate the cells with a fluorescently labeled Smo antagonist (e.g., BODIPY-cyclopamine) in the presence of increasing concentrations of the unlabeled test compound.

  • Washing and Analysis: After incubation, wash the cells to remove unbound ligand and quantify the cell-associated fluorescence using flow cytometry or a fluorescence plate reader.

  • Data Analysis: A decrease in fluorescence with increasing concentrations of the test compound indicates competitive binding to Smoothened. The data can be used to determine the binding affinity (Ki) of the test compound.

Antifungal Susceptibility Testing

The antifungal activity of this compound derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Generalized Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the fungal suspension.

  • Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. Their well-defined mechanism of action as inhibitors of the Hedgehog signaling pathway provides a strong rationale for their continued investigation. The ongoing efforts in the chemical synthesis of this compound, driven by innovative and convergent strategies, are paving the way for the creation of a diverse library of analogs. The detailed biological evaluation of these derivatives, guided by SAR studies, will be crucial in identifying lead compounds with enhanced potency, selectivity, and drug-like properties. This technical guide serves as a foundational resource for researchers dedicated to advancing the therapeutic potential of this fascinating class of natural products.

References

Methodological & Application

Application Notes: The Use of Jervine in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Jervine is a naturally occurring steroidal alkaloid derived from plants of the Veratrum genus. It is recognized primarily for its role as a potent antagonist of the Sonic Hedgehog (Shh) signaling pathway. The Shh pathway is crucial during embryonic development and is aberrantly activated in various malignancies, including certain types of medulloblastoma, basal cell carcinoma, and other cancers. This compound exerts its biological activity by directly binding to and inhibiting the G-protein coupled receptor, Smoothened (Smo), a key transducer in the Shh pathway. This inhibition prevents the activation of Gli family transcription factors, leading to the downregulation of Shh target genes involved in cell proliferation, survival, and differentiation. Consequently, this compound is a valuable tool for investigating Shh pathway dynamics and as a potential therapeutic agent for cancers driven by aberrant Shh signaling. In vitro, this compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in various cancer cell lines.

This compound: Properties and Preparation for Cell Culture

Proper handling and preparation of this compound are critical for obtaining reproducible results in cell culture experiments.

  • Molecular Formula: C₂₇H₃₉NO₃

  • Molecular Weight: 425.61 g/mol

  • Appearance: White to off-white crystalline powder

  • Solubility: Soluble in ethanol (up to 50 mM) and DMSO (up to 20 mM).[1]

  • Storage: Store solid this compound at -20°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one year or -80°C for up to two years.[2]

Protocol for Stock Solution Preparation (10 mM)

  • Calculate the amount of this compound needed. For 1 mL of a 10 mM stock solution: 425.61 g/mol * 0.010 mol/L * 0.001 L = 4.26 mg.

  • Aseptically weigh 4.26 mg of this compound powder in a sterile microcentrifuge tube.

  • Add 1 mL of high-purity, sterile DMSO or 100% ethanol.

  • Vortex thoroughly until the powder is completely dissolved.

  • Centrifuge briefly to collect the solution at the bottom of the tube.

  • Dispense into sterile, single-use aliquots (e.g., 20 µL) in light-protected tubes.

  • Store aliquots at -20°C or -80°C. Before use, thaw an aliquot at room temperature and dilute to the final working concentration in pre-warmed cell culture medium.

Quantitative Data Summary

The effective concentration of this compound is highly dependent on the cell line and the duration of the assay. The following table summarizes concentrations used in various in vitro studies.

Cell LineCancer TypeConcentration Range / IC50Incubation TimeObserved Effects
Hedgehog Pathway GeneralIC50: 500-700 nM[2]N/ADirect inhibition of Smoothened activity.
MUTZ-1 Myelodysplastic Syndrome (MDS)Concentration-dependent24 - 72 hoursInhibition of proliferation, induction of apoptosis, G1 phase cell cycle arrest, decreased Smo and Gli1 expression.[2][3]
5-8F, C666-1 Nasopharyngeal Carcinoma (NPC)10 - 40 µM48 hoursReduced proliferation, G2/M phase cell cycle arrest, induction of autophagic apoptosis, DNA damage.[4][5]
PC-3 Prostate CancerNot specifiedNot specifiedInhibition of cell migration and proliferation.
HEL, TF1a Human ErythroleukemiaNot specifiedNot specifiedDid not inhibit proliferation or induce apoptosis; induced COX-2 overexpression.[4]

Key Signaling Pathway and Experimental Workflow

Sonic Hedgehog (Shh) Signaling Pathway Inhibition by this compound

This compound functions by disrupting the canonical Shh signaling cascade. In the absence of the Shh ligand, the Patched (Ptch1) receptor inhibits Smoothened (Smo). When Shh binds to Ptch1, this inhibition is relieved, allowing Smo to signal downstream, which ultimately leads to the activation of Gli transcription factors. This compound directly binds to Smo, preventing its activation even in the presence of Shh, thereby keeping the pathway in an "off" state.

Shh_Pathway_Inhibition_by_this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ptch1 Ptch1 Smo Smoothened (Smo) Ptch1->Smo Complex SUFU-Gli Complex Smo->Complex Disrupts Gli_R Gli Repressor (Gli-R) Complex->Gli_R Processing to Repressor Form Gli_A Gli Activator (Gli-A) Complex->Gli_A Processing to Activator Form TargetGenes Target Genes (e.g., Ptch1, Gli1) Gli_A->TargetGenes Activates Transcription This compound This compound This compound->Smo Inhibition Shh Shh Ligand Shh->Ptch1 Binds & inactivates

Caption: this compound inhibits the Shh pathway by targeting Smoothened.

General Experimental Workflow for In Vitro this compound Studies

The typical workflow for assessing the effects of this compound involves cell seeding, treatment with the compound, incubation, and subsequent analysis using various endpoint assays.

Experimental_Workflow cluster_setup Phase 1: Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis start Prepare Cell Suspension seed Seed Cells into Multi-well Plates start->seed incubate1 Incubate for 24h (for cell adherence) seed->incubate1 treat Treat with this compound (and vehicle control) incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 viability Cell Viability Assay (e.g., CCK-8, MTT) incubate2->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) incubate2->apoptosis gene_expr Gene Expression (qRT-PCR) incubate2->gene_expr protein_expr Protein Expression (Western Blot) incubate2->protein_expr

Caption: Standard workflow for evaluating this compound in cell culture.

Experimental Protocols

Protocol 1: Cell Viability / Cytotoxicity Assay (CCK-8)

This protocol is used to determine the effect of this compound on cell proliferation and viability.

Materials:

  • 96-well cell culture plates

  • Cell line of interest in appropriate culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (e.g., DMSO)

  • Cell Counting Kit-8 (CCK-8) or similar WST-8 based reagent

  • Microplate reader (450 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Include wells for 'medium only' (blank) and 'cells with vehicle' (negative control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from your stock solution to achieve final concentrations (e.g., 0.1, 1, 5, 10, 20, 40 µM).

    • Also, prepare a vehicle control medium with the highest concentration of DMSO used in the this compound dilutions (typically <0.1%).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate this compound concentration or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3][6]

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[6] Be careful not to introduce bubbles.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C until the medium in the control wells turns orange.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis:

    • Subtract the absorbance of the 'medium only' blank from all other readings.

    • Calculate cell viability as a percentage of the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

    • Plot the % Viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Gene Expression Analysis by qRT-PCR

This protocol measures changes in the mRNA levels of Shh pathway target genes like Gli1 and Ptch1.

Materials:

  • 6-well cell culture plates

  • This compound and vehicle control

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (Gli1, Ptch1) and a housekeeping gene (GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentration of this compound and vehicle control for the specified time (e.g., 24-48 hours).

  • RNA Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly in the plate using the lysis buffer from your chosen RNA extraction kit.

    • Extract total RNA according to the manufacturer's protocol.

    • Quantify RNA concentration and assess purity (A260/A280 ratio).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix in a qPCR plate: cDNA template, forward and reverse primers for a target gene, and SYBR Green master mix.

    • Run the plate in a qPCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

    • Calculate the relative change in gene expression using the ΔΔCt method:

      • ΔΔCt = ΔCt_treated - ΔCt_control

      • Fold Change = 2^(-ΔΔCt)

Protocol 3: Protein Expression Analysis by Western Blot

This protocol detects changes in the protein levels of Shh pathway components (e.g., Smo, Gli1) and downstream effectors (e.g., Bcl-2, Cyclin D1).

Materials:

  • 6-well or 10 cm cell culture dishes

  • This compound and vehicle control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer system (membranes, transfer buffer)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Gli1, anti-Smo, anti-Bcl-2, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells and treat with this compound and vehicle control as described for qRT-PCR.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Add ice-cold RIPA buffer to the plate, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensity using image analysis software and normalize to a loading control like β-actin or GAPDH.

References

Application Notes and Protocols for Jervine Administration in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jervine is a naturally occurring steroidal alkaloid derived from plants of the Veratrum genus.[1] It is a potent inhibitor of the Sonic Hedgehog (Shh) signaling pathway, a critical pathway involved in embryonic development, tissue homeostasis, and tumorigenesis.[2][3][4] this compound exerts its biological effects, including anti-tumor and teratogenic activities, by binding to and inhibiting the G-protein coupled receptor, Smoothened (SMO).[2] These application notes provide detailed protocols and data for the in vivo administration of this compound in animal studies.

Mechanism of Action: Inhibition of the Sonic Hedgehog Pathway

The Sonic Hedgehog signaling pathway is essential for proper cell differentiation and organ development during embryogenesis.[3][4] In adult tissues, it plays a role in maintaining stem cell populations and tissue repair. Aberrant activation of the Shh pathway is implicated in the development and progression of various cancers.[4][5]

This compound inhibits the Shh pathway by directly binding to the SMO receptor. In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO activity. Upon binding of Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to transduce the signal downstream, ultimately leading to the activation of GLI transcription factors and the expression of target genes. This compound's binding to SMO prevents this signal transduction, even in the presence of the Hedgehog ligand.[2]

Sonic Hedgehog Signaling Pathway Diagram

G cluster_off Hh Pathway OFF cluster_on Hh Pathway ON cluster_this compound Hh Pathway with this compound PTCH_off PTCH SMO_off SMO PTCH_off->SMO_off Inhibits SUFU_Gli SUFU-Gli Complex Gli_R Gli-R (Repressor) SUFU_Gli->Gli_R Proteolytic Processing Target_Genes_off Target Gene Expression Off Gli_R->Target_Genes_off Represses Shh Shh Ligand PTCH_on PTCH Shh->PTCH_on Binds SMO_on SMO PTCH_on->SMO_on Inhibition Relieved Gli_A Gli-A (Activator) SMO_on->Gli_A Signal Transduction Target_Genes_on Target Gene Expression On Gli_A->Target_Genes_on Activates This compound This compound SMO_this compound SMO This compound->SMO_this compound Inhibits SUFU_Gli_this compound SUFU-Gli Complex Gli_R_this compound Gli-R (Repressor) SUFU_Gli_this compound->Gli_R_this compound Proteolytic Processing Target_Genes_this compound Target Gene Expression Off Gli_R_this compound->Target_Genes_this compound Represses

Caption: this compound inhibits the Sonic Hedgehog pathway by targeting SMO.

Quantitative Data

Pharmacokinetic Parameters of this compound in Rats
ParameterIntravenous (5 mg/kg)Oral (40 mg/kg)Reference
Cmax (ng/mL) -135.31 ± 38.34[6]
Tmax (h) -1.83 ± 0.75[6]
AUC (0-t) (ng/mLh) 1007.63 ± 213.522283.54 ± 404.37[6]
AUC (0-∞) (ng/mLh) 1024.11 ± 217.132379.12 ± 414.01[6]
t1/2 (h) 8.87 ± 1.5414.12 ± 2.65[6]
Vd (L/kg) 44.15 ± 18.11115.24 ± 19.46[6]
CL (L/h/kg) 4.99 ± 0.9317.11 ± 2.87[6]
F (%) -58.13 ± 10.12[6]

Data are presented as mean ± standard deviation.

Toxicity Data
SpeciesEffectDosage and AdministrationReference
Golden Hamster Highly teratogenic (cebocephaly, harelip/cleft palate, exencephaly)Dosing on the seventh day of gestation[1][7]
Rat (Sprague-Dawley) Susceptible to cyclopamine, but not this compound for teratogenicity.Sixth to ninth-day dosings[7]
Mouse (Swiss Webster) Apparently resistant to teratogenic effectsNot specified[7]
Rat Approximate median lethal dose (LD50)120 mg/kg[6]

Experimental Protocols

Preparation of this compound for In Vivo Administration

1. Oral Administration (Suspension)

This protocol is suitable for daily oral gavage.

Materials:

  • This compound powder

  • 1% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water

  • Sterile conical tubes

  • Homogenizer or sonicator

  • Sterile gavage needles

Procedure:

  • Calculate the required amount of this compound and vehicle for the entire study, including a slight overage.

  • Weigh the appropriate amount of this compound powder.

  • In a sterile conical tube, add a small amount of the 1% CMC-Na solution to the this compound powder to create a paste.

  • Gradually add the remaining volume of the 1% CMC-Na solution while vortexing or stirring to ensure a homogenous suspension.

  • For a more uniform and stable suspension, use a homogenizer or sonicator.

  • Store the suspension at 4°C for up to one week. Before each administration, vortex the suspension thoroughly to ensure uniform distribution of this compound.

2. Intravenous Administration (Solution)

This protocol is for bolus intravenous injections.

Materials:

  • This compound powder

  • Sterile citric acid solution

  • Sterile water for injection

  • Sterile filters (0.22 µm)

  • Sterile vials

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • In a sterile vial, dilute the this compound stock solution in a vehicle of sterile citric acid and water for injection to the final desired concentration.[6] The final concentration of the organic solvent should be minimized.

  • Ensure the final solution is clear and free of precipitation.

  • Sterile-filter the final solution through a 0.22 µm filter into a sterile vial.

  • Prepare fresh on the day of use.

Administration to Animals

General Guidelines:

  • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Handle animals gently to minimize stress.[8]

  • For oral gavage, use appropriate-sized, ball-tipped gavage needles to prevent injury.[9]

  • For intravenous injections, appropriate restraint methods or anesthesia should be used. The lateral tail vein is a common site for injection in mice and rats.[9][10]

1. Oral Gavage Administration Protocol

  • Gently restrain the animal.

  • Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.

  • Draw the required volume of the this compound suspension into a syringe attached to the gavage needle.

  • Insert the gavage needle into the esophagus and gently advance it into the stomach.

  • Slowly administer the this compound suspension.

  • Carefully remove the gavage needle and return the animal to its cage.

  • Monitor the animal for any signs of distress.

2. Intravenous Injection Protocol

  • Warm the animal's tail using a heat lamp or warm water to dilate the tail veins.

  • Place the animal in a suitable restrainer.

  • Swab the tail with 70% ethanol.

  • Using an appropriate gauge needle (e.g., 27-30G for mice), insert the needle into one of the lateral tail veins.

  • Slowly inject the this compound solution.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the animal to its cage and monitor for any adverse reactions.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study investigating the anti-tumor efficacy of this compound.

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Model Select Animal Model (e.g., tumor xenograft) Tumor_Implantation Tumor Cell Implantation Animal_Model->Tumor_Implantation Tumor_Growth Allow Tumors to Reach Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization Jervine_Prep Prepare this compound Formulation Randomization->Jervine_Prep Administration Administer this compound (e.g., daily oral gavage) Jervine_Prep->Administration Monitoring Monitor Animal Health and Body Weight Administration->Monitoring Tumor_Measurement Measure Tumor Volume (e.g., 2-3 times/week) Administration->Tumor_Measurement Euthanasia Euthanasia at Study Endpoint Tumor_Measurement->Euthanasia Tumor_Excision Excise and Weigh Tumors Euthanasia->Tumor_Excision Tissue_Collection Collect Tissues for Pharmacodynamic Analysis Tumor_Excision->Tissue_Collection Data_Analysis Analyze Data and Determine Efficacy Tissue_Collection->Data_Analysis

Caption: Workflow for an in vivo anti-tumor efficacy study with this compound.

References

Preparing Jervine Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jervine is a steroidal alkaloid and a potent inhibitor of the Hedgehog (Hh) signaling pathway, making it a valuable tool in cancer research and developmental biology.[1][2] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for in vitro studies. This application note provides a detailed protocol for the preparation, storage, and use of this compound stock solutions in DMSO, along with relevant technical data and safety precautions.

Introduction

This compound exerts its biological effects by binding to and inhibiting Smoothened (Smo), a key transmembrane protein in the Hedgehog signaling cascade.[1] This inhibition prevents the activation of Gli transcription factors, leading to the downregulation of Hh target genes involved in cell proliferation and differentiation.[1] Dysregulation of the Hh pathway is implicated in the development of various cancers, positioning this compound as a significant compound for investigation. For in vitro cellular assays, this compound is typically dissolved in DMSO. Understanding the solubility, stability, and proper handling of this compound in DMSO is paramount for researchers.

Materials and Reagents

  • This compound powder (molecular weight: 425.61 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Quantitative Data Summary

The following tables provide a summary of the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₇H₃₉NO₃
Molecular Weight425.61 g/mol
Purity>98%
AppearanceSolid
CAS Number469-59-0

Table 2: Solubility of this compound

SolventConcentrationNotes
DMSO~10-20 mMMay require ultrasonication for full dissolution.[1]
Ethanol~10 mM

Table 3: Recommended Storage Conditions

FormStorage TemperatureShelf Life
Powder-20°C≥ 4 years
DMSO Stock Solution-20°CUp to 1 month
DMSO Stock Solution-80°CUp to 6 months

Table 4: Reported IC₅₀ and Working Concentrations of this compound

Cell Line/Assay SystemAssay TypeIC₅₀ / Working ConcentrationReference(s)
Hedgehog Signaling AssayLuciferase Reporter Gene Assay500-700 nM[1]
NIH-3T3 cellsHedgehog Signaling Inhibition5 µM[3]
MUTZ-1 (MDS cell line)Cell Proliferation (CCK-8)Concentration-dependent[4]
HEL and TF1a (Erythroleukemia)Apoptosis, Akt Phosphorylation40 µM[1]
Chondrocyte culturesCell Morphology25 µg/ml[5]
Nasopharyngeal carcinoma cellsCell Cycle Analysis10, 20, or 40 µM[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution, a common concentration for laboratory use.

1. Calculation:

  • To prepare 1 ml of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 L/1000 ml * 1 ml * 425.61 g/mol * 1000 mg/g = 4.26 mg

2. Procedure:

  • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh 4.26 mg of this compound powder into the microcentrifuge tube.

  • Add 1 ml of cell culture-grade DMSO to the tube.

  • Cap the tube tightly and vortex thoroughly for 1-2 minutes to dissolve the powder.

  • Visually inspect the solution for any undissolved particles. If particles remain, sonicate the solution in a water bath for 5-10 minutes, or until the solution is clear.[7][8][9][10]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Determination of Optimal Working Concentration using a Cell Viability Assay (MTT Assay)

This protocol provides a general workflow for determining the effective concentration range of this compound for a specific cell line using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Seeding:

  • Seed your cells of interest in a 96-well plate at a predetermined optimal density.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

2. Preparation of this compound Dilutions:

  • Thaw an aliquot of the 10 mM this compound stock solution.

  • Prepare a series of dilutions of the this compound stock solution in your cell culture medium. It is recommended to perform serial dilutions to obtain a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM).

  • Ensure the final concentration of DMSO in the culture medium is below 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included.

3. Cell Treatment:

  • Remove the medium from the 96-well plate.

  • Add 100 µl of the prepared this compound dilutions to the respective wells. Include wells with medium only (negative control) and vehicle control.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

4. MTT Assay:

  • Following the incubation period, add 10 µl of MTT solution (5 mg/ml in PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add 100 µl of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C in the incubator.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the background absorbance (medium only).

  • Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

  • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Mandatory Visualizations

Hedgehog Signaling Pathway and the Mechanism of this compound Inhibition

Hedgehog_Pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State PTCH_off PTCH SMO_off SMO PTCH_off->SMO_off Inhibits SUFU_off SUFU Gli_off Gli SUFU_off->Gli_off Binds & Promotes Cleavage GliR_off Gli-R (Repressor) Gli_off->GliR_off TargetGenes_off Target Genes (Transcription OFF) GliR_off->TargetGenes_off Represses Hh Hedgehog Ligand PTCH_on PTCH Hh->PTCH_on Binds SMO_on SMO (Active) PTCH_on->SMO_on Inhibition Relieved SUFU_on SUFU SMO_on->SUFU_on Inhibits Gli_on Gli (Active) SUFU_on->Gli_on Dissociates TargetGenes_on Target Genes (Transcription ON) Gli_on->TargetGenes_on Activates This compound This compound This compound->SMO_on Inhibits

Caption: Hedgehog signaling pathway and this compound's mechanism of action.

Experimental Workflow for Preparing and Using this compound Stock Solutions

Jervine_Workflow cluster_prep Stock Solution Preparation cluster_use Application in Cell Culture weigh 1. Weigh this compound Powder dissolve 2. Dissolve in DMSO weigh->dissolve sonicate 3. Vortex/Sonicate (if necessary) dissolve->sonicate aliquot 4. Aliquot sonicate->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw Stock Solution store->thaw dilute 7. Prepare Working Dilutions in Medium thaw->dilute treat 8. Treat Cells dilute->treat assay 9. Perform Assay (e.g., Cell Viability) treat->assay analyze 10. Analyze Data assay->analyze

Caption: Workflow for this compound stock solution preparation and use.

Safety and Handling Precautions

  • This compound: this compound is a potent teratogen and should be handled with extreme care. [cite: ] Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of the powder and contact with skin and eyes.

  • DMSO: DMSO is a powerful solvent that can facilitate the absorption of other chemicals through the skin. Handle with care and wear appropriate gloves. Work in a well-ventilated area.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the preparation and use of this compound stock solutions in DMSO for in vitro research. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results while maintaining laboratory safety.

References

Jervine: A Steroidal Alkaloid for Investigating Hedgehog-Dependent Cancers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Jervine is a naturally occurring steroidal alkaloid derived from plants of the Veratrum genus.[1] It has garnered significant interest in cancer research due to its specific inhibition of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is a known driver in a variety of human cancers, including medulloblastoma, basal cell carcinoma, rhabdomyosarcoma, and certain types of pancreatic cancer. This compound exerts its biological activity by binding to and inhibiting Smoothened (SMO), a seven-transmembrane protein that is a key signal transducer in the Hh pathway.[1] This inhibitory action makes this compound a valuable tool for investigating the role of Hh signaling in cancer progression and for the preclinical evaluation of Hh pathway-targeted therapies.

These application notes provide a comprehensive overview of this compound's mechanism of action, protocols for its use in in-vitro and in-vivo cancer models, and a summary of its effects on cancer cell lines.

Mechanism of Action

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation in adults can lead to the development and progression of cancer.

The Hedgehog Signaling Pathway:

In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), the transmembrane receptor Patched (PTCH) inhibits the activity of Smoothened (SMO). This inhibition prevents the downstream activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Consequently, GLI proteins are proteolytically processed into repressor forms, which travel to the nucleus and suppress the transcription of Hh target genes.

Upon binding of an Hh ligand to PTCH, the inhibition on SMO is relieved. SMO then translocates to the primary cilium and initiates a signaling cascade that leads to the stabilization and activation of GLI transcription factors. These activated GLI proteins enter the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.

This compound's Role as a SMO Antagonist:

This compound acts as a direct antagonist of SMO. It binds to the SMO protein, preventing its conformational change and subsequent activation, even in the presence of an upstream Hh signal. By inhibiting SMO, this compound effectively blocks the entire downstream signaling cascade, leading to the suppression of GLI-mediated gene transcription. This results in the inhibition of proliferation and induction of apoptosis in cancer cells that are dependent on Hh pathway activity for their growth and survival.

Hedgehog Signaling Pathway and this compound Inhibition PTCH_off PTCH SMO_off SMO PTCH_off->SMO_off Inhibits SMO_on SMO (Active) SUFU_off SUFU GLI_off GLI SUFU_off->GLI_off Sequesters Nucleus_off Nucleus Genes_off Target Genes (OFF) SHH SHH Ligand PTCH_on PTCH SHH->PTCH_on Binds SUFU_on SUFU SMO_on->SUFU_on Inhibits GLI_on GLI (Active) Nucleus_on Nucleus GLI_on->Nucleus_on Translocates Genes_on Target Genes (ON) Nucleus_on->Genes_on Activates This compound This compound SMO_inhibited SMO (Inhibited) This compound->SMO_inhibited Binds & Inhibits

Caption: Hedgehog signaling and this compound's inhibitory mechanism.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on Hedgehog-dependent cancer cell lines.

Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines

Cell LineCancer TypeAssayEndpointIC50 / EffectReference
MUTZ-1Myelodysplastic Syndrome (MDS)CCK-8Cell ProliferationConcentration-dependent inhibitionThis is an example. More data is needed.
MUTZ-1Myelodysplastic Syndrome (MDS)Annexin V/PIApoptosisIncreased apoptosis with concentrationThis is an example. More data is needed.
MUTZ-1Myelodysplastic Syndrome (MDS)Propidium Iodide StainingCell CycleG1 phase arrestThis is an example. More data is needed.
DAOYMedulloblastomaCell Viability72hData Not Available
D283MedulloblastomaCell Viability72hData Not Available
VariousBasal Cell CarcinomaCell Viability72hData Not Available
RD, Rh30RhabdomyosarcomaCell Viability72hData Not Available
PANC-1, MiaPaCa-2Pancreatic CancerCell Viability72hData Not Available

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Cancer TypeAnimal ModelThis compound Dose & RegimenOutcomeReference
MedulloblastomaMouse XenograftData Not AvailableData Not Available
Basal Cell CarcinomaMouse XenograftData Not AvailableData Not Available
RhabdomyosarcomaMouse XenograftData Not AvailableData Not Available
Pancreatic CancerMouse XenograftData Not AvailableData Not Available

Experimental Protocols

Detailed methodologies for key experiments to investigate the effects of this compound on Hedgehog-dependent cancer cells are provided below.

Experimental_Workflow start Start: Hh-Dependent Cancer Cell Line culture Cell Culture & Maintenance start->culture treat Treat with this compound (Varying Concentrations & Times) culture->treat viability Cell Viability Assay (e.g., CCK-8) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide) treat->cell_cycle protein Protein Expression Analysis (Western Blot for SMO, GLI1, etc.) treat->protein gene Gene Expression Analysis (qRT-PCR for Hh Target Genes) treat->gene end End: Data Analysis & Interpretation viability->end apoptosis->end cell_cycle->end protein->end gene->end

Caption: General experimental workflow for studying this compound's effects.
Protocol 1: Cell Viability Assay using Cell Counting Kit-8 (CCK-8)

This protocol is for determining the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • Hedgehog-dependent cancer cell line

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO₂).[2][3]

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[2][3]

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[2][4]

  • Measure the absorbance at 450 nm using a microplate reader.[2][4]

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This protocol is for quantifying the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

  • Hedgehog-dependent cancer cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[5]

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[6]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6][7]

  • Add 400 µL of 1X Binding Buffer to each tube.[5][7]

  • Analyze the samples by flow cytometry within 1 hour.[5] Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[6]

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

  • Hedgehog-dependent cancer cell line

  • Complete cell culture medium

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described in the previous protocols.

  • Harvest cells and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[8][9]

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.[8][10]

  • Incubate for 30 minutes at room temperature in the dark.[8]

  • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.[8]

Protocol 4: Western Blot Analysis of Hedgehog Pathway Proteins

This protocol is for detecting changes in the expression levels of key Hh pathway proteins (e.g., SMO, GLI1, SUFU) following this compound treatment.

Materials:

  • This compound-treated and control cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-SMO, anti-GLI1, anti-SUFU, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from this compound-treated and control cells.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for Hedgehog Target Genes

This protocol is for measuring the mRNA expression levels of Hh target genes (e.g., GLI1, PTCH1) after this compound treatment.

Materials:

  • This compound-treated and control cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • Primers for target genes (GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Extract total RNA from this compound-treated and control cells.

  • Synthesize cDNA from the extracted RNA.

  • Set up the qRT-PCR reaction with the master mix, primers, and cDNA.

  • Run the qRT-PCR program on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[11]

Protocol 6: In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor activity of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Hedgehog-dependent cancer cell line

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells (typically 1-10 x 10⁶ cells in PBS or with Matrigel) into the flank of the mice.[12][13]

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[12][13]

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection). The dosage and schedule will need to be optimized based on pharmacokinetic and tolerability studies.[14][15]

  • Measure tumor volume with calipers regularly (e.g., 2-3 times per week).[12][13]

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot, qRT-PCR).

  • Calculate tumor growth inhibition (TGI) to assess the efficacy of this compound.

Conclusion

This compound is a potent and specific inhibitor of the Hedgehog signaling pathway, making it an invaluable research tool for studying Hh-dependent cancers. The protocols provided here offer a starting point for investigating the cellular and molecular effects of this compound in both in vitro and in vivo models. Further optimization of experimental conditions may be necessary depending on the specific cell lines and animal models used. The data generated from these studies will contribute to a better understanding of the role of Hedgehog signaling in cancer and may aid in the development of novel therapeutic strategies.

References

Application of Jervine in Myelodysplastic Syndrome Research: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Myelodysplastic Syndromes (MDS) are a group of clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis, peripheral blood cytopenias, and a risk of transformation to acute myeloid leukemia (AML).[1] Emerging research has identified the Sonic Hedgehog (Shh) signaling pathway as a key player in the pathogenesis of MDS, with its abnormal activation being associated with poor prognosis.[2] Jervine, a steroidal alkaloid derived from the Veratrum plant genus, has been identified as a potent inhibitor of the Hedgehog signaling pathway by targeting the Smoothened (Smo) receptor.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in MDS research, based on preclinical studies.

Application Notes

This compound has demonstrated significant potential as a therapeutic agent in MDS by inhibiting the proliferation of MDS cells, inducing apoptosis, and causing cell cycle arrest.[2][5] Its primary mechanism of action is the inhibition of the Shh signaling pathway, which is frequently overexpressed in high-risk MDS patients.[3] Studies have shown that high expression of key pathway components like Smo and Gli-1 is correlated with shorter median survival times, making them attractive therapeutic targets.[3]

Monotherapy and Combination Therapy:

This compound has shown efficacy both as a single agent and in combination with other therapeutic agents. Notably, its synergistic effect with the hypomethylating agent decitabine (DAC) has been highlighted.[3][6] The combination of this compound and decitabine has been shown to more significantly inhibit cell proliferation, induce apoptosis, and arrest the cell cycle in the G1 phase compared to either drug alone.[3][7] This suggests a potential therapeutic strategy for high-risk MDS patients, potentially improving treatment effectiveness and patient survival.[3]

Mechanism of Action:

This compound's anti-MDS activity is mediated through its inhibition of the Shh signaling pathway. This leads to the downregulation of downstream targets such as Gli-1, as well as proteins involved in cell survival and proliferation, including PI3K, p-AKT, Bcl-2, and Cyclin D1.[3] Concurrently, this compound treatment leads to the upregulation of pro-apoptotic proteins like Caspase-3.[3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the MDS cell line MUTZ-1, as reported in preclinical studies.

Table 1: Proliferation Inhibition of MUTZ-1 Cells by this compound

TreatmentConcentrationTime PointProliferation Inhibition Rate (%)
This compoundVaries24h, 48h, 72hDose- and time-dependent inhibition

Note: Specific IC50 values were not detailed in the provided abstracts, but a dose-dependent inhibitory effect was consistently reported.[3][5]

Table 2: Apoptosis Induction in MUTZ-1 Cells by this compound

TreatmentConcentrationTime PointApoptosis Rate (%)
This compoundVaries24hDose-dependent increase
This compound + DecitabineLow Concentrations24hSignificantly higher than single agents

Note: Precise percentages of apoptotic cells at different this compound concentrations were not specified in the abstracts, but a clear dose-dependent increase was observed.[2][3][5]

Table 3: Effect of this compound on Cell Cycle Distribution of MUTZ-1 Cells

TreatmentConcentrationTime PointG1 Phase (%)S Phase (%)
This compoundVaries24hIncreasedDecreased
This compound + DecitabineLow Concentrations24hSignificant G1 arrestSignificant decrease

Note: The studies indicate a G1 phase arrest, but specific percentage distributions were not available in the abstracts.[2][3][5]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in MDS research, based on published studies.[2][3][5][6][7]

Cell Culture
  • Cell Line: MUTZ-1 (a human MDS cell line established from a patient with refractory anemia with excess blasts - RAEB).[3]

  • Culture Medium: A suitable growth medium such as RPMI-1640 or MEM-alpha, supplemented with 10-20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (CCK-8 Assay)
  • Objective: To determine the effect of this compound on the proliferation of MUTZ-1 cells.

  • Procedure:

    • Seed MUTZ-1 cells in a 96-well plate at a density of 1-5 x 10^4 cells/well.

    • Allow cells to adhere and stabilize for 24 hours.

    • Treat the cells with varying concentrations of this compound (and/or decitabine for combination studies) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

    • At the end of the treatment period, add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell proliferation inhibition rate.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)
  • Objective: To quantify the rate of apoptosis induced by this compound in MUTZ-1 cells.

  • Procedure:

    • Treat MUTZ-1 cells with different concentrations of this compound for 24 hours.

    • Harvest the cells and wash them twice with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis
  • Objective: To determine the effect of this compound on the cell cycle distribution of MUTZ-1 cells.

  • Procedure:

    • Treat MUTZ-1 cells with this compound for 24 hours.

    • Harvest the cells and fix them in 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

Quantitative Real-Time PCR (qRT-PCR)
  • Objective: To measure the mRNA expression levels of Shh pathway-related genes (e.g., Smo, Gli-1).

  • Procedure:

    • Treat MUTZ-1 cells with this compound.

    • Extract total RNA using a suitable kit (e.g., TRIzol).

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

    • Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).

Western Blotting
  • Objective: To detect the protein expression levels of key signaling molecules (e.g., Smo, Gli-1, PI3K, p-AKT, Bcl-2, Cyclin D1, Caspase-3).

  • Procedure:

    • Lyse this compound-treated MUTZ-1 cells to extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Visualizations

Jervine_Signaling_Pathway_in_MDS cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes PTCH1 PTCH1 Smo Smoothened (Smo) PTCH1->Smo Inhibits Gli1_inactive Inactive Gli1 Smo->Gli1_inactive Activates PI3K PI3K Smo->PI3K Activates SUFU SUFU Gli1_inactive->SUFU Releases from Gli1_active Active Gli1 Gli1_inactive->Gli1_active Translocates to Nucleus AKT AKT PI3K->AKT Activates Bcl2 Bcl-2 AKT->Bcl2 Promotes Gli1_active->Bcl2 Upregulates CyclinD1 Cyclin D1 Gli1_active->CyclinD1 Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Proliferation Proliferation CyclinD1->Proliferation Promotes CellCycleArrest Cell Cycle Arrest This compound This compound This compound->Smo Inhibits This compound->Proliferation Inhibits This compound->Apoptosis Induces This compound->CellCycleArrest Induces Shh Shh Ligand Shh->PTCH1 Binds

Caption: this compound's mechanism of action in MDS cells.

Experimental_Workflow_Jervine_MDS cluster_assays Downstream Assays start Start: Culture MUTZ-1 Cells treatment Treat with this compound (various concentrations and time points) start->treatment proliferation Cell Proliferation (CCK-8) treatment->proliferation apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle gene_expression Gene Expression (qRT-PCR) treatment->gene_expression protein_expression Protein Expression (Western Blot) treatment->protein_expression data_analysis Data Analysis and Interpretation proliferation->data_analysis apoptosis->data_analysis cell_cycle->data_analysis gene_expression->data_analysis protein_expression->data_analysis conclusion Conclusion on this compound's Efficacy data_analysis->conclusion

Caption: Experimental workflow for evaluating this compound in MDS.

Logical_Relationship_Jervine_MDS cluster_mechanism Mechanism of Action cluster_cellular_effects Cellular Effects This compound This compound Treatment Smo_inhibition Inhibition of Smoothened (Smo) This compound->Smo_inhibition Shh_pathway_inhibition ↓ Shh Pathway Activity Smo_inhibition->Shh_pathway_inhibition downstream_targets ↓ Gli-1, PI3K, p-AKT, Bcl-2, Cyclin D1 ↑ Caspase-3 Shh_pathway_inhibition->downstream_targets proliferation_inhibition Inhibition of Proliferation downstream_targets->proliferation_inhibition apoptosis_induction Induction of Apoptosis downstream_targets->apoptosis_induction cell_cycle_arrest G1 Cell Cycle Arrest downstream_targets->cell_cycle_arrest therapeutic_potential Therapeutic Potential for MDS proliferation_inhibition->therapeutic_potential apoptosis_induction->therapeutic_potential cell_cycle_arrest->therapeutic_potential

Caption: Logical relationship of this compound's action in MDS.

References

Application Notes and Protocols for Jervine Delivery in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available information and methodologies for the delivery of Jervine in mouse models. While detailed protocols for this compound administration in mice are limited in published literature, this document synthesizes findings from studies on this compound in other rodent models and on related compounds in mice to offer practical guidance.

Introduction to this compound

This compound is a steroidal alkaloid naturally found in plants of the Veratrum genus. It is a potent inhibitor of the Sonic Hedgehog (Shh) signaling pathway, a crucial pathway in embryonic development and cellular proliferation.[1][2] this compound exerts its inhibitory effect by binding to and blocking the function of Smoothened (SMO), a key transmembrane protein in the Shh pathway.[1] This mechanism of action has generated interest in this compound as a potential therapeutic agent, particularly in oncology.

It is important to note that studies have shown Swiss Webster mice to be "apparently resistant" to the teratogenic effects of this compound, unlike hamsters and rats.[3] However, significant gender differences in the pharmacokinetics of this compound have been observed in mice, with male mice exhibiting approximately 10 times higher absorption and 20 times lower elimination rates than female mice.[4][5] These factors should be carefully considered in the experimental design.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound administration in rodent models. It is crucial to note the species differences and use this data as a starting point for dose-finding studies in mice.

Table 1: Pharmacokinetic Parameters of this compound in Rodents

SpeciesSexRoute of AdministrationDoseKey Findings
MouseMaleOral (Alcohol Extract)0.072 - 0.286 mg/mL (in extract)Absorption rate is approximately 10 times higher than in female mice.[4][5] Elimination rate is about 20 times lower than in female mice.[4][5]
MouseFemaleOral (Alcohol Extract)0.072 - 0.286 mg/mL (in extract)Lower absorption and higher elimination rates compared to male mice.[4][5]
RatN/AIntravenous5 mg/kgThis compound exhibited a small volume of distribution and fast absorption.[6]
RatN/AOral40 mg/kgShowed high oral bioavailability.[6]

Table 2: Reported Dosages of this compound in Rat Studies

Study FocusRoute of AdministrationDoseVehicleSpecies
Anti-inflammatory EffectsOral50 - 400 mg/kgNot specifiedRat
Radioprotective EffectsGastric Gavage5 mg/kg/dayWaterRat
PharmacokineticsOral0.072 - 0.286 mg/mL0.05% Sodium Carboxymethyl CelluloseRat
PharmacokineticsOral40 mg/kg1% Carboxymethylcellulose Sodium (CMC-Na)Rat

Experimental Protocols

Given the limited specific protocols for this compound in mice, the following are generalized protocols for common administration routes. It is strongly recommended to conduct preliminary dose-escalation studies to determine the optimal and maximum tolerated dose (MTD) for your specific mouse strain and experimental endpoint.

Oral Gavage Administration

Oral gavage is a common method for precise oral dosing.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose, 0.05% sodium carboxymethyl cellulose, or corn oil)

  • Sterile water or saline for vehicle preparation

  • Appropriately sized gavage needles (20-22 gauge for adult mice)

  • Syringes (1 mL)

  • Animal scale

Protocol:

  • Preparation of this compound Solution:

    • Accurately weigh the required amount of this compound.

    • Prepare the desired vehicle solution. For suspensions, ensure the vehicle can maintain a uniform distribution of this compound. Sonication may be required to achieve a homogenous suspension.

    • Dissolve or suspend the this compound in the vehicle to the final desired concentration. It is advisable to prepare a fresh solution for each day of dosing.

  • Animal Preparation and Dosing:

    • Weigh the mouse to calculate the precise volume to be administered. The typical volume for oral gavage in mice is 5-10 mL/kg.

    • Properly restrain the mouse to ensure its head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length required to reach the stomach.

    • Gently insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle.

    • Slowly administer the this compound solution.

    • Carefully remove the gavage needle.

    • Monitor the mouse for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of the compound.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, 10% Hydroxypropyl-β-cyclodextrin (HPBCD))

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • Animal scale

Protocol:

  • Preparation of this compound Solution:

    • Weigh the required amount of this compound.

    • Dissolve this compound in the chosen vehicle. Ensure the final solution is sterile; filtration through a 0.22 µm filter may be necessary if the compound and vehicle allow.

    • Prepare the solution to the final desired concentration.

  • Animal Preparation and Dosing:

    • Weigh the mouse to calculate the correct injection volume. The maximum recommended IP injection volume in mice is 10 mL/kg.

    • Restrain the mouse securely, exposing the abdomen.

    • Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.

    • Insert the needle at a 15-20 degree angle.

    • Aspirate slightly to ensure no fluid (urine or blood) is drawn back, which would indicate improper needle placement.

    • Inject the this compound solution slowly and smoothly.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for any adverse reactions at the injection site or systemic toxicity.

Visualizations

Signaling Pathway Diagram

This compound inhibits the Sonic Hedgehog pathway by targeting Smoothened (SMO).

G This compound's Mechanism of Action in the Sonic Hedgehog Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU_Gli SUFU-Gli Complex SMO->SUFU_Gli Inhibits degradation of Gli_active Active Gli SUFU_Gli->Gli_active Releases Target_Genes Target Gene Transcription Gli_active->Target_Genes Activates Shh Sonic Hedgehog (Shh) Shh->PTCH1 Binds to This compound This compound This compound->SMO Inhibits

Caption: this compound inhibits the Shh pathway by blocking SMO.

Experimental Workflow Diagram

A general workflow for in vivo studies using this compound in mouse models.

G General Experimental Workflow for this compound Administration in Mice A Acclimatize Mice B Randomize into Treatment Groups A->B D Administer this compound (e.g., Oral Gavage or IP Injection) B->D C Prepare this compound Formulation C->D E Monitor for Toxicity and Clinical Signs D->E F Collect Samples (e.g., Blood, Tissues) E->F At specified time points or study conclusion G Analyze Endpoints (e.g., Pharmacokinetics, Efficacy) F->G H Data Analysis and Interpretation G->H

Caption: Workflow for this compound studies in mice.

References

Application Notes and Protocols: Jervine Treatment for Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of jervine, a steroidal alkaloid, on prostate cancer cell lines. This compound is recognized as an inhibitor of the Hedgehog signaling pathway, a crucial pathway in the development and progression of various cancers, including prostate cancer.[1][2] The protocols outlined below detail methods for assessing cell viability, apoptosis, and the molecular mechanism of this compound's action.

Data Presentation

Table 1: Anti-proliferative Activity of this compound on Prostate Cancer Cell Lines (Hypothetical Data)

Cell LineTreatmentIC50 (µM) after 72h
PC-3This compound25
DU145This compound35
LNCaPThis compound40

Table 2: this compound-Induced Apoptosis in Prostate Cancer Cell Lines (Hypothetical Data)

Cell LineTreatment (48h)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
PC-3Control (DMSO)3.51.2
This compound (25 µM)20.18.5
DU145Control (DMSO)2.80.9
This compound (35 µM)15.76.3
LNCaPControl (DMSO)4.21.5
This compound (40 µM)18.97.8

Table 3: Effect of this compound on Hedgehog Signaling Pathway Protein Expression in PC-3 Cells (Hypothetical Data)

Treatment (48h)Gli1 (relative expression)Ptch1 (relative expression)
Control (DMSO)1.001.00
This compound (25 µM)0.350.45

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (PC-3, DU145, LNCaP)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic cells upon this compound treatment using flow cytometry.

Materials:

  • Prostate cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well.

  • After 24 hours, treat the cells with this compound at its IC50 concentration for 48 hours. Include a vehicle control.

  • Harvest the cells (including floating cells) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each sample.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[3][4][5][6][7]

Western Blot Analysis for Hedgehog Pathway Proteins

This protocol assesses the effect of this compound on the expression of key Hedgehog signaling proteins, such as Gli1 and Ptch1.

Materials:

  • Prostate cancer cell lines

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Gli1, anti-Ptch1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the IC50 concentration for 48 hours.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the expression of target proteins to the β-actin loading control.

Visualizations

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Functional & Mechanistic Assays cluster_analysis Data Analysis PC3 PC-3 Treatment This compound Treatment (Varying Concentrations & Durations) PC3->Treatment DU145 DU145 DU145->Treatment LNCaP LNCaP LNCaP->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Apoptosis Apoptosis (Flow Cytometry) Treatment->Apoptosis WesternBlot Protein Expression (Western Blot) Treatment->WesternBlot IC50 IC50 Determination MTT->IC50 ApoptosisQuant Quantification of Apoptotic Cells Apoptosis->ApoptosisQuant ProteinQuant Quantification of Gli1 & Ptch1 WesternBlot->ProteinQuant

Caption: Experimental workflow for evaluating this compound's effects.

Hedgehog_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU inhibits inhibition of GLI GLI SUFU->GLI inhibits GLI_active Active GLI GLI->GLI_active activation TargetGenes Target Gene Expression (e.g., PTCH1, GLI1) GLI_active->TargetGenes promotes transcription This compound This compound This compound->SMO inhibits Hedgehog Hedgehog Ligand Hedgehog->PTCH1 binds

Caption: this compound's inhibition of the Hedgehog signaling pathway.

References

Application Notes and Protocols for the Use of Jervine in Studying Taste Papilla Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development and patterning of taste papillae on the tongue are complex processes orchestrated by a network of signaling pathways. Among these, the Hedgehog (Hh) signaling pathway plays a crucial inhibitory role in regulating the number and location of fungiform papillae. Jervine, a steroidal alkaloid, is a potent inhibitor of the Hh pathway effector, Smoothened (SMO). This makes this compound a valuable pharmacological tool for investigating the molecular mechanisms underlying taste papilla development and for exploring potential therapeutic strategies related to taste disorders. These application notes provide detailed protocols for utilizing this compound to study its effects on embryonic taste papilla development in an organ culture system.

Mechanism of Action of this compound

This compound exerts its biological effects by specifically inhibiting the Hedgehog signaling pathway. In the canonical Hh pathway, the binding of a Hedgehog ligand (such as Sonic hedgehog, Shh) to the Patched (PTCH) receptor alleviates the inhibition of Smoothened (SMO), a G protein-coupled receptor-like molecule. This allows SMO to transduce the signal downstream, ultimately leading to the activation of GLI transcription factors and the expression of Hh target genes. This compound acts by directly binding to and inhibiting SMO, thereby preventing the downstream signaling cascade even in the presence of Hh ligands. This targeted inhibition allows for the precise study of the consequences of Hh pathway disruption in various biological processes, including taste papilla development.

Data Presentation

The following table summarizes the quantitative effect of this compound on the number of fungiform papillae in embryonic rat tongue organ cultures, as reported in foundational studies. Treatment with this compound leads to a significant increase in the number of fungiform papillae, demonstrating the inhibitory role of endogenous Hedgehog signaling in their development.

Treatment GroupMean Number of Fungiform Papillae (± SEM)Fold Change vs. Control
Control (Vehicle)150 ± 151.0
This compound300 ± 252.0

Note: This data is representative of the reported "doubling" of fungiform papillae and is intended for illustrative purposes. Actual numbers may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Embryonic Rat Tongue Organ Culture for Studying Taste Papilla Development

This protocol details the procedure for culturing embryonic rat tongues to investigate the effects of this compound on fungiform papilla development.

Materials:

  • Timed-pregnant Sprague-Dawley rats (Embryonic day 14; E14)

  • This compound (stock solution in ethanol or DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Ham's F-12 Nutrient Mixture

  • Fetal Bovine Serum (FBS)

  • B-27 Supplement

  • Penicillin-Streptomycin solution

  • Sterile phosphate-buffered saline (PBS)

  • Sterile dissecting tools (forceps, micro-scissors)

  • Organ culture dishes with stainless steel grids

  • Millipore filters (0.45 µm pore size)

  • Incubator (37°C, 5% CO2)

  • Stereomicroscope

Procedure:

  • Preparation of Culture Medium:

    • Prepare the basal culture medium by mixing DMEM and Ham's F-12 in a 1:1 ratio.

    • Supplement the basal medium with 1% FBS, 2% B-27 supplement, and 1% Penicillin-Streptomycin.

    • Prepare the treatment medium by adding this compound to the supplemented culture medium to the desired final concentration. A typical starting concentration, based on similar studies with Smoothened inhibitors, would be in the range of 1-10 µM. The optimal concentration should be determined empirically. Prepare a vehicle control medium containing the same concentration of the solvent (e.g., ethanol or DMSO) used for the this compound stock solution.

  • Dissection of Embryonic Tongues:

    • Euthanize a timed-pregnant rat at E14 according to approved animal care protocols.

    • Harvest the embryos and place them in ice-cold sterile PBS.

    • Under a stereomicroscope, carefully dissect the tongues from the mandibles of the E14 embryos.

  • Organ Culture Setup:

    • Place a sterile Millipore filter on the stainless steel grid in an organ culture dish.

    • Moisten the filter with a small amount of culture medium.

    • Carefully place the dissected embryonic tongues, dorsal side up, onto the Millipore filter.

    • Add the appropriate culture medium (control or this compound-containing) to the bottom of the dish, ensuring the medium reaches the bottom of the filter but does not submerge the tongues. The tongues should be cultured at the air-liquid interface.

  • Incubation and Treatment:

    • Incubate the organ culture dishes at 37°C in a humidified atmosphere of 5% CO2 for 48 hours.

  • Analysis of Taste Papilla Development:

    • After 48 hours of culture, the tongues can be fixed for analysis.

    • Fixation: Fix the tongues in 4% paraformaldehyde in PBS overnight at 4°C.

    • Quantification of Fungiform Papillae:

      • The number of fungiform papillae can be counted on the dorsal surface of the tongue using a stereomicroscope.

      • For more detailed analysis, the tongues can be processed for scanning electron microscopy (SEM) or whole-mount in situ hybridization for markers of taste papillae, such as Sonic hedgehog (Shh).

    • Statistical Analysis: Compare the number of fungiform papillae between the control and this compound-treated groups using an appropriate statistical test, such as a Student's t-test.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 Patched1 (PTCH1) Receptor Shh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits GLI_active GLI (Active) SMO->GLI_active Activates SUFU SUFU GLI GLI (Inactive) SUFU->GLI Sequesters TargetGenes Target Gene Expression GLI_active->TargetGenes Promotes This compound This compound This compound->SMO Inhibits Experimental_Workflow cluster_treatment Treatment Groups (48h Incubation) start Start: E14 Timed-Pregnant Rat dissection Dissect Embryonic Tongues start->dissection culture_setup Place Tongues on Millipore Filter in Organ Culture Dish dissection->culture_setup control Control Medium (Vehicle) culture_setup->control jervine_treatment This compound-Containing Medium culture_setup->jervine_treatment fixation Fix Tongues (4% PFA) control->fixation jervine_treatment->fixation analysis Quantify Fungiform Papillae (Microscopy/SEM) fixation->analysis end End: Compare Papillae Number analysis->end

Application Notes and Protocols: Quantifying Jervine's Effect on Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jervine, a steroidal alkaloid isolated from plants of the Veratrum genus, has garnered significant interest in cancer research due to its inhibitory effects on cell proliferation.[1][2] this compound exerts its anti-proliferative effects primarily through the inhibition of the Hedgehog (Hh) signaling pathway, a crucial regulator of cell growth and differentiation.[3][4] Specifically, this compound interacts with Smoothened (Smo), a key transmembrane protein in the Hh pathway, leading to the downstream suppression of Gli transcription factors and target genes involved in cell cycle progression.[3][4][5] This document provides detailed protocols for quantifying the anti-proliferative effects of this compound on cancer cell lines, methods for data presentation, and visualizations of the underlying signaling pathway and experimental workflows.

This compound's Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

This compound is a known antagonist of the Hedgehog signaling pathway.[1][3] In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits Smoothened (Smo), preventing downstream signaling. Upon binding of the Hedgehog ligand to PTCH, this inhibition is relieved, allowing Smo to activate the Gli family of transcription factors (Gli1, Gli2, and Gli3). Activated Gli proteins translocate to the nucleus and induce the expression of target genes that promote cell proliferation, survival, and differentiation. This compound acts by directly binding to and inhibiting Smo, thereby mimicking the effect of PTCH and keeping the pathway in an "off" state, even in the presence of Hedgehog ligands.[3][4] This leads to a reduction in the expression of proliferative genes and subsequent inhibition of cell growth.[4][6][7]

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON cluster_this compound Inhibition by this compound PTCH_off PTCH Smo_off Smoothened (Smo) (Inactive) PTCH_off->Smo_off Inhibits SUFU_Gli_off SUFU-Gli Complex (Cytoplasm) Gli_Repressor Gli-R (Repressor) SUFU_Gli_off->Gli_Repressor Processing Target_Genes_off Target Genes (e.g., Cyclin D1, Bcl2) (Transcription OFF) Gli_Repressor->Target_Genes_off Represses Hedgehog Hedgehog Ligand PTCH_on PTCH Hedgehog->PTCH_on Smo_on Smoothened (Smo) (Active) PTCH_on->Smo_on Inhibition Relieved Gli_Activator Gli-A (Activator) Smo_on->Gli_Activator Activates Target_Genes_on Target Genes (e.g., Cyclin D1, Bcl2) (Transcription ON) Gli_Activator->Target_Genes_on Induces This compound This compound Smo_inhibited Smoothened (Smo) (Inhibited) This compound->Smo_inhibited Inhibits Target_Genes_inhibited Target Genes (Transcription OFF) Smo_inhibited->Target_Genes_inhibited Leads to Repression

Caption: Hedgehog signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the reported effects of this compound on the proliferation of various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
PC-3Prostate Cancer~20-30Not Specified[8]
PANC-1Pancreatic Cancer> 50Not Specified[9]
NCI-H249Lung Cancer> 50Not Specified[9]
SW1990Pancreatic Cancer> 50Not Specified[9]
A549Lung Cancer> 50Not Specified[9]
MUTZ-1Myelodysplastic SyndromeDose-dependent inhibitionCCK-8[4]
5-8FNasopharyngeal CarcinomaDose-dependent inhibitionNot Specified[10]
C666-1Nasopharyngeal CarcinomaDose-dependent inhibitionNot Specified[10]

Table 2: Effects of this compound on Cell Cycle Distribution

Cell LineThis compound Concentration (µM)Effect on Cell CycleReference
MUTZ-1Not SpecifiedG1 phase arrest[6]
5-8F10, 20, 40G2/M phase arrest[10]
C666-110, 20, 40G2/M phase arrest[10]

Experimental Protocols

Detailed methodologies for key experiments to quantify the effects of this compound on cell proliferation are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[11] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[12]

  • Microplate reader

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with varying concentrations of this compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT solution to each well C->D E 5. Incubate for 4 hours D->E F 6. Add solubilization solution E->F G 7. Incubate overnight F->G H 8. Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell proliferation assay.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • The following day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Allow the plate to stand overnight in the incubator.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of cell proliferation).

BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

This assay measures DNA synthesis as a direct marker of cell proliferation.[13] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle and can be detected with a specific antibody.[13][14]

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • BrdU labeling solution (e.g., 10 µM)

  • Fixing/denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

BrdU_Assay_Workflow A 1. Seed and treat cells with this compound as in MTT assay B 2. Add BrdU labeling solution A->B C 3. Incubate for 2-24 hours B->C D 4. Fix and denature the DNA C->D E 5. Add anti-BrdU primary antibody D->E F 6. Add HRP-conjugated secondary antibody E->F G 7. Add TMB substrate and develop color F->G H 8. Add stop solution and measure absorbance at 450 nm G->H

Caption: Workflow for the BrdU cell proliferation assay.

Protocol:

  • Seed and treat cells with this compound as described in the MTT assay protocol.

  • Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell line's doubling time.

  • Remove the labeling medium and fix the cells by adding a fixing/denaturing solution for 30 minutes at room temperature.[15]

  • Wash the wells with PBS.

  • Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.[15]

  • Wash the wells and add the HRP-conjugated secondary antibody, incubating for 30 minutes.[15]

  • Wash the wells and add TMB substrate. Incubate until color develops (typically 15-30 minutes).[15]

  • Add the stop solution and measure the absorbance at 450 nm.[16]

Data Analysis: The absorbance is directly proportional to the amount of BrdU incorporated, which reflects the rate of cell proliferation. Calculate the percentage of proliferation for each this compound concentration relative to the vehicle control.

Colony Formation Assay (Clonogenic Assay)

This assay assesses the ability of a single cell to undergo sustained proliferation and form a colony.[17][18] It is a measure of long-term cell survival and reproductive integrity.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)[18]

Colony_Formation_Assay_Workflow A 1. Seed a low density of cells in 6-well plates B 2. Treat with this compound for 24 hours A->B C 3. Replace with fresh medium and incubate for 10-14 days B->C D 4. Fix the colonies with methanol C->D E 5. Stain with crystal violet D->E F 6. Wash, dry, and count the colonies E->F

Caption: Workflow for the colony formation assay.

Protocol:

  • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • After 24 hours, remove the this compound-containing medium and replace it with fresh complete medium.

  • Incubate the plates for 10-14 days, or until visible colonies are formed.[17]

  • Wash the wells with PBS, fix the colonies with 100% methanol for 15 minutes.

  • Stain the colonies with 0.5% crystal violet solution for 15-30 minutes.[18]

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).[18]

Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment.

  • PE = (Number of colonies formed / Number of cells seeded) x 100%

  • SF = PE of treated cells / PE of control cells

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers to quantify the anti-proliferative effects of this compound. By employing these standardized assays, scientists can obtain robust and reproducible data to further elucidate the therapeutic potential of this compound in cancer treatment. The visualization of the Hedgehog signaling pathway and experimental workflows aims to provide a clear conceptual framework for these investigations.

References

Jervine: Application Notes and Protocols for Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jervine, a steroidal alkaloid primarily isolated from plants of the Veratrum genus, has emerged as a promising candidate in the field of antifungal research. Exhibiting a broad spectrum of activity against various fungal pathogens, including clinically relevant Candida species and phytopathogenic fungi, this compound presents a novel mechanism of action that distinguishes it from many existing antifungal agents.[1][2][3][4] This document provides detailed application notes and experimental protocols for researchers investigating the antifungal properties of this compound.

Mechanism of Action

This compound exerts its antifungal effect by inhibiting the biosynthesis of β-1,6-glucan, an essential component of the fungal cell wall.[1][2][4][5] This inhibition is achieved through the targeting of two key enzymes in the β-1,6-glucan biosynthesis pathway: Kre6 and Skn1.[1][2][4] The disruption of β-1,6-glucan synthesis compromises the integrity of the fungal cell wall, leading to growth inhibition and cell death.[5] This targeted action on a fungal-specific structure makes this compound an attractive subject for the development of new antifungal therapies.

Data Presentation

Antifungal Activity of this compound

The minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) of this compound have been determined for various fungal species. The following tables summarize the quantitative data on its antifungal efficacy.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Human Pathogenic Fungi

Fungal SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida parapsilosis1632
Candida krusei1632

Data sourced from Kubo et al. (2022). MIC values were determined using the Clinical and Laboratory Standards Institute (CLSI) M60 method.[6]

Table 2: 50% Inhibitory Concentrations (IC₅₀) of this compound and Related Compounds against Saccharomyces cerevisiae

CompoundIC₅₀ (µg/mL)
This compound7.57 ± 0.8
Cyclopamine7.60 ± 1.39

Data sourced from Kubo et al. (2022).

Table 3: Germination Inhibitory Effect of this compound against Phytopathogenic Fungi

Fungal SpeciesThis compound Concentration (µg/mL)Germination Inhibition (%)
Botrytis cinerea5080
Puccinia recondita5060
Pyricularia oryzae50No significant inhibition

Data sourced from Kubo et al. (2022).[2] Pyricularia oryzae lacks β-1,6-glucan, highlighting this compound's specific mode of action.[2]

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.[3][6][7][8][9]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal strain.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • 96-well, flat-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal inoculum, adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial twofold dilutions of the this compound stock solution in RPMI 1640 medium directly in the microtiter plate wells. The final concentrations should typically range from 0.125 to 64 µg/mL.

  • Include a drug-free well (growth control) and a well with medium only (sterility control).

  • Add the standardized fungal inoculum to each well, except for the sterility control.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC visually as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. Alternatively, use a microplate reader to measure the optical density at a suitable wavelength (e.g., 530 nm).

K1 Killer Toxin Susceptibility Assay

This assay is used to screen for fungal mutants with defects in β-1,6-glucan synthesis, as they exhibit resistance to the K1 killer toxin.

Objective: To assess the integrity of the fungal cell wall's β-1,6-glucan by measuring sensitivity to K1 killer toxin.

Materials:

  • YPD agar plates (pH 4.6) containing 0.003% (w/v) methylene blue

  • A lawn of a sensitive yeast strain (e.g., Saccharomyces cerevisiae)

  • A K1 killer toxin-producing yeast strain

  • Test fungal strains (wild-type and mutants)

Procedure:

  • Prepare YPD agar plates buffered to pH 4.6 and containing methylene blue.

  • Spread a lawn of the sensitive yeast strain onto the surface of the agar plates.

  • Spot the K1 killer toxin-producing strain in the center of the plate.

  • Spot the test fungal strains (e.g., wild-type and potential mutants treated with this compound) around the killer strain.

  • Incubate the plates at a suitable temperature (e.g., 25°C) for 48-72 hours.

  • Observe the plates for zones of growth inhibition around the killer strain. A lack of a clear zone around a test strain indicates resistance to the K1 killer toxin, suggesting a defect in β-1,6-glucan.

Quantification of Fungal Cell Wall β-1,6-Glucan

This protocol provides a method for the extraction and quantification of β-1,6-glucan from fungal cell walls.

Objective: To quantify the amount of β-1,6-glucan in fungal cell walls following treatment with this compound.

Materials:

  • Fungal cell culture

  • Glass beads (0.5 mm)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 1 mM PMSF)

  • Sulfuric acid (72% and 2M)

  • Enzyme kit for glucose measurement (e.g., glucose oxidase-peroxidase)

  • Spectrophotometer

Procedure:

  • Harvest fungal cells by centrifugation and wash with distilled water.

  • Resuspend the cell pellet in lysis buffer.

  • Disrupt the cells by vortexing with glass beads.

  • Isolate the cell walls by differential centrifugation. Wash the cell wall pellet extensively with water and lyophilize.

  • Hydrolyze a known weight of the dried cell walls with 72% sulfuric acid, followed by dilution to 2M and further hydrolysis at 100°C.

  • Neutralize the hydrolysate with NaOH.

  • Quantify the released glucose using a glucose oxidase-peroxidase assay. The amount of glucose is proportional to the amount of glucan in the cell wall.

  • A control without this compound treatment should be run in parallel to determine the percentage of β-1,6-glucan inhibition.

Fungal Biofilm Inhibition Assay (Crystal Violet Method)

This protocol is used to assess the ability of this compound to inhibit the formation of fungal biofilms.

Objective: To quantify the inhibitory effect of this compound on fungal biofilm formation.

Materials:

  • This compound stock solution

  • 96-well, flat-bottom polystyrene microtiter plates

  • Fungal inoculum in a suitable growth medium (e.g., RPMI 1640)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid

  • Microplate reader

Procedure:

  • Add serial dilutions of this compound to the wells of a 96-well plate.

  • Add the standardized fungal inoculum to each well. Include a drug-free control.

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Carefully wash the wells with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilms by adding 0.1% crystal violet to each well and incubating for 15-20 minutes at room temperature.

  • Wash the wells again with PBS to remove excess stain.

  • Solubilize the stained biofilms by adding 30% acetic acid to each well.

  • Measure the absorbance of the solubilized crystal violet at a wavelength of 570 nm using a microplate reader. A reduction in absorbance in the presence of this compound indicates biofilm inhibition.

Visualizations

Jervine_Mechanism_of_Action This compound This compound Kre6_Skn1 Kre6 / Skn1 This compound->Kre6_Skn1 Inhibits Beta_1_6_Glucan_Synth β-1,6-Glucan Synthesis Kre6_Skn1->Beta_1_6_Glucan_Synth Catalyzes Cell_Wall_Integrity Fungal Cell Wall Integrity Beta_1_6_Glucan_Synth->Cell_Wall_Integrity Maintains Fungal_Growth_Inhibition Fungal Growth Inhibition Cell_Wall_Integrity->Fungal_Growth_Inhibition Disruption leads to

Caption: this compound's mechanism of action against fungi.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Jervine_Dilution Prepare this compound Serial Dilutions Plate_Inoculation Inoculate 96-well Plate Jervine_Dilution->Plate_Inoculation Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculum_Prep->Plate_Inoculation Incubation Incubate at 35°C for 24-48h Plate_Inoculation->Incubation MIC_Determination Determine MIC (Visually or by OD) Incubation->MIC_Determination

Caption: Workflow for antifungal susceptibility testing.

Biofilm_Inhibition_Workflow cluster_setup Setup cluster_staining Staining cluster_quantification Quantification Jervine_Inoculum Add this compound & Fungal Inoculum to Plate Biofilm_Formation Incubate for Biofilm Formation (24-48h) Jervine_Inoculum->Biofilm_Formation Wash_Planktonic Wash to Remove Planktonic Cells Biofilm_Formation->Wash_Planktonic CV_Stain Stain with 0.1% Crystal Violet Wash_Planktonic->CV_Stain Wash_Excess_Stain Wash to Remove Excess Stain CV_Stain->Wash_Excess_Stain Solubilize Solubilize Stain with Acetic Acid Wash_Excess_Stain->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance

Caption: Workflow for biofilm inhibition assay.

References

Troubleshooting & Optimization

improving Jervine solubility for aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the aqueous solubility of Jervine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a steroidal alkaloid derived from plants of the Veratrum genus.[1] It is a potent inhibitor of the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and has been implicated in various cancers.[2] this compound exerts its effect by directly binding to and inhibiting Smoothened (Smo), a key signal transducer in the Hh pathway.[2][3] However, this compound is a lipophilic molecule with poor aqueous solubility, which presents a significant challenge for its use in in vitro and in vivo research, often leading to precipitation in aqueous-based experimental systems like cell culture media.

Q2: What are the common solvents for dissolving this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[3] It is sparingly soluble in aqueous buffers. For most experimental purposes, a concentrated stock solution is prepared in an organic solvent and then diluted to the final working concentration in the aqueous medium.

Q3: How can I prepare a stock solution of this compound?

A stock solution of this compound can be prepared by dissolving it in an appropriate organic solvent. For example, a stock solution of 10 mg/mL can be prepared in fresh, anhydrous DMSO.[3] It is crucial to use a high-purity solvent to avoid introducing contaminants that could affect your experiments.

Q4: What is the mechanism of action of this compound?

This compound inhibits the Hedgehog signaling pathway by directly binding to the seven-transmembrane protein Smoothened (Smo).[2][3] In the absence of the Hedgehog ligand, the receptor Patched (Ptch) inhibits Smo. When Hedgehog binds to Ptch, this inhibition is relieved, allowing Smo to become active and initiate a downstream signaling cascade that leads to the activation of Gli transcription factors. This compound binds to Smo, preventing its activation even in the presence of the Hedgehog ligand, thus blocking the pathway.[2][4]

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

Encountering precipitation when working with this compound in aqueous solutions is a common issue. This guide provides potential causes and solutions to help you troubleshoot this problem.

Problem Potential Cause Troubleshooting Steps & Solutions
Precipitation upon dilution of DMSO/Ethanol stock in aqueous buffer or cell culture media. Exceeding Solubility Limit: The final concentration of this compound in the aqueous medium exceeds its solubility limit.- Reduce Final Concentration: Lower the final working concentration of this compound. - Increase Co-solvent Percentage: While keeping the final organic solvent concentration low to avoid cellular toxicity (typically <0.5% DMSO), a slight increase might be necessary. Always perform a vehicle control experiment to assess solvent toxicity. - Use a different dilution method: Instead of adding the this compound stock directly to the full volume of aqueous media, try adding the media dropwise to the this compound stock while vortexing to facilitate better mixing and reduce localized high concentrations.
Temperature Effects: A decrease in temperature upon moving from a stock solution at room temperature to a colder aqueous solution can reduce solubility.- Pre-warm Aqueous Medium: Warm the buffer or cell culture medium to 37°C before adding the this compound stock solution. - Maintain Temperature: Try to perform the dilution at a constant, slightly elevated temperature if the experimental setup allows.
pH of the Medium: The pH of the aqueous solution can influence the charge state and solubility of this compound.- Check and Adjust pH: While significant pH alterations can affect cell viability, ensure the pH of your final solution is within the optimal range for your experiment and for this compound solubility if known.
Cloudiness or precipitate formation in the stock solution over time. Solvent Hydration: DMSO is hygroscopic and can absorb moisture from the air, which can decrease the solubility of hydrophobic compounds like this compound.[3]- Use Anhydrous Solvent: Always use fresh, anhydrous DMSO or ethanol to prepare stock solutions. - Store Properly: Store stock solutions in tightly sealed vials with desiccant to minimize moisture absorption. Prepare smaller aliquots to avoid repeated opening of the main stock.
Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can lead to precipitation.- Aliquot Stock Solutions: Prepare single-use aliquots of the this compound stock solution to avoid multiple freeze-thaw cycles.
Precipitate forms in cell culture wells during incubation. Evaporation: Evaporation of the culture medium over time can increase the concentration of this compound and other components, leading to precipitation.- Maintain Humidity: Ensure proper humidification in the cell culture incubator. - Seal Plates: For long-term experiments, consider using sealed plates or parafilm to minimize evaporation.
Interaction with Media Components: this compound may interact with proteins or salts in the cell culture medium, leading to the formation of insoluble complexes.- Use Serum-Free Medium for Dilution: If possible, dilute the this compound stock in a serum-free medium before adding it to the complete medium to reduce protein interactions. - Test Different Media Formulations: If the problem persists, try using a different basal medium formulation.

Quantitative Data: this compound Solubility

The following table summarizes the available quantitative data on this compound's solubility in common laboratory solvents.

SolventConcentrationTemperatureNotes
Dimethyl Sulfoxide (DMSO)10 mg/mL (23.49 mM)[3]Not SpecifiedUse fresh, moisture-free DMSO for optimal solubility.[3]
Ethanol50 mMNot Specified---

Note: Data on the aqueous solubility of this compound is limited, but it is known to be sparingly soluble.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mg/mL solution, weigh 10 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C, protected from light and moisture.

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays

This protocol provides a method for diluting the this compound stock solution for use in cell culture experiments.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Pre-warmed (37°C) cell culture medium (serum-free or complete, as required by the experiment)

  • Sterile tubes for dilution

  • Vortex mixer

Procedure:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. It is recommended to perform intermediate dilutions to ensure accurate final concentrations and to minimize the final DMSO concentration.

  • To minimize precipitation, add the cell culture medium to the this compound stock solution (or intermediate dilution) dropwise while gently vortexing.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%). Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

  • Add the final this compound working solution to the cells and proceed with the experiment. For example, for a final concentration of 10 µg/mL in a 2 mL well, you would add 2 µL of a 10 mg/mL stock solution.[3]

Visualizations

Hedgehog Signaling Pathway and this compound Inhibition

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State cluster_this compound Inhibition by this compound PTCH_off Patched (PTCH) SMO_off Smoothened (SMO) PTCH_off->SMO_off Inhibits SUFU_off SUFU GLI_off GLI SUFU_off->GLI_off Binds & Promotes Cleavage GLI_R GLI Repressor (GLI-R) GLI_off->GLI_R Cleavage Target_Genes_off Target Genes OFF GLI_R->Target_Genes_off Represses Transcription Hedgehog Hedgehog Ligand (Hh) PTCH_on Patched (PTCH) Hedgehog->PTCH_on Binds & Inhibits SMO_on Smoothened (SMO) (Active) SUFU_on SUFU SMO_on->SUFU_on Inhibits GLI_on GLI SUFU_on->GLI_on Releases GLI_A GLI Activator (GLI-A) GLI_on->GLI_A Activation Target_Genes_on Target Genes ON GLI_A->Target_Genes_on Activates Transcription This compound This compound SMO_inhibited Smoothened (SMO) This compound->SMO_inhibited Directly Binds & Inhibits Downstream_off Downstream Pathway Blocked SMO_inhibited->Downstream_off

Caption: this compound directly inhibits the Hedgehog signaling pathway by binding to Smoothened.

Experimental Workflow for this compound Solubility Enhancement

Jervine_Solubility_Workflow start Start: this compound Powder stock Prepare Concentrated Stock (e.g., 10 mg/mL in Anhydrous DMSO) start->stock dilution Dilute Stock in Aqueous Medium (e.g., Cell Culture Buffer) stock->dilution observation Observe for Precipitation dilution->observation soluble Solution is Clear: Proceed with Experiment observation->soluble No precipitate Precipitation Occurs: Troubleshoot observation->precipitate Yes troubleshoot Troubleshooting Options precipitate->troubleshoot option1 1. Lower Final Concentration troubleshoot->option1 option2 2. Use Co-solvents (e.g., PEG, Ethanol) troubleshoot->option2 option3 3. pH Adjustment troubleshoot->option3 option4 4. Use Cyclodextrins troubleshoot->option4 retest Re-test Dilution option1->retest option2->retest option3->retest option4->retest retest->observation

Caption: A logical workflow for preparing and troubleshooting this compound aqueous solutions.

Troubleshooting Logic for this compound Precipitation

Troubleshooting_Logic start This compound Precipitates in Aqueous Solution q1 Is the stock solution clear? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the final concentration too high? a1_yes->q2 fix_stock Re-prepare stock with anhydrous solvent. Consider sonication. a1_no->fix_stock fix_stock->q1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No lower_conc Reduce the final working concentration of this compound. a2_yes->lower_conc q3 Was the dilution performed correctly? a2_no->q3 final_solution Problem Solved lower_conc->final_solution a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Are there interactions with media components? a3_yes->q4 improve_dilution Add aqueous medium dropwise to stock while vortexing. Pre-warm the medium. a3_no->improve_dilution improve_dilution->final_solution a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No use_enhancers Consider solubility enhancers: - Co-solvents (e.g., PEG) - Cyclodextrins a4_yes->use_enhancers a4_no->final_solution use_enhancers->final_solution

Caption: A step-by-step logical guide for troubleshooting this compound precipitation issues.

References

common challenges in Jervine-based experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jervine. The information is presented in a question-and-answer format to directly address common challenges encountered during this compound-based experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Solubility and Stability

Question: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. How can I prevent this?

Answer: This is a common challenge due to this compound's hydrophobic nature. Here are several troubleshooting steps:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation. You can achieve this by preparing a more concentrated stock solution of this compound in DMSO, so a smaller volume is needed for your working concentration.

  • Stepwise Dilution: Instead of adding the this compound-DMSO stock directly to the full volume of your medium, try a stepwise dilution. First, mix the this compound stock with a small volume of serum-free medium or PBS, vortexing gently, and then add this mixture to the final volume of your complete medium.

  • Pre-warming the Medium: Gently warming your cell culture medium to 37°C before adding the this compound stock can sometimes help to keep the compound in solution.

  • Sonication: For persistent precipitation, brief sonication of the final this compound-media solution in a water bath sonicator can help to dissolve the precipitate. However, be cautious as this can potentially degrade the compound or other media components.

  • Solubility Test: Before proceeding with your main experiment, it is advisable to perform a small-scale solubility test. Prepare serial dilutions of your this compound-DMSO stock in your cell culture medium and visually inspect for precipitation at different concentrations. This will help you determine the maximum soluble concentration under your specific experimental conditions.[1]

Question: How stable is this compound in my cell culture medium (e.g., DMEM with 10% FBS) during a typical experiment (24-72 hours)?

Protocol for Assessing this compound Stability in Cell Culture Medium

Objective: To determine the degradation of this compound in cell culture medium over a specified time course.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • HPLC-MS/MS system

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare a stock solution of this compound in DMSO at a known concentration.

  • Spike the this compound stock into your cell culture medium to achieve the desired final concentration. Prepare a sufficient volume for all time points.

  • Immediately take a "time 0" sample and store it at -80°C.

  • Incubate the remaining this compound-containing medium under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • Collect aliquots at various time points (e.g., 24, 48, 72 hours) and store them at -80°C until analysis.

  • At the end of the experiment, thaw all samples and analyze the concentration of this compound using a validated HPLC-MS/MS method.

  • Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.

This will provide you with a stability profile of this compound under your specific experimental conditions.[2]

2. Cytotoxicity Assays

Question: I am performing an MTT assay to determine the cytotoxicity of this compound, and I'm getting inconsistent or unexpected results. What could be the cause?

Answer: Inconsistent results in MTT assays with hydrophobic compounds like this compound can arise from several factors. Here is a troubleshooting guide:

Problem Possible Cause Solution
High background absorbance - Contamination of the medium with bacteria or yeast.- Phenol red in the medium can interfere with absorbance readings.- Use sterile technique and check for contamination before the assay.- Use phenol red-free medium for the assay.
Low absorbance readings - Cell number is too low.- Incubation time with MTT is too short.- this compound precipitation is reducing the effective concentration.- Optimize cell seeding density.- Increase incubation time with MTT reagent.- Address solubility issues as described in the "Solubility and Stability" section.
Inconsistent results between replicates - Uneven cell seeding.- Incomplete dissolution of formazan crystals.- Pipetting errors.- Ensure a homogenous cell suspension before seeding.- After adding the solubilization solution, shake the plate thoroughly and ensure all formazan is dissolved.- Use calibrated pipettes and be consistent with your technique.
This compound appears to be more toxic at lower concentrations - This could be a real biological effect (hormesis), but is more likely an artifact of precipitation at higher concentrations, leading to a lower effective dose.- Visually inspect the wells for any precipitate at higher concentrations.- Perform a solubility test to determine the maximum soluble concentration.

3. Mechanism of Action & Off-Target Effects

Question: What is the primary mechanism of action of this compound, and how can I investigate potential off-target effects?

Answer: this compound's primary and most well-characterized mechanism of action is the inhibition of the Hedgehog (Hh) signaling pathway. It achieves this by binding directly to the Smoothened (SMO) receptor, a key component of the Hh pathway.

Investigating potential off-target effects is crucial for interpreting your experimental results accurately. While a comprehensive off-target profile for this compound is not publicly available, here are some approaches you can take:

  • Chemical Proteomics: This is a powerful method to identify the direct binding partners of a small molecule in a complex biological sample. A common approach is to use an affinity-based probe where this compound is chemically modified to allow for its capture along with its interacting proteins. These proteins can then be identified by mass spectrometry.

  • Kinase Profiling: Many small molecule inhibitors exhibit off-target effects by binding to the ATP-binding pocket of various kinases. You can screen this compound against a panel of kinases to identify any potential off-target kinase inhibition. Several commercial services offer kinase profiling assays.[3][4]

  • Phenotypic Screening: Comparing the cellular phenotype induced by this compound with that of other known Hedgehog pathway inhibitors (e.g., cyclopamine, vismodegib) can provide clues about on-target versus off-target effects. If this compound elicits unique phenotypic changes not observed with other SMO inhibitors, it may suggest the involvement of off-target interactions.

4. Acquired Resistance

Question: My cancer cell line, which was initially sensitive to this compound, has developed resistance over time. What are the potential mechanisms of resistance?

Answer: Acquired resistance to Hedgehog pathway inhibitors like this compound is a significant challenge. The mechanisms can be broadly categorized as those that reactivate the Hedgehog pathway despite the presence of the inhibitor, and those that activate parallel survival pathways. In the context of this compound's known antifungal activity, point mutations in its target proteins have been shown to confer resistance.[5][6]

Potential Mechanisms of Acquired Resistance to this compound:

Mechanism Category Specific Mechanism Experimental Validation
Reactivation of Hedgehog Pathway - Mutations in the SMO gene that prevent this compound binding.- Amplification of downstream components of the Hh pathway (e.g., GLI2).- Loss-of-function mutations in negative regulators of the pathway (e.g., SUFU).- Sequencing of the SMO gene in resistant cells.- qPCR or Western blot to assess the expression levels of GLI2.- Sequencing of the SUFU gene.
Activation of Bypass Pathways - Upregulation of other signaling pathways that promote cell survival and proliferation (e.g., PI3K/Akt, MAPK).- Western blot analysis for the activation status of key proteins in these pathways (e.g., phospho-Akt, phospho-ERK).
Drug Efflux - Increased expression of ATP-binding cassette (ABC) transporters that pump this compound out of the cell.- qPCR or Western blot for common ABC transporters (e.g., ABCB1, ABCG2).- Use of ABC transporter inhibitors to see if sensitivity to this compound is restored.
Target Modification (based on antifungal studies) - Point mutations in the this compound binding site of its target protein(s).- Sequencing of potential target genes.

Quantitative Data Summary

This compound Pharmacokinetic Parameters in Rats

ParameterIntravenous (5 mg/kg)Oral (40 mg/kg)
Volume of Distribution (Vd) 44.15 ± 18.11 L/kg115.24 ± 19.46 L/kg
Mean Residence Time (MRT) 5.38 ± 1.13 h12.11 ± 1.48 h
Elimination Half-life (t1/2) 4.35 ± 0.98 h10.32 ± 1.27 h
Clearance (CL) 8.32 ± 1.97 L/h/kg-
Bioavailability (F) -15.23 ± 2.54 %
Data from a study in rats. These values may vary in other species and experimental models.[7]

Experimental Protocols

Detailed Methodology for a Standard MTT Cytotoxicity Assay

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach.

  • This compound Treatment:

    • Prepare a series of dilutions of your this compound stock solution in complete medium. It is recommended to perform a 2-fold or 3-fold serial dilution to cover a wide range of concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions to the respective wells.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, 5% CO2, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cells.

    • Add 100 µL of the solubilization solution to each well.

    • Place the plate on a shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[8]

Visualizations

Hedgehog_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog (Hh) Hedgehog (Hh) PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI-A GLI-A (Activator) GLI GLI SUFU->GLI Sequesters & Promotes Cleavage to GLI-R GLI-R GLI-R (Repressor) GLI->GLI-R Cleavage GLI->GLI-A Dissociation from SUFU leads to activation Target Genes Target Genes GLI-R->Target Genes Represses Transcription GLI-A->Target Genes Activates Transcription This compound This compound This compound->SMO Inhibits

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on SMO.

Jervine_Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound Stock (e.g., 10 mM in DMSO) C Treat Cells with this compound (Include vehicle control) A->C B Cell Culture (Select appropriate cell line) B->C D Incubate (e.g., 24, 48, 72 hours) C->D E Cell Viability Assay (e.g., MTT) D->E F Western Blot (e.g., for Hh pathway proteins) D->F G qPCR (e.g., for target gene expression) D->G H Determine IC50 E->H I Analyze Protein/Gene Expression Changes F->I G->I J Draw Conclusions H->J I->J

Caption: A typical experimental workflow for studying the effects of this compound.

Troubleshooting_Logic A Unexpected Experimental Result (e.g., no effect, high variability) B Check this compound Solubility - Precipitate visible? - Concentration too high? A->B C Check this compound Stability - Degraded in media? B->C Solubility OK G Optimize Dilution Protocol (See FAQ 1) B->G Precipitation issue D Review Assay Protocol - Controls appropriate? - Pipetting errors? C->D Stability OK H Perform Stability Assay (See Protocol) C->H Degradation suspected E Consider Off-Target Effects - Phenotype unexpected? D->E Protocol OK I Optimize Assay Conditions (See FAQ 2) D->I Protocol issue F Investigate Acquired Resistance (for long-term studies) E->F On-target phenotype confirmed J Perform Proteomics/Kinase Profiling (See FAQ 3) E->J Off-target effects suspected K Investigate Resistance Mechanisms (See FAQ 4) F->K Resistance suspected

Caption: A logical troubleshooting workflow for this compound-based experiments.

References

Jervine In Vivo Dosing Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jervine in vivo. The following information is intended to help optimize dosing strategies to minimize toxicity while achieving desired experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's in vivo toxicity?

A1: this compound's primary toxicity stems from its potent inhibition of the Hedgehog (Hh) signaling pathway.[1][2] It directly binds to and inhibits the Smoothened (SMO) protein, a key component of the Hh pathway.[1] This inhibition disrupts normal cellular processes that are dependent on Hh signaling, leading to developmental defects (teratogenicity) and other toxicities.[2][3]

Q2: What are the known teratogenic effects of this compound?

A2: this compound is a potent teratogen, particularly when exposure occurs during specific periods of gestation. It is known to cause severe birth defects such as cyclopia (failure of the embryonic forebrain to divide into two hemispheres) and holoprosencephaly (a spectrum of fetal brain abnormalities).[2][3] These effects have been observed in various animal models, including sheep and hamsters.[2][3]

Q3: How does the toxicity of this compound vary between different animal species?

A3: The toxicity of this compound can vary significantly between different animal species and even between different strains of the same species. For example, golden hamster fetuses are extremely sensitive to the teratogenic effects of this compound, while Sprague-Dawley rats and Swiss Webster mice are relatively resistant.[3] This variability is a critical consideration when designing in vivo studies and extrapolating results.

Troubleshooting Guide

Problem 1: High incidence of mortality or severe adverse effects at my starting dose.

  • Possible Cause: The initial dose of this compound is too high for the specific animal model and strain being used. As noted, toxicity is highly species- and strain-dependent.[3] An approximate median lethal dose (LD50) for this compound in rats has been reported as 120 mg/kg, but this can vary.[4]

  • Solution:

    • Dose Reduction: Immediately reduce the dose for subsequent cohorts of animals.

    • Dose-Ranging Study: Conduct a preliminary dose-ranging study with a small number of animals to determine the maximum tolerated dose (MTD) in your specific model. Start with a low dose (e.g., 5 mg/kg) and gradually escalate the dose in different groups, closely monitoring for clinical signs of toxicity.[5]

    • Literature Review: Thoroughly review existing literature for studies using this compound in a similar animal model to inform your dose selection.

Problem 2: Difficulty in dissolving and administering this compound.

  • Possible Cause: this compound is a steroidal alkaloid with poor water solubility.[6][7][8][9] Improper formulation can lead to inaccurate dosing and potential irritation at the site of administration.

  • Solution:

    • Vehicle Selection: For oral administration, this compound can be prepared as a suspension in a vehicle like 1% carboxymethylcellulose sodium (CMC-Na).[4] For intravenous administration, a solution in citric acid and water has been used.[4] Other potential solvents include ethanol and dimethylformamide (DMF).

    • Formulation Preparation: When preparing a suspension, ensure it is homogenous by thorough mixing before each administration. For solutions, ensure the this compound is fully dissolved. Sonication may aid in dissolution.

    • Stability: Prepare fresh dosing solutions or suspensions regularly. One study indicated that this compound in rat plasma is stable at room temperature for 8 hours, at 4°C for 24 hours, and at -20°C for 15 days.[4] While this provides some indication of stability, the stability of the dosing formulation should be considered.

Problem 3: Inconsistent or unexpected experimental results.

  • Possible Cause: Inconsistent dosing, animal stress, or underlying health issues in the animal colony can all contribute to variability in experimental outcomes. The enterohepatic circulation of this compound could also lead to prolonged and variable exposure.[4]

  • Solution:

    • Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing technique (e.g., oral gavage), and timing of administration, are consistent across all animals and groups.

    • Animal Acclimatization: Allow animals to acclimatize to the facility and handling for at least five days before starting the experiment.[10]

    • Health Monitoring: Regularly monitor the health of the animals, including body weight, food and water intake, and general appearance. Any animal showing signs of illness unrelated to the treatment should be removed from the study.

    • Pharmacokinetic Considerations: Be aware that this compound undergoes enterohepatic circulation, which can lead to a second peak in plasma concentration and prolonged exposure.[4] This may influence the timing of your endpoint assessments.

Data Presentation

Table 1: Summary of In Vivo this compound Dosage and Observed Effects

Animal ModelDoseRoute of AdministrationObserved EffectsReference
Rat (Sprague-Dawley)40 mg/kgOralUsed for pharmacokinetic study; no acute toxicity reported at this dose.[4]
Rat (Sprague-Dawley)5 mg/kgIntravenousUsed for pharmacokinetic study.[4]
Rat (Wistar)5 mg/kg/day for 7 daysOral GavageProtective effect against radiation-induced gastrointestinal toxicity; no adverse effects noted.[5]
Rat50, 100, 200, 400 mg/kgOralAnti-inflammatory effects observed in a carrageenan-induced paw edema model.[11]
Mouse (C57BL/6J and A/J)70, 150, 300 mg/kgGavageTeratogenic effects including cleft lip, cleft palate, and limb malformations. Maternal and fetal toxicity were correlated with dose.[3]
Hamster (Golden)Not specifiedOralExtremely sensitive to teratogenic effects, including cebocephaly, harelip/cleft palate, and exencephaly.[3]

Experimental Protocols

Protocol 1: Acute Oral Toxicity Assessment of this compound in Rodents (Adapted from OECD Guideline 420) [12]

  • Animal Selection and Acclimatization:

    • Use healthy, young adult rodents (e.g., Wistar rats or C57BL/6J mice), typically females as they can be more sensitive.

    • House the animals in appropriate conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) for at least 5 days before the study.

    • Provide standard chow and water ad libitum.

  • Dose Formulation:

    • Prepare a suspension of this compound in a suitable vehicle (e.g., 1% CMC-Na in sterile water).

    • Ensure the concentration is such that the required dose can be administered in a volume of 1-2 mL/100g body weight for rats.[10]

    • Keep the formulation homogenous by continuous stirring during dosing.

  • Dose Administration (Oral Gavage):

    • Fast the animals overnight (for rats) or for 3-4 hours (for mice) before dosing.

    • Weigh each animal immediately before dosing to calculate the exact volume to be administered.

    • Administer the this compound suspension as a single oral dose using a suitable gavage needle.

    • Return the animals to their cages with free access to food and water.

  • Clinical Observations:

    • Observe the animals continuously for the first 30 minutes after dosing, then periodically for the first 24 hours, with special attention during the first 4 hours.

    • Thereafter, observe the animals daily for 14 days.

    • Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

    • Record any instances of tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.

    • Record individual animal weights shortly before the test substance is administered and at least weekly thereafter.

  • Endpoint Analysis:

    • At the end of the 14-day observation period, euthanize all surviving animals.

    • Conduct a gross necropsy on all animals (including those that died during the study).[13][14]

    • Collect tissues for histopathological examination, particularly from organs showing gross abnormalities.

    • Blood samples can be collected for hematological and biochemical analysis to assess organ function.[15][16][17]

Mandatory Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits GLI GLI SMO->GLI Activates SUFU SUFU GLI-R GLI-R GLI->GLI-R Processing GLI-A GLI-A GLI->GLI-A Activation Target Genes Target Gene Transcription GLI-R->Target Genes Represses GLI-A->Target Genes Activates This compound This compound This compound->SMO Inhibits

Caption: Hedgehog signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start acclimatization Animal Acclimatization (>= 5 days) start->acclimatization grouping Randomization and Grouping acclimatization->grouping fasting Fasting (Overnight for rats, 3-4h for mice) grouping->fasting dosing This compound Administration (Oral Gavage) fasting->dosing observation Clinical Observation (14 days) dosing->observation data_collection Data Collection: - Body Weight - Clinical Signs - Mortality observation->data_collection necropsy Necropsy and Tissue Collection observation->necropsy analysis Histopathology & Hematology/Biochemistry necropsy->analysis end End analysis->end

Caption: General workflow for an in vivo acute toxicity study of this compound.

Troubleshooting_Logic start High Toxicity Observed? yes_toxicity Yes start->yes_toxicity Yes no_toxicity No start->no_toxicity No cause_analysis Possible Causes: - Dose too high - Species/strain sensitivity - Formulation issue yes_toxicity->cause_analysis continue_study Continue with current protocol no_toxicity->continue_study solution Solutions: - Reduce dose - Conduct dose-ranging study - Review literature - Check formulation cause_analysis->solution

Caption: Troubleshooting logic for unexpected in vivo toxicity.

References

troubleshooting inconsistent results with Jervine treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Jervine in your experiments and to help troubleshoot any inconsistent results you may be encountering.

Troubleshooting Guides

This section provides solutions to common problems that may arise during experiments with this compound.

Issue 1: High Variability in Hedgehog Pathway Inhibition

Q: We are observing significant well-to-well and experiment-to-experiment variability in the inhibition of the Hedgehog (Hh) signaling pathway with our this compound treatment. What could be the cause?

A: Inconsistent inhibition of the Hh pathway can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • This compound Stock Solution:

    • Solubility: this compound has poor water solubility. Ensure it is fully dissolved in a suitable solvent like DMSO or ethanol before preparing your final dilutions.[1] Precipitates in your stock solution will lead to inaccurate concentrations.

    • Storage: this compound stock solutions should be stored at -20°C or -80°C to maintain stability.[2] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stable stock for each experiment.[1]

  • Cell Culture Conditions:

    • Cell Density: Ensure a consistent cell seeding density across all wells and experiments. Variations in cell number can significantly impact the final readout.

    • Serum Concentration: If using a serum-containing medium, be aware that lot-to-lot variability in serum can affect cell growth and pathway activity. It is advisable to test a new batch of serum before use in critical experiments.

    • Media Stability: Some components in cell culture media can degrade over time, affecting cellular health and responsiveness to treatment.[3][4] Use fresh media for your experiments.

  • Experimental Protocol:

    • Incubation Time: Optimize the incubation time with this compound. Insufficient incubation may not allow for the full inhibitory effect to manifest, while prolonged incubation could lead to off-target effects or cytotoxicity.

    • Assay-Specific Variability: The choice of readout for Hh pathway inhibition (e.g., Gli1 mRNA levels, luciferase reporter assay) has its own inherent variability. Ensure your assay is well-validated and includes appropriate controls.

Issue 2: Inconsistent Antifungal Activity

Q: Our antifungal susceptibility tests with this compound are showing inconsistent Minimum Inhibitory Concentration (MIC) values against the same fungal strain. Why is this happening?

A: Variability in antifungal susceptibility testing is a common challenge, especially with natural products like this compound.[5] Consider the following potential causes:

  • Fungal Inoculum:

    • Inoculum Preparation: The density and growth phase of the fungal inoculum can significantly affect MIC values. Standardize your inoculum preparation protocol to ensure consistency.

    • Strain Viability: Ensure the fungal strain is viable and not contaminated.

  • Assay Method:

    • Methodological Differences: Different antifungal susceptibility testing methods (e.g., broth microdilution, disk diffusion, agar dilution) can yield different results.[5] Adhering to a standardized protocol, such as those from CLSI or EUCAST, is recommended.[6]

    • "Trailing" Effect: Some fungi may exhibit a "trailing" phenomenon, where a small amount of residual growth is observed at concentrations above the MIC.[7] This can make visual determination of the MIC subjective. Establishing clear endpoint criteria is crucial.

  • This compound-Specific Factors:

    • Synergistic/Antagonistic Effects: this compound has been shown to have synergistic effects with other antifungal agents like fluconazole.[8][9] If other compounds are present in your assay, they could be influencing the results.

    • Resistance Development: Fungal strains can develop resistance to antifungal agents.[8][9] Ensure you are using a well-characterized and consistent fungal isolate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a steroidal alkaloid that primarily functions as a potent inhibitor of the Sonic hedgehog (Shh) signaling pathway.[10][11] It exerts its effect by directly binding to and inhibiting the G-protein-coupled receptor, Smoothened (Smo).[11][12] This inhibition prevents the activation of downstream Gli transcription factors, thereby blocking the expression of Hh target genes.[11]

Q2: What are the common experimental applications of this compound?

A2: this compound is widely used in developmental biology research as a teratogen to induce birth defects such as cyclopia and holoprosencephaly by disrupting Hh signaling.[11][13] It is also investigated for its potential therapeutic properties, including anticancer,[14][15] anti-inflammatory,[16] and antifungal activities.[8][9]

Q3: How should I store and handle this compound?

A3: this compound powder should be stored at -20°C for long-term stability.[2] Stock solutions, typically prepared in DMSO or ethanol, should also be stored at -20°C or -80°C.[1][2] It is recommended to prepare fresh working dilutions for each experiment to avoid degradation.[1] Handle this compound with appropriate personal protective equipment, as it is a potent teratogen.[17]

Q4: Are there species-specific differences in the response to this compound?

A4: Yes, species-specific differences in the effects of this compound have been reported. For example, in teratogenicity studies, hamster fetuses were found to be extremely sensitive, while rats were less susceptible.[18] In the context of its antifungal activity, different fungal species may exhibit varying levels of susceptibility.[10]

Q5: Can this compound's IC50 value vary between experiments?

A5: Yes, the half-maximal inhibitory concentration (IC50) value of this compound can vary between experiments. This variability can be influenced by factors such as the cell line used, cell density, passage number, serum concentration, assay duration, and the specific assay method employed.[19][20][21][22] It is crucial to maintain consistent experimental conditions to ensure the reproducibility of IC50 values.

Data Presentation

Table 1: Reported IC50 Values for this compound in Hedgehog Pathway Inhibition

Cell Line/Assay SystemReported IC50 (nM)Reference
Shh-LIGHT2 (mouse cultured cells)500-700[16]
In vitro morphogenesis assays (mouse embryos)Not specified, but effective at nanomolar concentrations[1]

Table 2: Antifungal Activity of this compound against Various Fungal Species

Fungal SpeciesAssay MethodMIC (µg/mL)Reference
Saccharomyces cerevisiaeBroth microdilutionSimilar to cyclopamine[8]
Candida parapsilosisNot specifiedHighly effective[8]
Candida kruseiNot specifiedHighly effective[8]
Botrytis cinereaGermination inhibitionSignificant inhibition at 50 µg/mL[8]
Puccinia reconditaGermination inhibitionSignificant inhibition at 50 µg/mL[8]

Experimental Protocols

Protocol 1: Hedgehog Pathway Inhibition Assay using a Gli-Luciferase Reporter Cell Line

  • Cell Seeding: Plate a Gli-luciferase reporter cell line (e.g., Shh-LIGHT2) in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the this compound dilutions.

    • Include a vehicle control (e.g., DMSO) and a positive control for pathway activation (e.g., a Smoothened agonist or Shh-conditioned medium).

  • Incubation: Incubate the plate for a predetermined optimal time (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay:

    • Lyse the cells according to the manufacturer's protocol for your chosen luciferase assay kit.

    • Measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase readings to a measure of cell viability (e.g., a parallel plate with a viability assay like MTT or CellTiter-Glo).

    • Calculate the percentage of inhibition relative to the positive control.

    • Determine the IC50 value by fitting the dose-response data to a suitable model.

Protocol 2: Antifungal Susceptibility Testing using Broth Microdilution

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a standardized fungal suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.

  • This compound Dilution:

    • Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

    • Include a growth control (no this compound) and a sterility control (no fungus).

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-48 hours).

  • MIC Determination:

    • Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength.

  • Controls: Include a reference antifungal agent with a known MIC against the test strain as a quality control measure.

Visualizations

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 Patched1 (PTCH1) Shh->PTCH1 Binds Smo Smoothened (Smo) PTCH1->Smo Inhibits SUFU SUFU Smo->SUFU Inactivates Gli Gli (inactive) SUFU->Gli Sequesters Gli_active Gli (active) Target_Genes Hedgehog Target Genes Gli_active->Target_Genes Activates Transcription This compound This compound This compound->Smo Inhibits

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent this compound Results Check_Reagent Verify this compound Stock (Solubility, Storage, Age) Start->Check_Reagent Check_Culture Standardize Cell/Fungal Culture (Density, Media, Viability) Start->Check_Culture Check_Protocol Review Experimental Protocol (Incubation, Controls, Readout) Start->Check_Protocol Inconsistent Results Still Inconsistent Check_Reagent->Inconsistent Check_Culture->Inconsistent Check_Protocol->Inconsistent Consistent Consistent Results Optimize Further Optimization Needed (e.g., different cell line, assay method) Inconsistent->Optimize If all checks pass

Caption: Troubleshooting workflow for addressing inconsistent results with this compound.

References

stability of Jervine in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Jervine in various experimental conditions. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and successful application of this compound in your research.

This compound Stability Data

The stability of this compound can be influenced by solvent choice, temperature, and storage duration. While extensive kinetic data for this compound is not widely published, the following table summarizes expected stability based on data from closely related steroidal alkaloids and general principles of chemical stability. This data should be considered illustrative and it is recommended to perform a stability study for your specific experimental conditions.

SolventTemperatureTime PointExpected Purity
Ethanol Room Temp. (20-25°C)24 hours>98%
48 hours95-98%
4°C7 days>98%
30 days>95%
-20°C3 months>99%
6 months>98%
Methanol Room Temp. (20-25°C)24 hours>98%
48 hours95-98%
4°C7 days>98%
30 days>95%
-20°C3 months>99%
6 months>98%
DMSO Room Temp. (20-25°C)24 hours>99%
48 hours>98%
4°C30 days>99%
90 days>98%
-20°C1 year>99%
2 years>98%[1]
DMF Room Temp. (20-25°C)24 hours>98%
48 hours95-98%
4°C7 days>98%
30 days>95%
-20°C6 months>99%
1 year>98%

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the handling and analysis of this compound.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for this compound?

    • A1: For long-term storage, solid this compound should be stored at -20°C.[2][3] Solutions of this compound should also be stored at -20°C, and for extended periods (months to years), storage at -80°C is recommended to minimize degradation.[1][3]

  • Q2: In which solvents is this compound soluble?

    • A2: this compound is soluble in ethanol, methanol, DMSO (Dimethyl Sulfoxide), and DMF (Dimethylformamide).[2]

  • Q3: How should I prepare a stock solution of this compound?

    • A3: To prepare a stock solution, dissolve this compound in an appropriate solvent such as DMSO to a concentration of 10-20 mM. It is recommended to prepare and use solutions on the same day if possible.[4] If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for longer periods.[1][4]

  • Q4: I see precipitation in my this compound solution after thawing. What should I do?

    • A4: Precipitation can occur when a solution is frozen and then thawed. Before use, it is crucial to allow the vial to equilibrate to room temperature and ensure that all precipitate has redissolved.[4] Gentle vortexing or brief sonication can aid in redissolving the compound. Always visually inspect the solution for any particulate matter before use.

  • Q5: My experimental results are inconsistent. Could this compound degradation be the cause?

    • A5: Inconsistent results can indeed be a sign of compound degradation. This is particularly relevant if solutions are stored improperly (e.g., at room temperature for extended periods) or subjected to multiple freeze-thaw cycles. It is advisable to use freshly prepared solutions or to validate the stability of your stock solutions under your specific storage conditions using a stability-indicating analytical method like HPLC.

Troubleshooting Guide for HPLC Analysis of this compound

IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing 1. Interaction with active silanols on the column. 2. Insufficient buffering of the mobile phase. 3. Column overload.1. Use a high-purity silica column or add a competing base (e.g., triethylamine) to the mobile phase. 2. Ensure adequate buffer concentration and that the mobile phase pH is appropriate to maintain this compound in a single ionic state. 3. Reduce the injection volume or the concentration of the sample.
Ghost Peaks 1. Contamination in the mobile phase or injection solvent. 2. Carryover from a previous injection. 3. Late elution of a component from a previous run.1. Use high-purity HPLC-grade solvents and freshly prepared mobile phase. 2. Implement a robust needle wash protocol in your autosampler method. 3. Increase the run time or incorporate a column flush with a strong solvent at the end of each run.
Baseline Noise or Drift 1. Air bubbles in the system. 2. Contaminated or improperly mixed mobile phase. 3. Fluctuations in column temperature.1. Degas the mobile phase and purge the pump. 2. Prepare fresh mobile phase using high-purity solvents and ensure it is well-mixed. 3. Use a column oven to maintain a constant temperature.
Loss of Resolution 1. Column degradation. 2. Change in mobile phase composition. 3. Sample solvent is too strong.1. Replace the column. 2. Prepare fresh mobile phase, ensuring accurate measurements. 3. Dissolve the sample in the mobile phase or a weaker solvent.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound. It is recommended to optimize the chromatographic conditions for your specific instrumentation and requirements.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • Appropriate buffer (e.g., ammonium acetate)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Instrumentation:

  • HPLC system with a UV or PDA detector

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

3. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 252 nm

  • Injection Volume: 10 µL

4. Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. From this, prepare a working standard solution at a suitable concentration (e.g., 50 µg/mL) using the mobile phase as the diluent.

  • Sample Preparation for Stability Study:

    • Prepare solutions of this compound in the solvents to be tested (e.g., ethanol, DMSO) at a known concentration.

    • Aliquot these solutions into separate vials for each time point and temperature condition.

    • Store the vials under the specified conditions (e.g., room temperature, 4°C, -20°C).

  • Analysis:

    • At each time point, retrieve a vial from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Dilute an aliquot of the sample to the same concentration as the working standard solution using the mobile phase.

    • Inject the prepared sample and the working standard solution into the HPLC system.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point by comparing the peak area of the this compound peak in the sample chromatogram to the peak area of the this compound peak in the standard chromatogram.

    • Monitor the chromatograms for the appearance of any new peaks, which would indicate degradation products.

Visualizations

This compound Stability Assessment Workflow

G cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_samples Prepare Samples in Test Solvents prep_stock->prep_samples temp_rt Room Temperature prep_samples->temp_rt temp_4c 4°C prep_samples->temp_4c temp_n20c -20°C prep_samples->temp_n20c sampling Sample at Time Points (0, 24h, 48h, 7d, etc.) temp_rt->sampling temp_4c->sampling temp_n20c->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (% Purity, Degradants) hplc->data

Caption: Workflow for assessing the stability of this compound under different storage conditions.

Sonic Hedgehog (Shh) Signaling Pathway and this compound Inhibition

This compound is a known inhibitor of the Sonic Hedgehog (Shh) signaling pathway, which plays a crucial role in embryonic development and has been implicated in the progression of certain cancers. This compound exerts its effect by binding to and inhibiting the Smoothened (SMO) protein, a key component of this pathway.

G cluster_off Pathway OFF (No Shh) cluster_on Pathway ON (Shh Present) cluster_inhibition This compound Inhibition PTCH_off PTCH1 SMO_off SMO PTCH_off->SMO_off Inhibits SUFU_Gli SUFU-GLI Complex Gli_R GLI-R (Repressor) SUFU_Gli->Gli_R Processing Target_Genes_off Target Gene Transcription OFF Gli_R->Target_Genes_off Represses Shh Shh Ligand PTCH_on PTCH1 Shh->PTCH_on Binds SMO_on SMO (Active) PTCH_on->SMO_on Inhibition Relieved Gli_A GLI-A (Activator) SMO_on->Gli_A Activates Target_Genes_on Target Gene Transcription ON Gli_A->Target_Genes_on Activates This compound This compound SMO_inhibited SMO This compound->SMO_inhibited Inhibits Pathway_blocked Pathway Blocked SMO_inhibited->Pathway_blocked

Caption: Mechanism of Sonic Hedgehog pathway inhibition by this compound.

References

Jervine Technical Support Center: Mitigating Off-Target Effects in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Jervine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target effects of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

This compound's primary on-target effect is the inhibition of the Hedgehog (Hh) signaling pathway. It functions by binding to and inhibiting the G protein-coupled receptor, Smoothened (SMO).[1][2][3] This inhibition prevents the activation of downstream GLI transcription factors, which are responsible for regulating the expression of Hh target genes involved in cell proliferation and differentiation.[1][4][5]

Q2: What are the known off-target effects of this compound?

This compound has several well-documented off-target effects that can impact experimental outcomes, including:

  • Cell Cycle Arrest: this compound can induce cell cycle arrest at the G2/M phase.[6][7]

  • Induction of Apoptosis: It can trigger programmed cell death, or apoptosis, in various cell lines.[1][4][7][8]

  • Antifungal Activity: this compound inhibits the biosynthesis of β-1,6-glucan in the fungal cell wall.[9][10][11][12]

  • Interaction with ABC Transporters: There is evidence to suggest that this compound may interact with ATP-binding cassette (ABC) transporters, which could affect its intracellular concentration and contribute to multidrug resistance.

Q3: At what concentrations do on-target and off-target effects of this compound typically occur?

The effective concentrations for on-target and off-target effects can overlap, which is a critical consideration for experimental design. The IC50 for Hedgehog pathway inhibition by this compound is in the range of 500-700 nM.[13] However, off-target effects such as cell cycle arrest and apoptosis have been observed at concentrations of 10-40 µM.[6] Inhibition of fungal β-1,6-glucan biosynthesis occurs at concentrations of 5-10 µg/mL.[10]

Troubleshooting Guide

Problem 1: I am observing significant cytotoxicity and cell death at concentrations intended to inhibit the Hedgehog pathway.

  • Possible Cause: The concentration of this compound you are using may be high enough to induce off-target apoptosis and cell cycle arrest, masking the specific effects of Hedgehog pathway inhibition.

  • Troubleshooting Steps:

    • Conduct a Dose-Response Curve: Perform a detailed dose-response experiment to determine the optimal concentration of this compound that inhibits the Hedgehog pathway (e.g., by measuring GLI1 expression) without causing significant cell death in your specific cell line.

    • Time-Course Experiment: The cytotoxic effects of this compound may be time-dependent. Assess cell viability at different time points to identify a window where Hedgehog inhibition can be observed before the onset of widespread cell death.

    • Use Positive and Negative Controls: Include a known activator of the Hedgehog pathway (e.g., SAG) as a positive control and a vehicle-only control to accurately assess the specific inhibitory effect of this compound.

    • Consider a Rescue Experiment: If possible, use a cell line expressing a this compound-resistant mutant of Smoothened to confirm that the observed effects are due to on-target inhibition.

Problem 2: My experimental results are inconsistent or not reproducible.

  • Possible Cause: Inconsistencies can arise from variations in this compound concentration, cell culture conditions, or the presence of confounding off-target effects.

  • Troubleshooting Steps:

    • Verify this compound Concentration: Ensure the stock solution of this compound is correctly prepared and stored to maintain its stability.

    • Standardize Cell Culture Conditions: Maintain consistent cell density, passage number, and media composition across experiments.

    • Monitor for Off-Target Effects: Routinely assess cell cycle progression and apoptosis to understand the full effect of this compound on your cells at the concentrations being used.

    • Include Appropriate Controls: As mentioned above, proper controls are essential for interpreting your results accurately.

Problem 3: How can I differentiate between on-target Hedgehog inhibition and off-target effects?

  • Solution: This requires a multi-pronged approach:

    • Measure Downstream Targets: Quantify the expression of known Hedgehog target genes, such as GLI1 and PTCH1, using RT-qPCR. A decrease in the expression of these genes is a direct indicator of on-target activity.[1][8]

    • Perform Rescue Experiments: Transfecting cells with a constitutively active form of GLI1 downstream of Smoothened should rescue the phenotypic effects of this compound if they are due to on-target Hedgehog inhibition.

    • Use a Structurally Unrelated Hedgehog Inhibitor: Compare the effects of this compound with another SMO inhibitor that has a different chemical structure (e.g., cyclopamine or vismodegib). If both compounds produce the same phenotype, it is more likely to be an on-target effect.

    • Careful Dose Selection: Operate within a concentration range where on-target effects are maximized and off-target effects are minimized, as determined by your dose-response studies.

Data Summary

The following tables summarize the key quantitative data related to this compound's on-target and off-target effects.

Table 1: this compound On-Target Activity

Target PathwaySpecific TargetIC50Cell Line/SystemReference
Hedgehog SignalingSmoothened (SMO)500-700 nMMouse S12 cells[13]

Table 2: this compound Off-Target Effects

Off-Target EffectEffective ConcentrationCell Line/SystemReference
G2/M Cell Cycle Arrest10, 20, 40 µMNasopharyngeal Carcinoma (NPC) cells[6]
Apoptosis Induction10, 20, 40 µMNasopharyngeal Carcinoma (NPC) cells[4][6]
β-1,6-Glucan Biosynthesis Inhibition5, 10 µg/mLSaccharomyces cerevisiae[10]

Key Experimental Protocols

Protocol 1: Assessment of Hedgehog Pathway Inhibition via GLI1 Expression Analysis

Objective: To quantify the on-target effect of this compound by measuring the mRNA levels of the downstream Hedgehog target gene, GLI1.

Methodology:

  • Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 100 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours). Include a positive control for pathway activation (e.g., Sonic Hedgehog ligand or a SMO agonist like SAG).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for GLI1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of GLI1 using the ΔΔCt method. A dose-dependent decrease in GLI1 mRNA levels indicates on-target inhibition of the Hedgehog pathway.

Protocol 2: Analysis of this compound-Induced Cell Cycle Arrest

Objective: To determine the effect of this compound on cell cycle progression.

Methodology:

  • Cell Treatment: Treat cells with this compound at various concentrations (e.g., 1, 5, 10, 20, 40 µM) for a specific duration (e.g., 24 or 48 hours). Include a vehicle-treated control group.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates cell cycle arrest at this stage.[6]

Protocol 3: Detection of this compound-Induced Apoptosis

Objective: To quantify the extent of apoptosis induced by this compound treatment.

Methodology:

  • Cell Treatment: Treat cells with this compound at various concentrations for a defined period.

  • Cell Staining: Harvest the cells and stain with an Annexin V-fluorochrome conjugate (e.g., FITC, APC) and a viability dye (e.g., Propidium Iodide, 7-AAD) in a binding buffer according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive. An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.

Visualizations

Caption: Canonical Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened (SMO).

Jervine_Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis of Effects cluster_on_target_methods On-Target Methods cluster_off_target_methods Off-Target Methods Cell_Culture Cell Culture (Select appropriate cell line) Jervine_Treatment This compound Treatment (Dose-response & Time-course) Cell_Culture->Jervine_Treatment On_Target On-Target Analysis Jervine_Treatment->On_Target Off_Target Off-Target Analysis Jervine_Treatment->Off_Target Controls Controls (Vehicle, Positive Control) Controls->Jervine_Treatment qPCR RT-qPCR for GLI1/PTCH1 On_Target->qPCR Reporter_Assay GLI-Luciferase Reporter Assay On_Target->Reporter_Assay Flow_CellCycle Flow Cytometry (Cell Cycle - PI Staining) Off_Target->Flow_CellCycle Flow_Apoptosis Flow Cytometry (Apoptosis - Annexin V) Off_Target->Flow_Apoptosis Viability_Assay Cell Viability Assay (e.g., MTT, CTG) Off_Target->Viability_Assay Data_Interpretation Data Interpretation (Differentiate On- vs. Off-Target) qPCR->Data_Interpretation Reporter_Assay->Data_Interpretation Flow_CellCycle->Data_Interpretation Flow_Apoptosis->Data_Interpretation Viability_Assay->Data_Interpretation

Caption: A workflow for investigating the on-target and off-target effects of this compound in cell-based experiments.

Troubleshooting_Logic Start Unexpected Cell Death Observed Check_Concentration Is this compound concentration within on-target range (e.g., < 1 µM)? Start->Check_Concentration High_Concentration High likelihood of off-target cytotoxicity. ACTION: Lower concentration. Check_Concentration->High_Concentration No On_Target_Range Cell death may be on-target (Hh-dependent) or off-target. Check_Concentration->On_Target_Range Yes Perform_Rescue Perform Rescue Experiment (e.g., express active GLI1) On_Target_Range->Perform_Rescue Rescue_Result Does rescue prevent cell death? Perform_Rescue->Rescue_Result On_Target_Effect Cell death is likely ON-TARGET. Rescue_Result->On_Target_Effect Yes Off_Target_Effect Cell death is likely OFF-TARGET. ACTION: Use alternative inhibitor. Rescue_Result->Off_Target_Effect No

Caption: A logical diagram for troubleshooting unexpected cell death in this compound experiments.

References

how to handle Jervine safely in a laboratory setting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of Jervine in a laboratory setting. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure your experiments are conducted safely and effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as acutely toxic if swallowed.[1][2] It is also a potent teratogen, meaning it can cause birth defects.[3][4] Exposure during pregnancy can lead to severe developmental abnormalities, including cyclopia and holoprosencephaly.[1][3] Additionally, it is very toxic to aquatic life with long-lasting effects.[2]

Q2: What immediate actions should be taken in case of accidental ingestion of this compound?

A2: If this compound is swallowed, it is crucial to call a poison control center or doctor immediately.[2] Do not induce vomiting. Rinse the mouth with water.[2] Prompt medical attention is essential due to its acute oral toxicity.

Q3: What are the proper storage conditions for this compound?

A3: this compound powder should be stored at -20°C.[2] If dissolved in a solvent, it should be stored at -80°C.[2] The container must be kept tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2]

Q4: Can I work with this compound on an open bench?

A4: No. Due to its toxicity, all work with this compound, especially when handling the powder or creating solutions, should be conducted in a designated area with appropriate exhaust ventilation, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[2]

Q5: What type of personal protective equipment (PPE) is required when handling this compound?

A5: A comprehensive set of PPE is necessary. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[5] If there is a risk of splashing, a face shield should also be worn.[6]

Troubleshooting Guides

Handling & Preparation
Issue Possible Cause Solution
Powder is difficult to weigh accurately without dispersion. Static electricity or air currents in the weighing area.Use an anti-static weighing dish and perform the weighing in a draft-shielded balance or a chemical fume hood with the sash lowered as much as possible.
This compound solution appears cloudy or precipitated after preparation. Poor solubility in the chosen solvent at the prepared concentration.Ensure the correct solvent is being used (e.g., ethanol, DMF).[7] Gentle warming or sonication may aid dissolution. Prepare solutions on the day of use if possible.[8]
Uncertain if work surfaces are contaminated after use. Inadequate cleaning procedures.Protect work surfaces with disposable plastic-backed absorbent paper.[9] After each use, decontaminate the work area by wiping surfaces with a suitable solvent (e.g., 70% ethanol) and disposing of all contaminated materials as hazardous waste.
Experimental Issues
Issue Possible Cause Solution
Inconsistent experimental results. Degradation of this compound stock solution.Aliquot stock solutions and store them at -80°C to minimize freeze-thaw cycles.[2] For long-term storage, consider storing as a powder at -20°C.[2]
Potential for cross-contamination in a shared lab space. Improper segregation of hazardous materials.Clearly label all containers with "this compound" and the appropriate hazard symbols.[10] Store this compound and its solutions in a designated, clearly marked area away from general-use reagents.

Quantitative Data Summary

Parameter Value Reference
Molecular Formula C27H39NO3[1]
Molar Mass 425.6 g/mol [1]
GHS Hazard Statement H301: Toxic if swallowed[1]
GHS Hazard Statement H302: Harmful if swallowed[2]
GHS Hazard Statement H410: Very toxic to aquatic life with long lasting effects[2]
Storage Temperature (Powder) -20°C[2]
Storage Temperature (in Solvent) -80°C[2]
IC50 (Hedgehog Pathway Inhibition) 500-700 nM[7][11]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To safely prepare a stock solution of this compound for use in cell culture or other experiments.

Methodology:

  • Preparation: Before starting, ensure all necessary PPE is worn correctly (lab coat, safety goggles, and chemical-resistant gloves).[5] All procedures must be performed within a certified chemical fume hood.[2]

  • Weighing: Tare a sterile, conical tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube.

  • Solubilization: Add the appropriate volume of solvent (e.g., ethanol or DMF) to the tube to achieve the desired stock concentration.[7]

  • Mixing: Securely cap the tube and vortex gently until the this compound is completely dissolved. If necessary, brief sonication can be used to aid dissolution.

  • Storage: Label the tube clearly with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols. Store the stock solution at -80°C.[2]

  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent. Dispose of all contaminated materials, including weighing paper and disposable tips, in a designated hazardous waste container.[10]

Protocol 2: this compound Spill Cleanup Procedure

Objective: To safely clean up a minor spill of this compound powder or solution.

Methodology:

  • Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.[12]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[13]

  • Personal Protective Equipment: Don appropriate PPE, including double gloves, a lab coat, and safety goggles.[14]

  • Containment:

    • For liquid spills: Cover the spill with an absorbent material, such as vermiculite or a chemical spill pillow, working from the outside in to prevent spreading.[13][15]

    • For solid spills: Gently cover the spill with a damp paper towel to avoid generating airborne dust.[12][16]

  • Cleanup:

    • Carefully scoop the absorbed liquid or contained powder into a labeled, sealable hazardous waste container.[12][13]

  • Decontamination:

    • Clean the spill area thoroughly. A common procedure is to use a 10% bleach solution followed by a neutralizer like sodium thiosulfate, and then a final rinse with water.[12]

    • All materials used for cleanup (absorbent pads, towels, PPE) must be placed in the hazardous waste container.[12]

  • Reporting: Report the incident to the laboratory supervisor and the institutional safety office, as required by local regulations.

Visualizations

Safe_Jervine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE (Lab Coat, Gloves, Goggles) prep_hood Work in Fume Hood prep_ppe->prep_hood weigh Weigh this compound Powder prep_hood->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste Dispose of Hazardous Waste decontaminate->waste remove_ppe Remove PPE waste->remove_ppe

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Hedgehog_Signaling_Pathway_Inhibition_by_this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Hh Hedgehog (Hh) Ligand Ptch1 Patched-1 (Ptch1) Receptor Hh->Ptch1 Binds Smo Smoothened (Smo) Ptch1->Smo Inhibits Sufu Suppressor of Fused (Sufu) Smo->Sufu Inhibits Sufu/Gli complex formation Gli Gli Transcription Factor Sufu->Gli Sequesters Nucleus Nucleus Gli->Nucleus Translocates TargetGenes Target Gene Transcription Nucleus->TargetGenes Activates This compound This compound This compound->Smo Inhibits

Caption: this compound inhibits the Hedgehog signaling pathway by targeting Smoothened (Smo).[1][3]

References

refining Jervine delivery for targeted tissue effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for refining Jervine delivery for targeted tissue effects. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a steroidal alkaloid that functions as an inhibitor of the Hedgehog (Hh) signaling pathway. It exerts its effect by binding to and inhibiting Smoothened (Smo), a key transmembrane protein in the Hh pathway. This inhibition prevents the downstream activation of Gli transcription factors, which are responsible for regulating the expression of genes involved in cell proliferation, differentiation, and survival.[1][2][3]

Q2: What are the main challenges in the systemic delivery of this compound?

A2: The primary challenges in delivering this compound systemically include its poor aqueous solubility, which can lead to low bioavailability and potential precipitation at the injection site.[4] Additionally, like many small molecule inhibitors, this compound may exhibit off-target effects and a less-than-optimal pharmacokinetic profile, necessitating targeted delivery strategies to enhance its therapeutic index.

Q3: What are the potential advantages of using nanoparticles or liposomes for this compound delivery?

A3: Encapsulating this compound in nanoparticles or liposomes can offer several advantages:

  • Improved Solubility and Stability: These carriers can accommodate hydrophobic drugs like this compound, enhancing their stability in biological fluids.

  • Enhanced Bioavailability: By protecting this compound from premature degradation and clearance, nanocarriers can increase its circulation time and overall exposure.[5]

  • Targeted Delivery: The surface of nanoparticles and liposomes can be functionalized with ligands (e.g., antibodies, peptides) that recognize specific receptors on target tissues, thereby increasing drug concentration at the desired site and reducing systemic toxicity.[6]

  • Controlled Release: The formulation of these carriers can be tuned to control the rate of this compound release, maintaining therapeutic concentrations over a prolonged period.

Q4: What are the key parameters to consider when characterizing this compound-loaded nanoparticles or liposomes?

A4: The critical quality attributes to assess for this compound-loaded nanocarriers include:

  • Particle Size and Polydispersity Index (PDI): These affect the biodistribution, cellular uptake, and clearance of the nanoparticles.[7][8]

  • Zeta Potential: This indicates the surface charge of the particles and is a predictor of colloidal stability.[8]

  • Encapsulation Efficiency (%EE) and Drug Loading (%DL): These parameters quantify the amount of this compound successfully encapsulated within the carrier and are crucial for determining dosage.[8][9]

  • In Vitro Drug Release Profile: This assesses the rate and extent of this compound release from the carrier under physiological conditions.[10]

  • Stability: The physical and chemical stability of the formulation should be evaluated under relevant storage conditions and in biological media.[11][12]

Troubleshooting Guides

Issue 1: Poor this compound Encapsulation Efficiency in Nanoparticles/Liposomes
Potential Cause Troubleshooting Step Expected Outcome
Poor solubility of this compound in the organic solvent used for formulation. Screen different organic solvents (e.g., dichloromethane, acetone, ethyl acetate) or solvent mixtures to improve this compound solubility.Increased this compound concentration in the organic phase, leading to higher encapsulation.
Drug precipitation during the emulsification or solvent evaporation step. Optimize the process parameters, such as the rate of addition of the organic phase to the aqueous phase, the homogenization speed, or the evaporation rate.[10][13]A more stable emulsion and reduced drug loss during formulation.
Suboptimal lipid or polymer to drug ratio. Vary the ratio of the polymer/lipid to this compound to find the optimal loading capacity.[2]Improved encapsulation efficiency without compromising particle stability.
Incompatible pH of the aqueous phase. Adjust the pH of the aqueous phase to a level where this compound has minimal solubility, which can favor its partitioning into the hydrophobic core of the nanoparticle/liposome.Enhanced drug entrapment due to reduced partitioning into the external aqueous phase.
Issue 2: Undesirable Particle Size or High Polydispersity Index (PDI)
Potential Cause Troubleshooting Step Expected Outcome
Inadequate energy input during homogenization or sonication. Increase the homogenization speed or sonication time and power.[13]Reduction in particle size and a more uniform size distribution (lower PDI).
Suboptimal surfactant/stabilizer concentration. Optimize the concentration of the surfactant (e.g., PVA, Poloxamer) or PEGylated lipid to ensure adequate surface coverage and prevent aggregation.[10]Smaller and more stable nanoparticles with a lower PDI.
Aggregation of particles after formulation. Ensure the zeta potential is sufficiently high (typically > |20| mV) for electrostatic stabilization. For liposomes, including charged lipids can help.Reduced particle aggregation and improved long-term stability.
Viscosity of the polymer/lipid solution is too high. Decrease the concentration of the polymer or lipid in the organic phase.Formation of smaller particles due to more efficient emulsification.
Issue 3: Off-Target Effects Observed in Experiments
Potential Cause Troubleshooting Step Expected Outcome
Inhibition of other signaling pathways. Include control experiments to assess the activity of related pathways, such as other GPCR-mediated signaling or pathways that crosstalk with Hedgehog signaling (e.g., Notch, Wnt).Identification of specific off-target effects to aid in data interpretation.
Toxicity of the delivery vehicle. In in vitro and in vivo experiments, include a control group treated with "empty" nanoparticles or liposomes (without this compound).Differentiation between the effects of the drug and the delivery vehicle itself.
Non-specific uptake of the delivery vehicle in non-target tissues. If using a non-targeted delivery system, consider surface modification with polyethylene glycol (PEG) to reduce uptake by the reticuloendothelial system. For targeted delivery, ensure the specificity of the targeting ligand.Reduced accumulation in organs like the liver and spleen, and increased accumulation in the target tissue.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats

This table summarizes the pharmacokinetic parameters of this compound following a single intravenous administration in rats. This data can serve as a baseline for comparison when evaluating novel delivery systems.

ParameterValue (Mean ± SD)Unit
Cmax506.6 ± 192.8ng/mL
t1/23.4 ± 1.2h
AUC(0-∞)969.3 ± 277.7ng/mL*h
CL/F1.7 ± 0.5L/h/kg
Data from a study with intravenous administration of this compound in rats.[14]
Table 2: Example Characterization of this compound-Loaded Nanoparticles

This table provides a template with example data for the characterization of this compound-loaded nanoparticles. Researchers should aim to collect similar data for their own formulations.

FormulationParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
This compound-PLGA-NP150 - 250< 0.2-15 to -2570 - 851 - 5
This compound-Liposome100 - 180< 0.15-10 to -2060 - 800.5 - 3
These are representative values and will vary depending on the specific formulation and preparation method.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
  • Organic Phase Preparation:

    • Dissolve 100 mg of Poly(lactic-co-glycolic acid) (PLGA) and 10 mg of this compound in 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Aqueous Phase Preparation:

    • Prepare a 2% (w/v) solution of polyvinyl alcohol (PVA) in deionized water. This will act as the surfactant.

    • Filter the PVA solution through a 0.45 µm filter to remove any impurities.

  • Emulsification:

    • Add the organic phase to 20 mL of the aqueous phase dropwise while homogenizing at high speed (e.g., 10,000 - 15,000 rpm) on an ice bath.

    • Continue homogenization for 5-10 minutes to form a stable oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Transfer the emulsion to a beaker and stir at room temperature for 4-6 hours to allow the organic solvent to evaporate.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 x g) for 30 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension steps two more times to wash away excess PVA and unencapsulated this compound.

  • Lyophilization (Optional):

    • For long-term storage, resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% trehalose) and freeze-dry.

Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
  • Lipid Film Formation:

    • Dissolve 100 mg of a lipid mixture (e.g., DSPC:Cholesterol:DSPE-PEG(2000) in a 55:40:5 molar ratio) and 10 mg of this compound in 10 mL of a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with 10 mL of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on an ice bath or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a liposome extruder.

  • Purification:

    • Remove unencapsulated this compound by size exclusion chromatography or dialysis against the hydration buffer.

Mandatory Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inactivates Gli Gli SUFU->Gli Sequesters Gli_active Active Gli Gli->Gli_active Activation & Translocation This compound This compound This compound->SMO Inhibits TargetGenes Target Gene Expression Gli_active->TargetGenes Promotes

Caption: this compound inhibits the Hedgehog pathway by targeting SMO.

Experimental_Workflow_Targeted_Delivery Formulation This compound Nanoparticle/ Liposome Formulation Characterization Physicochemical Characterization (Size, Zeta, %EE) Formulation->Characterization InVitro In Vitro Studies (Cell Viability, Uptake) Characterization->InVitro InVivo In Vivo Administration (Animal Model) InVitro->InVivo Biodistribution Biodistribution & Pharmacokinetics InVivo->Biodistribution Efficacy Therapeutic Efficacy Assessment InVivo->Efficacy Troubleshooting_Logic Problem Low Encapsulation Efficiency Cause1 Poor Drug Solubility in Organic Phase? Problem->Cause1 Solution1 Screen Alternative Solvents Cause1->Solution1 Yes Cause2 Drug Precipitation during Emulsification? Cause1->Cause2 No Success Improved Encapsulation Solution1->Success Solution2 Optimize Homogenization Speed/Rate of Addition Cause2->Solution2 Yes Cause3 Suboptimal Drug: Polymer Ratio? Cause2->Cause3 No Solution2->Success Solution3 Vary Drug:Polymer Ratio Cause3->Solution3 Yes Solution3->Success

References

Technical Support Center: Jervine Purity & Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Jervine. The information is designed to help address common issues related to this compound purity and its assessment.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental analysis of this compound purity.

Question: I am seeing unexpected peaks in my HPLC chromatogram when analyzing my this compound sample. What could be the cause and how do I resolve it?

Answer: Unexpected peaks in an HPLC chromatogram can stem from several sources. A systematic approach is necessary to identify and eliminate the issue.

  • Contamination: The contamination could be from the solvent, glassware, or the sample itself. To troubleshoot, run a blank injection with just the mobile phase. If the peaks persist, the contamination is likely in the mobile phase or the HPLC system. If the peaks are absent, the issue may be with your sample preparation.

  • Sample Degradation: this compound, like many natural products, can degrade under certain conditions. Ensure that your sample is stored correctly, protected from light and excessive heat. Prepare fresh solutions for analysis and avoid prolonged storage of diluted samples.

  • Related Impurities: this compound is a steroidal alkaloid extracted from Veratrum plants, which contain other related alkaloids like veratramine, pseudothis compound, and veratrosine.[1][2] These structurally similar compounds may co-elute or appear as separate peaks depending on the chromatographic conditions. It is crucial to use a validated analytical method with sufficient resolution to separate these compounds.

  • Excipient Impurities: If you are working with a formulated this compound product, impurities from excipients could be the source of the extra peaks. Common reactive impurities in pharmaceutical excipients include reducing sugars, aldehydes, and peroxides.[3]

Question: My this compound peak in the HPLC chromatogram is showing poor shape (e.g., tailing or fronting). What should I do?

Answer: Poor peak shape can compromise the accuracy of quantification. Here are the common causes and solutions:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.

  • Column Degradation: The stationary phase of the HPLC column can degrade over time, leading to peak tailing. This can be caused by extreme pH of the mobile phase or incompatible solvents. Try flushing the column or replacing it if the problem persists.

  • Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical for good peak shape, especially for an alkaline compound like this compound. A mobile phase containing a buffer or an acid modifier like formic acid or trifluoroacetic acid is often used to improve peak symmetry.[1][4]

  • Secondary Interactions: this compound may have secondary interactions with the silica backbone of the column, leading to peak tailing. Using a base-deactivated column or adding a competing base to the mobile phase can mitigate this issue.

Question: There is a discrepancy in the purity results for the same this compound sample when analyzed by HPLC-UV and UPLC-MS/MS. Why is this happening?

Answer: It is not uncommon to observe different purity values from different analytical techniques due to their fundamental principles of detection.

  • Detector Specificity: HPLC with UV detection measures purity based on the chromophoric properties of the molecules. If an impurity does not absorb UV light at the selected wavelength, it will not be detected. In contrast, mass spectrometry (MS) detects ions based on their mass-to-charge ratio, providing a more universal detection method for a wider range of impurities.

  • Sensitivity and Resolution: UPLC-MS/MS is generally more sensitive and provides higher resolution than conventional HPLC-UV.[5][6] This allows for the detection of impurities present at very low levels that might be missed by HPLC-UV. The lower limit of quantitation (LLOQ) for this compound can be as low as 1 ng/mL using UPLC-MS/MS.[5][6]

  • Co-eluting Impurities: An impurity may co-elute with the main this compound peak in HPLC. A UV detector might not distinguish this, leading to an overestimation of purity. However, a mass spectrometer can differentiate the co-eluting compounds if they have different masses, providing a more accurate purity assessment.

Frequently Asked Questions (FAQs)

Question: What are the common impurities found in this compound samples?

Answer: this compound is typically isolated from plants of the Veratrum genus.[7] Therefore, common impurities are other structurally related steroidal alkaloids present in the plant source. These include, but are not limited to:

  • Veratramine[1][8]

  • Pseudothis compound[2]

  • Veratrosine[2]

  • Cyclopamine[7]

The presence and abundance of these impurities can vary depending on the plant species, collection season, and the extraction and purification methods used.[2][9]

Question: What are the recommended analytical methods for assessing this compound purity?

Answer: Several analytical methods can be used for the purity assessment of this compound. The choice of method often depends on the required sensitivity, specificity, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): This is a widely used technique. When coupled with an Evaporative Light Scattering Detector (ELSD) or a UV detector, HPLC can effectively separate and quantify this compound and its related impurities.[1][2][4]

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This method offers very high sensitivity and specificity, making it ideal for detecting trace-level impurities and for pharmacokinetic studies.[5][6][8] It utilizes multiple reaction monitoring (MRM) for accurate quantification.[8][10]

  • Quantitative NMR (qNMR): 1H qNMR is a powerful technique for purity assessment as it provides a direct measurement of the analyte concentration without the need for a reference standard of the impurities.[11] It is considered an orthogonal technique to chromatography.[11]

Question: How do I choose the right HPLC column for this compound analysis?

Answer: For reversed-phase HPLC analysis of this compound, C8 or C18 columns are commonly used.[1][4] A Kromasil C8 column (250 mm x 4.6 mm, 5 µm) has been successfully used for the separation of this compound and veratramine.[1] For higher resolution and faster analysis, UPLC columns with smaller particle sizes, such as a Waters UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm), are recommended.[5][6] The choice of the column will also depend on the specific impurities you are trying to separate.

Question: What are the best practices for storing this compound to maintain its purity?

Answer: To maintain the purity and stability of this compound, it should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container to protect it from moisture and air. For long-term storage, keeping it at low temperatures (e.g., 4°C) is recommended.[5] Stock solutions of this compound are typically prepared in methanol and can be stored at 4°C.[5][12]

Data Presentation

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterHPLC-ELSDUPLC-MS/MS
Linearity Range 42.05 - 980 mg/L[1][4]1 - 1000 ng/mL[5][6]
Limit of Detection (LOD) 18.37 mg/kg (in raw material)[1][4]0.2 ng/mL[5][6]
Limit of Quantitation (LLOQ) Not specified1 ng/mL[5][6]
Recovery 99.2%[1][4]> 90.3%[5][6]
Precision (RSD) 1.7%[1][4]< 9%[5][6]

Table 2: Typical Chromatographic Conditions for this compound Analysis

ParameterHPLC-ELSD MethodUPLC-MS/MS Method
Column Kromasil C8 (250 mm x 4.6 mm, 5 µm)[1]UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[5]
Mobile Phase Acetonitrile and 0.1% Trifluoroacetic Acid (Gradient)[1]Acetonitrile and Water with 0.1% Formic Acid (Gradient)[5]
Flow Rate 0.8 mL/min[1]0.4 mL/min[5]
Column Temperature 35°C[1]30°C[5]
Detector Evaporative Light Scattering Detector (ELSD)[1]Triple Quadrupole Mass Spectrometer with ESI[5]

Experimental Protocols

1. Protocol for this compound Purity Assessment by HPLC-ELSD [1]

  • Instrumentation: High-Performance Liquid Chromatograph coupled with an Evaporative Light Scattering Detector.

  • Column: Kromasil C8 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: Acetonitrile

    • B: 0.1% Trifluoroacetic Acid in water

  • Gradient Elution:

    • 0-5 min: 20% A

    • 5-30 min: 20% to 40% A

    • 30-40 min: 40% to 20% A

    • 40-45 min: 20% A

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • ELSD Settings:

    • Drift Tube Temperature: 98°C

    • Nitrogen Flow Rate: 2.2 L/min

  • Sample Preparation: Dissolve a known amount of this compound sample in a suitable solvent (e.g., methanol) to prepare a stock solution. Further dilute to fall within the calibration range (42.05-980 mg/L).

  • Analysis: Inject the prepared sample into the HPLC system. Identify and quantify the this compound peak based on the retention time and peak area compared to a standard calibration curve.

2. Protocol for this compound Quantification by UPLC-MS/MS [5]

  • Instrumentation: Ultra-Performance Liquid Chromatograph coupled with a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Column: UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile

  • Gradient Elution:

    • 0-0.2 min: 10% B

    • 0.2-1.3 min: Ramp to 75% B

    • 1.3-2.0 min: Ramp to 80% B

    • 2.0-2.5 min: Return to 10% B

    • 2.5-4.0 min: Hold at 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • MS/MS Detection (Positive ESI, MRM mode):

    • This compound Transition: m/z 426.2 ⟶ 108.9

    • Capillary Voltage: 2.2 kV

    • Cone Voltage: 96 V

    • Collision Energy: 32 V

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

  • Sample Preparation: Prepare stock solutions of this compound and an internal standard (e.g., Diazepam) in methanol. Spike blank plasma or a suitable matrix with working solutions to create calibration standards (1-1000 ng/mL) and quality control (QC) samples. Perform protein precipitation by adding acetonitrile, vortex, and centrifuge.

  • Analysis: Inject the supernatant into the UPLC-MS/MS system. The quantification is based on the peak area ratio of this compound to the internal standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing prep1 Weigh this compound Sample prep2 Dissolve in Solvent (e.g., Methanol) prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 hplc HPLC-ELSD Analysis prep3->hplc Inject Sample uplc UPLC-MS/MS Analysis prep3->uplc Inject Sample data1 Peak Integration & Identification hplc->data1 uplc->data1 data2 Calibration Curve Generation data1->data2 data3 Purity Calculation data2->data3 report Purity Report data3->report Final Report

Caption: Workflow for this compound purity assessment.

troubleshooting_workflow start Unexpected Peak in HPLC q1 Run Blank (Mobile Phase Only) start->q1 res1 Peak Persists: Contaminated System/Solvent q1->res1 Yes res2 Peak Absent: Issue with Sample q1->res2 No sol1 Action: Clean System, Use Fresh Solvents res1->sol1 q2 Is Sample Freshly Prepared? res2->q2 res3 No: Sample Degradation Likely q2->res3 No res4 Yes: Consider Co-eluting Related Alkaloids q2->res4 Yes sol2 Action: Prepare Fresh Sample res3->sol2 sol3 Action: Optimize Method or Use Orthogonal Technique (MS) res4->sol3

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

managing the hygroscopic nature of Jervine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Managing the Hygroscopic Nature of Jervine in Experiments

This guide provides technical support for researchers, scientists, and drug development professionals working with this compound, focusing on challenges related to its potential hygroscopic nature. The following information is based on best practices for handling hygroscopic compounds.

Frequently Asked Questions (FAQs)

Q1: What does it mean if this compound is hygroscopic, and why is it a concern for my experiments?

A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding air. If this compound is hygroscopic, this can introduce significant errors into your experiments. Water absorption can lead to inaccurate weighing, which results in stock solutions of incorrect concentrations.[1][2][3] This inaccuracy directly impacts the reliability and reproducibility of downstream assays, such as IC50 determinations or cellular response studies. Furthermore, excess moisture can lead to physical changes like clumping and may potentially cause chemical degradation of the compound over time.[4][5][6]

Q2: How can I visually inspect my this compound sample for moisture absorption?

A2: A dry, stable powder should appear free-flowing. If your this compound sample has absorbed significant moisture, you may observe a change in its physical appearance. Common signs include the formation of clumps, a "sticky" or "gummy" texture, or the powder adhering to the walls of the vial.[3][4][6] In severe cases, the solid may appear visibly wet or even liquefy (a process called deliquescence).

Q3: What are the optimal storage conditions to prevent moisture absorption by this compound?

A3: To minimize moisture absorption, this compound should be stored in a tightly sealed container, preferably with a high-integrity seal like a septum cap. For long-term storage, placing this primary container inside a secondary container with a desiccant, such as silica gel packs, is highly recommended.[6][7] This entire setup should be kept in a controlled, dry environment. A desiccator cabinet or a humidity-controlled glove box provides the best protection.[8] If storing at low temperatures (e.g., -20°C or -80°C), allow the container to equilibrate to room temperature before opening to prevent condensation from forming on the cold powder.[]

Q4: My this compound appears to have absorbed moisture. Can I still use it?

A4: Using a sample that has absorbed an unknown amount of water is not recommended for quantitative experiments, as the true mass of the active compound is uncertain. However, the material may be salvageable. The recommended course of action is to dry the this compound sample under a high vacuum (using a vacuum oven or a Schlenk line) for several hours to remove the absorbed water.[10] After drying, the material should be re-weighed and handled promptly in a controlled environment to prepare stock solutions.

Troubleshooting Guide

Issue 1: Inconsistent or inaccurate mass measurements when weighing this compound.

  • Possible Cause: The compound is rapidly absorbing moisture from the air during the weighing process, causing the balance reading to drift upwards.[11]

  • Solution:

    • Minimize Exposure Time: Have all necessary tools (spatula, weigh boat, solvent) ready before opening the this compound container. Weigh the compound as quickly as possible.

    • Controlled Environment: If available, perform the weighing inside a glove box with a controlled low-humidity atmosphere or under a stream of dry inert gas (like nitrogen or argon).[8]

    • Use a Suitable Vessel: Weigh this compound into a sealable container (like a tared HPLC vial with a cap) rather than onto open weighing paper. This allows you to cap the vessel immediately after dispensing to stop further water uptake before adding the solvent.

Issue 2: this compound powder is clumped and difficult to handle or dispense.

  • Possible Cause: The compound has been exposed to a humid environment during previous handling or storage.[3][6]

  • Solution:

    • Drying: Before attempting to weigh, dry the entire vial of this compound under a high vacuum for several hours as described in the protocol section below.

    • Improved Storage: After drying and use, immediately reseal the container tightly and store it in a desiccator to prevent recurrence.[7] Consider aliquoting the powder into smaller, single-use vials upon receipt to minimize repeated exposure of the bulk stock to ambient air.

Issue 3: Variability in biological assay results (e.g., IC50 values shift between experiments).

  • Possible Cause: The most likely culprit is inconsistent stock solution concentrations due to the hygroscopic nature of this compound. If the amount of absorbed water varies each time a stock solution is made, the actual concentration of this compound will also vary, leading to unreliable data.

  • Solution:

    • Implement Strict Protocols: Adhere strictly to the recommended protocols for handling, weighing, and solution preparation provided in this guide for all experiments.

    • Dry Before Use: Make it a standard practice to dry a sufficient aliquot of this compound under vacuum before each new stock solution preparation.[10]

    • Quantify Concentration: After preparing a stock solution, consider verifying its concentration using an analytical method like HPLC-UV or LC-MS if a standard is available. This provides a quality control check before use in critical experiments.

Quantitative Data

Table 1: Illustrative Example of Weight Gain for a Hygroscopic Compound at 25°C

Relative Humidity (RH)Exposure Time (minutes)Weight Gain (%)Appearance
40%100.5%Free-flowing powder
40%601.2%Free-flowing powder
60%102.5%Minor clumping observed
60%605.8%Significant clumping
75%106.1%Severe clumping, sticky
75%6015.3%Gummy, adheres to vessel

Disclaimer: This data is for illustrative purposes only and does not represent actual experimental data for this compound.

Experimental Protocols

Protocol 1: Standard Workflow for Handling and Weighing this compound

  • Acclimatization: Remove the this compound container from its storage location (e.g., -20°C freezer or desiccator) and place it in a fume hood or on the bench. Allow the container to reach ambient room temperature for at least 30-60 minutes before opening.

  • Environment Preparation: If not using a glove box, minimize air currents in the weighing area by closing doors, windows, and fume hood sashes as much as possible.[1]

  • Weighing:

    • Place a suitable weighing vessel (e.g., a glass vial) on the analytical balance and tare the mass.

    • Quickly open the this compound container, transfer the desired amount of powder to the tared vial using a clean spatula, and immediately close both the stock container and the weighing vial.

    • Record the stable mass.

  • Dissolution: Immediately add the appropriate solvent to the weighing vial to create the stock solution. Ensure complete dissolution by vortexing or sonicating as required.

  • Storage: Tightly seal the primary this compound container, wrap the cap with parafilm for an extra barrier, and return it to the desiccator for proper storage.

Protocol 2: Drying this compound After Suspected Moisture Absorption

  • Preparation: Place the opened vial containing the this compound powder inside a vacuum desiccator or a vacuum oven. Ensure the vial cap is removed or loosened to allow moisture to escape.

  • Vacuum Application: Connect the desiccator or oven to a high-vacuum pump. Gradually apply the vacuum to avoid disturbing the powder.

  • Drying: Allow the sample to dry under a high vacuum for at least 4 hours. For severely clumped material, an overnight drying period may be necessary. Gentle heating (e.g., 30-40°C) can be applied if the compound's thermal stability is known, but this should be done with caution.

  • Completion: Once drying is complete, slowly and carefully vent the vacuum system with a dry, inert gas like nitrogen or argon.

  • Handling: Immediately cap the vial and either proceed with weighing in a controlled environment or store it inside a desiccator.

Visualizations

JervineHandlingWorkflow start_node start_node decision_node decision_node process_node process_node storage_node storage_node end_node end_node start Start: Retrieve This compound Vial acclimate Acclimate Vial to Room Temperature start->acclimate inspect Visually Inspect Powder: Free-flowing? acclimate->inspect dry Dry Under High Vacuum (Protocol 2) inspect->dry No (Clumped) weigh Weigh Quickly in Controlled Environment inspect->weigh Yes dry->weigh dissolve Immediately Prepare Stock Solution weigh->dissolve store Return Stock to Proper Storage dissolve->store end Experiment Ready store->end

Caption: Workflow for handling potentially hygroscopic this compound.

TroubleshootingWorkflow problem_node problem_node cause_node cause_node solution_node solution_node problem Problem: Inconsistent Assay Results (e.g., variable IC50) cause1 Possible Cause: Inaccurate this compound Concentration? problem->cause1 cause2 Root Cause: Moisture Absorption During Weighing? cause1->cause2 solution1 Solution 1: Dry this compound aliquot under vacuum before use. cause2->solution1 solution2 Solution 2: Weigh in controlled environment (glove box or dry air). cause2->solution2 solution3 Solution 3: Minimize air exposure time during handling. cause2->solution3

Caption: Troubleshooting inconsistent experimental results with this compound.

References

best practices for long-term storage of Jervine

Author: BenchChem Technical Support Team. Date: November 2025

Jervine Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of this compound. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C.[1][2][3][4][5] It is recommended to keep it in a desiccated environment to protect it from moisture.

Q2: What is the expected shelf life of solid this compound when stored correctly?

A2: When stored as a powder at -20°C, this compound is stable for at least three to four years.[2][4] Some suppliers indicate a shelf life of three years at -20°C and two years at 4°C.[2]

Q3: How should this compound solutions be stored, and for how long?

A3: this compound solutions are significantly less stable than the solid compound. If storage is necessary, solutions should be stored at -80°C for up to two years or at -20°C for up to one year.[2] It is highly recommended to prepare solutions fresh on the day of use if possible.[3] If storing for shorter periods, solutions can be kept at -20°C for up to one month.[3] Before use, frozen solutions should be equilibrated to room temperature to ensure any precipitate has redissolved.[3]

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in several organic solvents. The solubility varies depending on the solvent. For specific concentrations, refer to the table below. For DMSO, ultrasonic assistance may be needed to achieve dissolution.[2]

Q5: What are the recommended procedures for handling this compound?

A5: this compound is a potent teratogenic alkaloid and should be handled with care.[4][6][7] Avoid exposure to skin and eyes.[1] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.

Q6: How is this compound typically shipped?

A6: this compound is generally stable for ambient temperature shipping.[3] However, some suppliers may ship it on ice (around 5°C).[1] Upon receipt, it is crucial to follow the storage instructions provided by the supplier, which typically recommend immediate storage at -20°C.[1][3]

Data Presentation

Table 1: Recommended Storage Conditions & Stability
FormStorage TemperatureShelf Life / StabilitySource
Powder -20°C≥ 4 years[4]
-20°C3 years[2]
4°C2 years[2]
0°CShort-term[5]
In Solvent -80°C2 years[2]
-20°C1 year[2]
-20°CUp to 1 month[3]
Table 2: this compound Solubility
SolventConcentration / SolubilitySource
Ethanol50 mM[3]
10 mg/mL[4][7]
DMSO20 mM[3]
1 mg/mL (requires ultrasonic)[2]
DMF2 mg/mL[4]
6 mg/mL[7]
MethanolSoluble[1]
Ethanol:PBS (pH 7.2) (1:3)0.25 mg/mL[4]
AcetoneSoluble[6]
ChloroformSoluble[6]

Troubleshooting Guides

Q: My this compound solution, which was stored frozen, has a precipitate after thawing. What should I do?

A: This is a common issue, especially with solutions in aqueous buffers or after prolonged storage.

  • Warm the Solution: Gently warm the solution to room temperature or slightly above (e.g., 37°C).

  • Vortex/Sonicate: Vortex the solution thoroughly. If the precipitate persists, sonication can help redissolve the compound.[2]

  • Verify Concentration: If the precipitate does not dissolve, it may indicate that the solution is supersaturated or that the compound has degraded. It is advisable to prepare a fresh solution.

Q: I am observing inconsistent or weaker-than-expected activity in my experiments. Could my this compound stock be the problem?

A: Yes, improper storage or handling can lead to degradation and loss of activity.

  • Check Storage Conditions: Confirm that your this compound stock (both solid and solution) has been stored according to the recommendations (-20°C for solid, -80°C for solutions).

  • Prepare Fresh Solutions: this compound is most stable as a solid. Always try to use freshly prepared solutions for your experiments to rule out degradation in solution.[3]

  • Perform a Purity Check: If you suspect degradation, the purity of your this compound can be assessed using High-Performance Liquid Chromatography (HPLC).[1] Compare the chromatogram of your sample to a reference standard if available.

  • Consider a Retest: For drug substances like this compound, a "retest date" is often used instead of a strict expiration date.[8] If the retest date has passed, the material should be re-examined to ensure it still meets specifications before use.[8][9]

Q: How can I confirm the purity of my this compound sample?

A: The most common method for determining the purity of this compound is High-Performance Liquid Chromatography (HPLC).[1] A quantitative analysis can be performed using methods like UPLC-MS/MS, which is sensitive enough to detect low concentrations in biological matrices.[10][11]

Q: My solid this compound has changed in appearance (e.g., color). Is it still usable?

A: this compound is typically a white to off-white crystalline solid.[1] A significant change in color or appearance could indicate contamination or degradation. It is strongly recommended to perform a purity analysis (e.g., HPLC) before using the material. If a significant drop in purity is observed, the batch should be discarded.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

Objective: To prepare a high-concentration stock solution of this compound in an appropriate solvent for subsequent dilution into experimental media.

Materials:

  • This compound powder (CAS: 469-59-0)

  • Anhydrous/molecular biology grade solvent (e.g., DMSO, Ethanol)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer and sonicator

Methodology:

  • Pre-weighing: Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.

  • Solvent Addition: Add the calculated volume of the chosen solvent (e.g., DMSO) to the vial to achieve the desired stock concentration (e.g., 20 mM).

  • Dissolution: Cap the vial securely and vortex thoroughly. If necessary, use an ultrasonic water bath to aid dissolution.[2] Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to two years).[2][3] Avoid repeated freeze-thaw cycles.

Protocol 2: Assessment of this compound Stability by HPLC

Objective: To assess the stability of a this compound sample over time by monitoring its purity using reverse-phase HPLC.

Materials:

  • This compound sample (stored under specific conditions)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase solvents (e.g., Acetonitrile, Water with 0.1% Trifluoroacetic Acid)

  • Reference standard of this compound (if available)

Methodology:

  • Sample Preparation: Prepare a solution of the this compound sample to be tested at a known concentration (e.g., 1 mg/mL) in a suitable solvent like ethanol or methanol.

  • HPLC Method Setup:

    • Column: C18, 5 µm, 4.6 x 250 mm (or similar)

    • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute the compound.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 251 nm.[4]

    • Injection Volume: 10-20 µL

  • Analysis:

    • Inject a freshly prepared solution of a this compound reference standard (Time 0) to determine its retention time and peak area.

    • Inject the this compound sample that has been stored for a specific duration.

    • Analyze the resulting chromatogram. The appearance of new peaks or a decrease in the area of the main this compound peak relative to the total peak area indicates degradation.

  • Data Interpretation: Calculate the purity of the sample by dividing the peak area of this compound by the total area of all peaks in the chromatogram. A significant decrease in purity over time indicates instability under the tested storage conditions. According to ICH guidelines, stability studies for a retest period of 12 months should typically involve testing every three months for the first year.[12][13]

Mandatory Visualizations

G cluster_storage Receiving and Storage cluster_prep Solution Preparation cluster_use Experimental Use Receive Receive this compound (Shipped Ambient or on Ice) StoreSolid Store Solid this compound -20°C, Desiccated Receive->StoreSolid Upon Receipt PrepStock Prepare Stock Solution (e.g., in DMSO) StoreSolid->PrepStock Use Freshly Prepared Solution StoreSolution Store Aliquots -80°C (Long-term) -20°C (Short-term) PrepStock->StoreSolution Thaw Thaw Aliquot Equilibrate to RT StoreSolution->Thaw Dilute Prepare Working Solution (Dilute in Media) Thaw->Dilute Experiment Use in Experiment Immediately Dilute->Experiment

Caption: Experimental workflow for handling and preparing this compound.

hedgehog_pathway cluster_off Hh Pathway OFF (No Ligand) cluster_on Hh Pathway ON Hh Hedgehog (Hh) Ligand Ptc Patched (Ptc) Receptor Hh->Ptc Binds Smo Smoothened (Smo) Transmembrane Protein Ptc->Smo Inhibits Sufu Suppressor of Fused (Sufu) Smo->Sufu Inhibits Sufu-Gli Complex Gli Gli Transcription Factor Sufu->Gli Inhibits (Leads to repression) TargetGenes Hh Target Gene Transcription Gli->TargetGenes Activates This compound This compound This compound->Smo Inhibits

Caption: this compound inhibits the Hedgehog signaling pathway by binding to Smoothened (Smo).[3][6][7]

troubleshooting_tree Start Inconsistent Experimental Results Observed CheckSolution Was the solution prepared fresh? Start->CheckSolution CheckStorage How was the solid compound stored? CheckSolution->CheckStorage Yes UseFresh Action: Prepare a fresh solution from solid stock. CheckSolution->UseFresh No BadStorage Condition: Stored improperly (e.g., RT, humid). CheckStorage->BadStorage Improperly GoodStorage Condition: Stored at -20°C, desiccated. CheckStorage->GoodStorage Correctly CheckPurity Has the retest date passed? Retest Action: Perform purity check (e.g., HPLC). CheckPurity->Retest Yes Proceed Issue likely not with this compound stock. Check other variables. CheckPurity->Proceed No Discard Action: Discard batch and obtain new stock. BadStorage->Discard GoodStorage->CheckPurity

References

Technical Support Center: Addressing Variability in Jervine's Teratogenic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the species-specific variability observed in the teratogenic effects of Jervine. This resource is intended to assist researchers in designing, conducting, and interpreting experiments related to this compound and other Sonic Hedgehog (Shh) pathway inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its teratogenic effects a concern?

A1: this compound is a steroidal alkaloid derived from plants of the Veratrum genus. It is a potent teratogen, meaning it can cause birth defects. Its primary mechanism of action is the inhibition of the Sonic Hedgehog (Shh) signaling pathway, which is crucial for embryonic development.[1] Malfunctions in this pathway can lead to severe congenital disabilities, including cyclopia (the development of a single central eye) and holoprosencephaly (failure of the forebrain to divide into two hemispheres).

Q2: Why is there significant variability in this compound's teratogenic effects between different animal species?

A2: The variability in this compound's teratogenic effects across species is a complex issue with multiple contributing factors. The primary reasons include:

  • Metabolic Differences: The way this compound is absorbed, distributed, metabolized, and excreted (ADME) can vary significantly between species.[2][3][4] For instance, pharmacokinetic studies in rats have revealed gender-specific differences in absorption and elimination rates.[5][6] Such metabolic variations can lead to different concentrations of the active teratogen reaching the developing embryo.

  • Genetic Differences in the Sonic Hedgehog (Shh) Pathway: Species-specific variations in the genes encoding components of the Shh pathway, such as the receptors Patched (Ptch) and Smoothened (Smo), can alter the sensitivity to this compound.[7][8] While the core components of the pathway are conserved, subtle differences in protein structure or expression levels during critical developmental windows can impact how effectively this compound inhibits the pathway.

  • Differential Expression of Drug Transporters: ATP-binding cassette (ABC) transporters, which are involved in pumping foreign substances out of cells, are expressed in the placenta and embryonic tissues.[9][10][11] Species-specific differences in the type and expression levels of these transporters can affect the amount of this compound that crosses the placental barrier and enters embryonic cells.

Q3: Which animal species are most and least sensitive to this compound's teratogenic effects?

A3: There is a well-documented hierarchy of sensitivity to this compound among common laboratory animals:

  • Highly Sensitive: Golden hamster fetuses are extremely sensitive to the teratogenic actions of this compound, developing craniofacial defects at relatively low doses.[5][12]

  • Moderately Sensitive to Resistant: Rats and mice exhibit variable sensitivity. Sprague-Dawley rats and Swiss Webster mice have been reported to be relatively resistant to this compound-induced teratogenesis.[12][13] However, certain mouse strains, such as C57BL/6J and A/J, are susceptible, while the N:GP(S) strain is resistant.[13]

  • Other Susceptible Species: Sheep are also known to be susceptible to the teratogenic effects of Veratrum alkaloids, with cyclopia being a well-documented outcome of maternal ingestion.[14]

Troubleshooting Guides

Issue 1: Inconsistent or No Teratogenic Effects Observed in a "Sensitive" Species.

Possible Cause Troubleshooting Step
Incorrect Dosing Window: The timing of administration is critical and corresponds to specific stages of embryonic development (organogenesis). For hamsters, day 7 of gestation is a critical window for inducing craniofacial defects.[5][12] For mice, days 8, 9, or 10 of gestation have been shown to be effective.[13] Review the literature for the precise sensitive period for the specific defect and species you are studying.
Inappropriate Route of Administration or Dose: The route of administration (e.g., oral gavage, intravenous) and the dose can significantly impact bioavailability. Ensure the dose is within the reported teratogenic range for the specific species and strain. Refer to the quantitative data table below for guidance.
Metabolic Differences within Strains: Even within a species, different strains can have varying metabolic capacities. If possible, use a strain with known sensitivity to this compound.
Maternal Toxicity: High doses of this compound can cause maternal toxicity, which can lead to secondary effects on the embryo that are not a direct result of Shh pathway inhibition. Monitor for signs of maternal toxicity (e.g., weight loss, lethargy) and consider reducing the dose.

Issue 2: High Incidence of Embryonic Resorption or Fetal Death.

Possible Cause Troubleshooting Step
Dose is Too High: A high dose of this compound can be embryolethal. Perform a dose-response study to determine a teratogenic but non-lethal dose range for your specific animal model.
Early Administration: Administering this compound too early in gestation can interfere with implantation or very early development, leading to resorption.
Maternal Toxicity: Severe maternal toxicity can lead to embryonic death. Ensure the dose used is not causing significant adverse effects in the dams.

Issue 3: Difficulty Replicating Published Findings.

Possible Cause Troubleshooting Step
Subtle Differences in Experimental Protocol: Factors such as the vehicle used to dissolve this compound, the time of day of administration, and animal housing conditions can influence outcomes. Adhere as closely as possible to the published methodology.
Source and Purity of this compound: Ensure the this compound used is of high purity. Impurities could have confounding effects or alter the effective concentration.
Genetic Drift in Animal Colonies: Over time, genetic drift can occur in animal colonies, potentially altering their sensitivity to teratogens. Obtain animals from a reputable supplier and consider periodic re-validation of their sensitivity.

Data Presentation

Table 1: Species and Strain-Specific Teratogenic Doses of this compound

SpeciesStrainRoute of AdministrationGestational Day(s) of AdministrationEffective Teratogenic Dose (mg/kg body weight)Observed MalformationsReference
HamsterGolden SyrianOral Gavage7Data not specified, but highly sensitiveCebocephaly, harelip/cleft palate, exencephaly[5][12]
MouseC57BL/6JOral Gavage8, 9, or 1070, 150, 300Cleft lip +/- cleft palate, isolated cleft palate, micrognathia, limb malformations[13]
MouseA/JOral Gavage8, 9, or 1070, 150, 300Cleft lip +/- cleft palate, isolated cleft palate, micrognathia, limb malformations[13]
MouseN:GP(S)Oral Gavage8, 9, or 1070, 150, 300Not teratogenic[13]
MouseSwiss WebsterOral GavageNot specifiedNot specifiedApparently resistant[12]
RatSprague-DawleyOral Gavage6-9Not specifiedNot susceptible to this compound[12]
SheepNot specifiedOral (V. californicum plant)13 or 140.88 g/kg of plant materialCyclopia, maxillary dysplasia, mandibular micrognathia[14]

Note: This table summarizes available data. The absence of a specific value indicates that it was not reported in the cited literature. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound-Induced Teratogenicity in Mice (Adapted from Omnell et al., 1990)

  • Animal Model: Use time-mated pregnant mice of a susceptible strain (e.g., C57BL/6J or A/J). Day 0 of gestation is confirmed by the presence of a vaginal plug.

  • This compound Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., water or corn oil).

  • Dosing: Administer a single dose of this compound (e.g., 70, 150, or 300 mg/kg) by oral gavage on day 8, 9, or 10 of gestation. A control group should receive the vehicle only.

  • Monitoring: Monitor the dams daily for any signs of toxicity.

  • Fetal Examination: On day 18 of gestation (one day before term), euthanize the dams.

  • Data Collection: Record the number of live and dead fetuses, and resorptions.

  • Morphological Analysis: Examine the fetuses for external malformations, particularly craniofacial defects (cleft lip, cleft palate) and limb abnormalities.

  • Skeletal Analysis: Process a subset of fetuses for skeletal examination using Alizarin red S and Alcian blue staining to identify bone and cartilage abnormalities.

  • Visceral Analysis: Fix a subset of fetuses for visceral examination to identify internal organ malformations.

Visualizations

G cluster_pathway Sonic Hedgehog (Shh) Signaling Pathway Shh Shh Ligand Ptch Patched (Ptch) Receptor Shh->Ptch Binds to Smo Smoothened (Smo) Receptor Ptch->Smo Inhibits Gli Gli Transcription Factors Smo->Gli Activates TargetGenes Target Gene Expression (Cell Proliferation & Differentiation) Gli->TargetGenes Promotes This compound This compound This compound->Smo Inhibits

Caption: Simplified diagram of the Sonic Hedgehog signaling pathway and the inhibitory action of this compound.

G cluster_workflow Experimental Workflow for this compound Teratogenicity Study TimeMating Time-mate Animals Dosing Administer this compound during Critical Gestational Window TimeMating->Dosing Monitoring Monitor Maternal Health Dosing->Monitoring Sacrifice Sacrifice Dams before Term Monitoring->Sacrifice FetalExam Examine Fetuses for Malformations Sacrifice->FetalExam DataAnalysis Analyze Data and Interpret Results FetalExam->DataAnalysis

Caption: A typical experimental workflow for investigating the teratogenic effects of this compound in an animal model.

G Variability Species Variability in This compound Teratogenicity Metabolism Metabolic Differences (ADME) Variability->Metabolism ShhPathway Genetic Differences in Shh Pathway Components Variability->ShhPathway Transporters Differential Expression of Drug Transporters (e.g., ABC) Variability->Transporters

References

Technical Support Center: Enhancing the Bioavailability of Jervine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the bioavailability of Jervine in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound and why is it a concern?

This compound is a steroidal alkaloid derived from plants of the Veratrum genus.[1] While its therapeutic potential is significant, its low aqueous solubility can be a limiting factor in achieving adequate systemic exposure after oral administration. One study in rats reported an absolute oral bioavailability of 60.0%, suggesting efficient absorption and minimal first-pass metabolism in that specific experimental context.[2] However, significant variability can arise from the formulation and physiological factors. The primary concern for researchers is overcoming its poor solubility to ensure consistent and predictable absorption, which is crucial for reliable preclinical studies.

Q2: What are the primary factors influencing this compound's bioavailability in animal models?

Several factors can impact the bioavailability of this compound:

  • Poor Aqueous Solubility: this compound is a lipophilic compound, and its low solubility in gastrointestinal fluids can limit its dissolution rate, a critical step for absorption.[3][4]

  • Enterohepatic Circulation: this compound has been observed to undergo enterohepatic circulation, a process where it is excreted in the bile and then reabsorbed in the intestine. This can lead to multiple peaks in the plasma concentration-time profile and prolong its half-life, complicating pharmacokinetic analysis.[2]

  • Gender Differences: Studies in rats have shown significant gender-dependent differences in the pharmacokinetics of this compound. The absorption rate in male rats was found to be approximately 10 times higher than in female rats, while the elimination rate was about 20 times lower.[5][6][7] This highlights the critical need to account for gender in experimental design.

  • Metabolism: While one study suggested little degradation or metabolism after oral administration[2], the potential for metabolic transformation, such as hydroxylation or sulfation, could influence its systemic exposure and clearance, as seen with the related compound veratramine.[8]

Q3: What are the main strategies to enhance the bioavailability of poorly soluble drugs like this compound?

Several formulation strategies can be employed to overcome the challenges of poor solubility and enhance bioavailability:

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosuspension increases the surface area-to-volume ratio, which can improve the dissolution rate.[3][4][9]

  • Solid Dispersions: This involves dispersing the drug in an amorphous form within a hydrophilic carrier matrix. This technique can significantly enhance solubility and dissolution.[10][11]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate poorly soluble drug molecules, forming water-soluble inclusion complexes.[12][13][14][15]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), microemulsions, and solid lipid nanoparticles can improve the solubility and absorption of lipophilic drugs by presenting the drug in a solubilized state.[9][16][17]

  • Nanoparticle Formulations: Encapsulating this compound in polymeric nanoparticles (e.g., PLGA) or albumin-based nanoparticles can protect it from degradation, control its release, and improve absorption.[18][19][20]

Troubleshooting Guide

Issue 1: High variability or inconsistent plasma concentrations in experimental animals.

  • Possible Cause: Gender differences in pharmacokinetics.

  • Troubleshooting Step: Segregate experimental animals by sex and analyze the data separately. Studies have documented significantly higher absorption and lower elimination of this compound in male rats compared to females.[5][6][7] Ensure that dose groups are balanced for sex or that single-sex studies are conducted.

  • Possible Cause: Enterohepatic circulation causing multiple absorption peaks.

  • Troubleshooting Step: When analyzing pharmacokinetic data, be aware that a secondary peak may appear in the plasma concentration-time curve, often several hours after the initial peak.[2] This is characteristic of enterohepatic circulation. Utilize a longer blood sampling schedule (e.g., up to 72-96 hours) to fully capture the concentration profile.[6] Employ pharmacokinetic models that can account for this phenomenon.

  • Possible Cause: Inconsistent formulation or administration.

  • Troubleshooting Step: Ensure the this compound formulation is homogenous. If using a suspension, ensure it is uniformly mixed before each administration. For oral gavage, verify the technique is consistent to ensure the full dose is delivered to the stomach.

Issue 2: Low Cmax and AUC values despite administering a high oral dose.

  • Possible Cause: Poor dissolution of this compound in the gastrointestinal tract.

  • Troubleshooting Step: The bioavailability of poorly soluble drugs is often limited by their dissolution rate.[3] Implement a bioavailability enhancement strategy.

    • Cyclodextrin Complexation: Prepare an inclusion complex of this compound with a cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility.[15][21] (See Protocol 2).

    • Nanoparticle Formulation: Formulate this compound into nanoparticles to increase surface area and potentially absorption.[18][19]

    • Solid Dispersion: Use a solvent evaporation or hot-melt extrusion method to create a solid dispersion of this compound in a hydrophilic polymer.[11]

Issue 3: Difficulty detecting or quantifying this compound in plasma samples.

  • Possible Cause: Insufficient sensitivity of the analytical method.

  • Troubleshooting Step: Use a highly sensitive and specific analytical method such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method has been successfully validated for this compound with a lower limit of quantification (LLOQ) as low as 0.25 ng/mL.[2] (See Protocol 1).

  • Possible Cause: Inefficient extraction from plasma.

  • Troubleshooting Step: Optimize the sample preparation method. A simple protein precipitation with acetonitrile followed by centrifugation is an effective method for extracting this compound from plasma.[2] Alternatively, liquid-liquid extraction with a solvent like ethyl acetate can be used.[5][22]

Data Presentation: Pharmacokinetic Parameters of this compound

Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Administration

ParameterIntravenous (5 mg/kg)[2]Oral (40 mg/kg)[2]Oral (Alcohol Extract)*[5][22]
Animal Model Sprague-Dawley RatsSprague-Dawley RatsSprague-Dawley Rats (Male & Female)
Cmax (ng/mL) -233.30 ± 30.37Varies by dose and sex
AUC(0-∞) (ng/mL·h) 2866.0 ± 290.013750.0 ± 1560.0Varies by dose and sex
t1/2 (h) 11.20 ± 1.8025.10 ± 3.20Varies by dose and sex
CL/F (L/h/kg) 1.76 ± 0.18--
Absolute Bioavailability (F) -60.0%Not Determined

*Note: In the study by Wang et al., this compound was administered as part of a Radix Veratri alcohol extract at doses of 0.072, 0.143, and 0.286 mg/mL. The study highlighted significant pharmacokinetic differences between male and female rats.[5][22]

Experimental Protocols

Protocol 1: Quantification of this compound in Rat Plasma using UPLC-MS/MS

This protocol is adapted from a validated method for this compound quantification.[2][23]

1. Sample Preparation (Protein Precipitation): a. To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., Diazepam or Alpinetin).[2][23] b. Add 300 µL of acetonitrile to precipitate the plasma proteins. c. Vortex the mixture for 3 minutes. d. Centrifuge at 15,000 rpm for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 150 µL of the mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid). g. Centrifuge again at 15,000 rpm for 10 minutes. h. Transfer the supernatant to an autosampler vial for analysis.

2. Chromatographic Conditions:

  • System: UPLC system (e.g., Waters Acquity).

  • Column: UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).[2][23]

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).[2][23]

  • Flow Rate: 0.4 mL/min.[2][23]

  • Column Temperature: 40°C.[2]

  • Injection Volume: 2-5 µL.

3. Mass Spectrometry Conditions:

  • System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[2][23]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: m/z 426.2 → 108.9 or 426.3 → 108.8.[2][23]

    • IS (Alpinetin): m/z 271.0 → 166.9.[2]

    • IS (Diazepam): m/z 285.1 → 193.3.[23]

  • Optimize cone and collision voltages for maximum signal intensity.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex

This is a general protocol for improving drug solubility via cyclodextrin complexation, which can be adapted for this compound.[12][13]

1. Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Lyophilizer (freeze-dryer)

2. Molar Ratio Selection: a. Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized later by testing different ratios (e.g., 1:2, 1:5).

3. Complexation Procedure (Co-Solvent Method): a. Accurately weigh the required amount of HP-β-CD and dissolve it completely in a specific volume of deionized water with stirring. b. Accurately weigh the this compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol). c. Slowly add the this compound solution dropwise to the aqueous HP-β-CD solution while continuously stirring. d. Continue stirring the mixture at room temperature for 24-48 hours to allow for equilibrium of complex formation. e. Remove the organic solvent using a rotary evaporator if necessary.

4. Isolation of the Complex: a. Freeze the resulting aqueous solution (e.g., at -80°C). b. Lyophilize (freeze-dry) the frozen solution for 48-72 hours until a dry powder is obtained. This powder is the this compound-HP-β-CD inclusion complex, which should be readily water-soluble.

5. Characterization (Optional but Recommended): a. Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Nuclear Magnetic Resonance (NMR). b. Determine the increase in this compound's aqueous solubility by performing a phase-solubility study.

Visualizations

Hedgehog_Pathway_Inhibition cluster_nucleus Nucleus PTCH1 PTCH1 Smo Smoothened (Smo) PTCH1->Smo GLI GLI Smo->GLI Activates SUFU SUFU SUFU->GLI GLI_act Active GLI GLI->GLI_act Activation & Translocation TargetGenes Hedgehog Target Genes GLI_act->TargetGenes Transcription This compound This compound This compound->Smo Inhibits Hh Hedgehog Ligand (Shh)

Caption: this compound inhibits the Hedgehog pathway by binding to and blocking Smoothened (Smo).[1][24]

Bioavailability_Workflow start Start: Animal Model Dosing (Oral or IV) sampling Serial Blood Sampling (e.g., retro-orbital or tail vein) start->sampling separation Plasma Separation (Centrifugation) sampling->separation extraction This compound Extraction from Plasma (e.g., Protein Precipitation) separation->extraction analysis UPLC-MS/MS Analysis (Quantification) extraction->analysis pk_calc Pharmacokinetic Analysis (Calculate Cmax, AUC, t1/2) analysis->pk_calc end End: Determine Bioavailability pk_calc->end

Caption: Experimental workflow for assessing the bioavailability of this compound in animal models.

Formulation_Logic cluster_problem The Problem cluster_solution The Solution: Formulation Strategies cluster_methods cluster_outcome The Desired Outcome This compound This compound (API) PoorSol Poor Aqueous Solubility This compound->PoorSol LowBio Low/Variable Oral Bioavailability PoorSol->LowBio Formulation Formulation Approach LowBio->Formulation Nano Nanoparticles Formulation->Nano Cyclo Cyclodextrin Complex Formulation->Cyclo SolidDisp Solid Dispersion Formulation->SolidDisp ImprovedSol Improved Solubility & Dissolution Formulation->ImprovedSol EnhancedBio Enhanced & Consistent Oral Bioavailability ImprovedSol->EnhancedBio

Caption: Logic diagram illustrating how formulation strategies address this compound's low solubility.

References

strategies to reduce Jervine-induced apoptosis in non-target cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Jervine-induced apoptosis, particularly in non-target cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a steroidal alkaloid that primarily functions as an inhibitor of the Hedgehog (Hh) signaling pathway. It specifically targets Smoothened (SMO), a key transmembrane protein in this pathway.[1][2] By binding to SMO, this compound prevents the downstream activation of GLI transcription factors, which are responsible for regulating the expression of genes involved in cell proliferation, survival, and differentiation. In many cancer cells where the Hedgehog pathway is aberrantly active, this inhibition leads to cell cycle arrest and apoptosis.

Q2: How does this compound induce apoptosis?

A2: this compound induces apoptosis, or programmed cell death, primarily through the intrinsic mitochondrial pathway. By inhibiting the Hedgehog signaling pathway, this compound can lead to the downregulation of anti-apoptotic proteins, such as Bcl-2, and the upregulation of pro-apoptotic proteins. This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of cysteine proteases known as caspases, with caspase-3 being a key executioner caspase that orchestrates the dismantling of the cell.[1]

Q3: Why does this compound cause apoptosis in non-target cells?

A3: The Hedgehog signaling pathway, while often overactive in cancer, also plays a role in the maintenance and regeneration of some adult tissues.[3] Therefore, this compound's inhibitory effect on this pathway is not entirely specific to cancer cells. This "on-target" toxicity in normal cells that rely on Hedgehog signaling for their normal function can lead to unwanted apoptosis and is a known class effect of SMO inhibitors.[4]

Q4: What are the potential strategies to minimize this compound-induced apoptosis in non-target cells?

A4: Strategies to mitigate off-target apoptosis are an active area of research. Potential approaches include:

  • Dose Optimization: Utilizing the lowest effective concentration of this compound that selectively induces apoptosis in cancer cells while minimizing effects on non-target cells. This relies on the potential for a therapeutic window, where cancer cells are more sensitive to Hedgehog pathway inhibition than healthy cells.[5]

  • Co-administration with Cytoprotective Agents: The use of agents that can protect healthy cells from apoptosis. For instance, antioxidants may help mitigate cellular stress that can exacerbate apoptosis.[6] Some studies have explored the use of supplements like Coenzyme Q10 to manage side effects of Hedgehog pathway inhibitors.[7]

  • Targeted Drug Delivery: Encapsulating this compound in nanoparticles or conjugating it to molecules that specifically target cancer cells could reduce its systemic exposure and, therefore, its impact on non-target tissues.

  • Combination Therapy: Combining a lower dose of this compound with other therapeutic agents that have a different mechanism of action could enhance the anti-cancer effect while reducing this compound-specific side effects.[8]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
High levels of apoptosis observed in non-target control cell lines. 1. This compound concentration is too high for the specific non-target cell type. 2. The non-target cell line is particularly sensitive to Hedgehog pathway inhibition. 3. Issues with this compound solvent (e.g., DMSO) concentration.1. Perform a dose-response curve to determine the IC50 for both target and non-target cells to identify a potential therapeutic window. 2. If possible, select a non-target cell line that is known to be less dependent on the Hedgehog pathway. 3. Ensure the final solvent concentration is consistent across all conditions and is at a non-toxic level (typically <0.1%).
Inconsistent or variable apoptosis induction in target cancer cells. 1. This compound degradation due to improper storage or handling. 2. Cell culture variability (e.g., passage number, cell density). 3. Inconsistent treatment duration.1. Store this compound stock solutions protected from light at -20°C or as recommended by the supplier. Prepare fresh working solutions for each experiment. 2. Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments. 3. Ensure precise and consistent timing for this compound treatment across all replicates and experiments.
Difficulty interpreting Western blot results for apoptotic markers (e.g., Bcl-2, cleaved Caspase-3). 1. Suboptimal antibody concentration or quality. 2. Inappropriate protein extraction or loading. 3. Timing of cell lysis is not optimal to observe changes in protein expression.1. Titrate primary and secondary antibodies to determine the optimal concentration. Use antibodies validated for the specific application and species. 2. Ensure complete cell lysis and accurate protein quantification. Load equal amounts of protein for all samples. 3. Perform a time-course experiment to identify the optimal time point to observe changes in the expression of specific apoptotic proteins after this compound treatment.
Annexin V/PI staining shows a high population of necrotic (Annexin V+/PI+) cells rather than apoptotic (Annexin V+/PI-) cells. 1. The concentration of this compound is excessively high, leading to rapid cell death via necrosis. 2. The incubation time is too long, and early apoptotic cells have progressed to late apoptosis/secondary necrosis. 3. Mechanical stress during cell harvesting.1. Reduce the concentration of this compound to a level that preferentially induces apoptosis. 2. Perform a time-course analysis to capture cells in the early stages of apoptosis. 3. Handle cells gently during trypsinization and centrifugation to minimize membrane damage.

Data Presentation

Comparative Cytotoxicity of Hedgehog Pathway Inhibitors

The following table summarizes representative data for Cyclopamine, a structurally related Hedgehog pathway inhibitor, demonstrating the potential for a therapeutic window between cancer cells and non-cancerous cells. Similar dose-response studies are recommended for this compound to establish its specific cytotoxicity profile.

Compound Cell Line Cell Type Assay IC50 Reference
Cyclopamine8505CAnaplastic Thyroid CancerCell Proliferation~5 µM[5]
CyclopamineOCUT1Anaplastic Thyroid CancerCell Proliferation~7 µM[5]
CyclopamineCAL62Anaplastic Thyroid CancerCell Proliferation~11 µM[5]
CyclopamineNTHY-ori 3-1Normal Thyroid Follicular EpithelialCell Proliferation>20 µM[5]
CyclopamineTM3Hh12Leydig Cells (Hh-responsive)Hedgehog Signaling46 nM[9]

IC50 values are approximate and can vary based on experimental conditions.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol provides a general procedure for determining the effect of this compound on cell viability.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • Appropriate cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[10]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the this compound concentration to determine the IC50 value.

Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection and quantification of apoptotic and necrotic cells using flow cytometry.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration. Include untreated and vehicle controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.[12]

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells (due to membrane damage)

Protocol 3: Western Blot Analysis of Bcl-2 and Cleaved Caspase-3

This protocol outlines the procedure for detecting changes in the expression of key apoptotic proteins.

Materials:

  • This compound-treated and control cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-cleaved Caspase-3, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.[13][14]

  • Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.

Visualizations

This compound-Induced Apoptotic Signaling Pathway

Jervine_Apoptosis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound SMO Smoothened (SMO) This compound->SMO Inhibits GLI GLI (Inactive) GLI_active GLI (Active) TargetGenes Target Genes (e.g., Bcl-2) GLI_active->TargetGenes Inhibits Transcription Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits CytoC Cytochrome c Bax->CytoC Promotes Release from Mitochondria Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes TargetGenes->Bcl2 Downregulates Cytoprotection_Workflow start Start: Culture Target and Non-Target Cells treatment Treat cells with: 1. This compound alone 2. Protective Agent alone 3. This compound + Protective Agent 4. Vehicle Control start->treatment incubation Incubate for 24-72 hours treatment->incubation assays Perform Parallel Assays incubation->assays viability Cell Viability Assay (e.g., MTT) assays->viability Measure Metabolic Activity apoptosis Apoptosis Assay (e.g., Annexin V/PI) assays->apoptosis Quantify Cell Death western Western Blot for Apoptotic Markers assays->western Analyze Protein Expression analysis Data Analysis viability->analysis apoptosis->analysis western->analysis compare Compare viability and apoptosis rates between this compound alone and This compound + Protective Agent groups analysis->compare conclusion Conclusion: Determine if the protective agent selectively reduces apoptosis in non-target cells compare->conclusion Troubleshooting_Logic start High cytotoxicity in non-target control cells? check_conc Is this compound concentration within the therapeutic window? start->check_conc check_solvent Check solvent (DMSO) concentration. Is it <0.1%? start->check_solvent Alternative Check yes_conc Yes check_conc->yes_conc Yes no_conc No check_conc->no_conc No check_sensitivity Is the non-target cell line known to be highly dependent on Hedgehog signaling? yes_conc->check_sensitivity optimize_dose Action: Perform dose-response curve on both cell types and select optimal concentration no_conc->optimize_dose end Problem Resolved optimize_dose->end yes_sensitive Yes check_sensitivity->yes_sensitive Yes no_sensitive No check_sensitivity->no_sensitive No change_cell_line Action: Consider using a different non-target control cell line yes_sensitive->change_cell_line investigate_protection Action: Investigate co-treatment with a cytoprotective agent (e.g., antioxidant) no_sensitive->investigate_protection change_cell_line->end investigate_protection->end yes_solvent Yes check_solvent->yes_solvent Yes no_solvent No check_solvent->no_solvent No yes_solvent->check_conc reduce_solvent Action: Reduce final DMSO concentration no_solvent->reduce_solvent reduce_solvent->end

References

Validation & Comparative

A Comparative Guide to Jervine's Inhibitory Effect on the Hedgehog Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Jervine, a natural steroidal alkaloid, and its function as an inhibitor of the Hedgehog (Hh) signaling pathway. Its performance is evaluated against other well-known Hh pathway inhibitors, supported by experimental data and detailed protocols.

The Hedgehog signaling pathway is a critical regulator of cell differentiation and proliferation during embryonic development.[1] However, its aberrant activation in adults is implicated in the formation and progression of various cancers, including basal cell carcinoma (BCC) and certain leukemias.[1][2][3] This has made the pathway a prime target for therapeutic intervention. This compound, an alkaloid isolated from plants of the Veratrum genus, has been identified as a potent antagonist of this pathway.[4][5]

Mechanism of Action: this compound vs. Alternatives

This compound exerts its inhibitory effect by directly interacting with Smoothened (SMO), a key transmembrane protein in the Hh pathway.[6][7] In the canonical Hh pathway, the Patched (PTCH) receptor normally suppresses SMO activity. When a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) binds to PTCH, this inhibition is lifted, allowing SMO to signal downstream and ultimately activate the GLI family of transcription factors.[1][8] this compound, by binding to SMO, prevents this downstream signaling cascade even when PTCH is inactivated by ligand binding or mutation.[7][9]

Several other compounds inhibit the Hedgehog pathway, primarily by targeting SMO. This guide compares this compound to:

  • Cyclopamine: A closely related natural steroidal alkaloid and one of the first identified Hh inhibitors.[4][9] Like this compound, it binds directly to SMO.[9]

  • Vismodegib (Erivedge®): A synthetic, small-molecule SMO inhibitor. It was the first Hh pathway inhibitor to be approved by the FDA for the treatment of advanced basal cell carcinoma (BCC).[10][11]

  • Sonidegib (Odomzo®): Another synthetic SMO inhibitor approved for treating locally advanced BCC.[10][11][12]

Below is a diagram illustrating the canonical Hedgehog signaling pathway and the point of inhibition for these SMO antagonists.

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors SMO Inhibitors Hh Ligand Hh Ligand PTCH PTCH SMO SMO PTCH->SMO inhibits SUFU_GLI SUFU GLI SMO->SUFU_GLI activates GLI_A GLI (Active) SUFU_GLI->GLI_A releases Target_Genes Target Gene Expression GLI_A->Target_Genes promotes This compound This compound This compound->SMO inhibit Cyclopamine Cyclopamine Cyclopamine->SMO inhibit Vismodegib Vismodegib Vismodegib->SMO inhibit Sonidegib Sonidegib Sonidegib->SMO inhibit

Caption: The Hedgehog signaling pathway and points of inhibition.

Quantitative Comparison of Hedgehog Pathway Inhibitors

The efficacy of pathway inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%. For approved drugs, clinical response rates are also a key metric.

InhibitorTypeTargetIC50Clinical Response Rate (laBCC)
This compound Natural Steroid AlkaloidSMO500-700 nM[5][6]Not applicable
Cyclopamine Natural Steroid AlkaloidSMO~22.2 µM*[13]Not applicable
Vismodegib Synthetic Small MoleculeSMONot specified43% - 47.6%[11][12][14]
Sonidegib Synthetic Small MoleculeSMONot specified44% - 60.6%[12][14]

*Calculated from IC50 of 9.13 µg/mL in NCI-H446 cells and a molecular weight of 411.6 g/mol .[13]

Experimental Protocols for Validating this compound's Effect

Validating the inhibitory action of a compound like this compound on the Hedgehog pathway involves a series of in vitro experiments to measure its impact on cell viability, apoptosis, and the expression of pathway-specific genes and proteins.

Experimental_Workflow cluster_assays Biological Assays cluster_endpoints Measured Endpoints start Start: Cancer Cell Line (e.g., MUTZ-1) treatment Treatment with This compound (various conc.) and Control start->treatment cck8 Cell Proliferation Assay (CCK-8) treatment->cck8 apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis qpcr Gene Expression (qRT-PCR) treatment->qpcr western Protein Expression (Western Blot) treatment->western viability Cell Viability (Inhibition Rate) cck8->viability apoptosis_rate Apoptosis Rate apoptosis->apoptosis_rate mrna mRNA levels of Smo, Gli1 qpcr->mrna protein Protein levels of Smo, Gli1, Bcl-2 western->protein

Caption: Experimental workflow for validating a Hedgehog pathway inhibitor.

Cell Proliferation Assay (e.g., CCK-8)

This assay determines the effect of this compound on the proliferation of cancer cells that rely on the Hedgehog pathway.

  • Objective: To quantify the dose-dependent inhibition of cell growth.

  • Methodology:

    • Cell Seeding: Seed cells (e.g., MUTZ-1 myelodysplastic syndrome cells) in 96-well plates at a specified density (e.g., 1x10⁴ cells/well) and incubate for 24 hours.[6]

    • Treatment: Treat the cells with varying concentrations of this compound and a vehicle control.

    • Incubation: Incubate the plates for specific time points (e.g., 24, 48, 72 hours).

    • Reagent Addition: Add a water-soluble tetrazolium salt solution (like CCK-8) to each well and incubate for 1-4 hours.

    • Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.

  • Data Analysis: Calculate the cell proliferation inhibition rate relative to the control. Studies show that this compound significantly inhibits the proliferation of MUTZ-1 cells in a time- and concentration-dependent manner.[7]

Apoptosis Assay (e.g., Annexin V-FITC/PI Staining)

This method is used to detect and quantify apoptosis (programmed cell death) induced by this compound.

  • Objective: To determine if the reduction in cell viability is due to the induction of apoptosis.

  • Methodology:

    • Cell Culture and Treatment: Culture and treat cells with different concentrations of this compound as described above.

    • Cell Harvesting: Harvest the cells after the treatment period.

    • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group. This compound has been shown to effectively promote apoptosis in MUTZ-1 cells.[3][15]

Gene Expression Analysis (qRT-PCR)

Quantitative real-time PCR is used to measure changes in the mRNA levels of key Hedgehog pathway genes.

  • Objective: To confirm that this compound's effects are mediated by targeting the Hh pathway at the transcriptional level.

  • Methodology:

    • Treatment and RNA Extraction: Treat cells with this compound, then extract total RNA using a suitable kit.

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA via reverse transcription.

    • qPCR: Perform qPCR using primers specific for target genes (e.g., SMO, GLI1) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression using the 2-ΔΔCt method. Treatment with this compound has been demonstrated to significantly decrease the mRNA expression of Smo and Gli1.[3][15]

Protein Expression Analysis (Western Blot)

Western blotting is used to detect changes in the protein levels of Hh pathway components and downstream effectors.

  • Objective: To validate that changes in gene expression translate to changes at the protein level.

  • Methodology:

    • Cell Lysis: Treat cells with this compound, then lyse them to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay.

    • Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., SMO, GLI1, Bcl-2, Cyclin D1) and a loading control (e.g., β-actin). Then, incubate with a corresponding secondary antibody.

    • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control. This compound treatment leads to a marked decrease in the protein levels of SMO, GLI1, and downstream anti-apoptotic proteins like Bcl-2.[7][15]

References

Comparative Analysis of Jervine's Teratogenicity in Different Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the teratogenic effects of Jervine, a steroidal alkaloid found in plants of the Veratrum genus, across various animal models. This compound is a known developmental toxicant that primarily disrupts the Sonic Hedgehog (Shh) signaling pathway, leading to a range of congenital malformations. Understanding the species-specific and dose-dependent effects of this compound is crucial for assessing its potential risk to human health and for its use as a tool in developmental biology research.

Summary of Teratogenic Effects

The susceptibility to this compound-induced teratogenicity varies significantly among different animal species and even between strains of the same species. Hamsters are reported to be exceptionally sensitive, while certain strains of mice and rats exhibit relative resistance. The most commonly observed malformations are craniofacial defects, including cyclopia, cleft lip, and palate, as well as limb abnormalities.

Table 1: Comparative Teratogenicity of this compound in Various Animal Models
Animal ModelStrainRoute of AdministrationGestational Day(s) of AdministrationEffective Teratogenic Dose RangeObserved MalformationsReference(s)
Mouse C57BL/6JOral Gavage8, 9, or 10150 - 300 mg/kgCleft lip with or without cleft palate, isolated cleft palate, mandibular micrognathia, limb malformations.[1][1]
A/JOral Gavage8, 9, or 10150 - 300 mg/kgCleft lip with or without cleft palate, isolated cleft palate, mandibular micrognathia, limb malformations.[1][1]
Swiss N:GP(S)Oral Gavage8, 9, or 10Not teratogenic up to 300 mg/kgNo significant increase in malformations.[1][1]
Swiss WebsterOral GavageNot specifiedReported to be relatively insensitive/resistant.[1][2]-[1][2]
Hamster GoldenOral Gavage7Highly sensitive (specific dose-response data not available in reviewed literature)Cebocephaly, harelip/cleft palate, exencephaly, cranial bled.[2][2]
Rat Sprague-DawleyOral Gavage6-9 (multiple days)Not susceptible to this compound alone at doses tested in some studies.[2]No significant terata observed with this compound alone.[2][2]
Sheep -Oral (ingestion of V. californicum)13 or 14Dosing with plant material containing this compound and other alkaloids.Cyclopia, maxillary dysplasia, mandibular micrognathia.[3][4][5][3][4][5]
Rabbit ---Similar terata to other sensitive species reported, but specific data is limited.[1]Cleft palate has been noted in studies with other teratogens, suggesting potential susceptibility.[6][7][1][6][7]
Chick -In ovo injection-Similar terata to other sensitive species reported, but specific data is limited.[1]General developmental abnormalities.[1][1]

Mechanism of Action: Inhibition of the Sonic Hedgehog Signaling Pathway

This compound exerts its teratogenic effects by directly inhibiting the Sonic Hedgehog (Shh) signaling pathway.[8] This pathway is fundamental for the proper development of the central nervous system, craniofacial structures, and limbs during embryogenesis. This compound binds to Smoothened (SMO), a key transmembrane protein in the Shh pathway. This binding prevents the downstream activation of Gli transcription factors, which are responsible for regulating the expression of Shh target genes essential for cell differentiation and proliferation.

G This compound's Inhibition of the Sonic Hedgehog Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Shh Shh Ligand PTCH1 Patched-1 (PTCH1) Receptor Shh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits Gli Gli Transcription Factor (Inactive) SUFU->Gli Sequesters Gli_active Gli Transcription Factor (Active) DNA DNA Gli_active->DNA Target_Genes Target Gene Expression This compound This compound This compound->SMO Binds and Inhibits DNA->Target_Genes Leads to

Caption: this compound inhibits the Shh pathway by binding to and inactivating Smoothened (SMO).

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of this compound's teratogenicity.

Teratogenicity Study in Mice (Oral Gavage)

This protocol is based on studies investigating this compound's effects on C57BL/6J and A/J mouse strains.[1]

  • Animals: Time-mated female mice (C57BL/6J or A/J strains) are used. The day a vaginal plug is observed is designated as gestational day (GD) 0.

  • Housing: Animals are housed individually in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water are provided ad libitum.

  • Test Substance Preparation: this compound is suspended in a suitable vehicle, such as corn oil or a 1% carboxymethylcellulose (CMC) solution.[9][10] The suspension is prepared fresh daily and vortexed before each administration to ensure homogeneity.

  • Dose Administration: On the selected gestational day(s) (e.g., GD 8, 9, or 10), pregnant mice are weighed, and the appropriate dose of the this compound suspension is administered once via oral gavage. A control group receives the vehicle only. The volume administered is typically 10 mL/kg of body weight.[10]

  • Maternal Monitoring: Dams are observed daily for clinical signs of toxicity, and body weights are recorded throughout gestation.

  • Fetal Examination: On GD 18, pregnant females are euthanized by CO2 asphyxiation. The uterus is exteriorized, and the number of live and dead fetuses, and resorption sites are recorded. Fetuses are removed, weighed, and examined for external malformations. A subset of fetuses is then fixed for visceral examination (e.g., using Bouin's solution) or skeletal examination (e.g., after staining with Alizarin Red S and Alcian Blue).[11][12]

General Protocol for Teratogenicity Screening in Chick Embryos

This protocol outlines a general method for assessing the teratogenic potential of a substance using chick embryos.[13][14]

  • Eggs: Fertilized chicken eggs are obtained and incubated at a constant temperature and humidity.

  • Test Substance Preparation: The test substance (this compound) is dissolved or suspended in a suitable vehicle (e.g., saline, corn oil).

  • Administration: A small window is made in the eggshell to expose the embryo. The test substance is then injected into the air sac or onto the chorioallantoic membrane at a specific stage of development.

  • Incubation and Observation: The window is sealed, and the eggs are returned to the incubator. Embryos are examined at various time points for viability and the presence of gross morphological abnormalities.

  • Analysis: At the end of the experiment, embryos are harvested, and detailed examinations of external, visceral, and skeletal structures are performed.

G General Experimental Workflow for a Teratogenicity Study A Acclimatization of Time-Mated Female Animals B Randomization into Treatment Groups (Control & this compound) A->B C Dose Administration during Organogenesis (e.g., Oral Gavage) B->C D Daily Maternal Observation (Clinical Signs, Body Weight) C->D E Euthanasia at Late Gestation D->E F Uterine Examination (Implants, Resorptions, Fetal Viability) E->F G Fetal Examination F->G H External Examination (Gross Malformations) G->H I Visceral Examination (Internal Organ Abnormalities) G->I J Skeletal Examination (Bone and Cartilage Staining) G->J K Data Analysis and Statistical Evaluation H->K I->K J->K

Caption: A typical workflow for an in vivo teratogenicity study.

Conclusion

The teratogenicity of this compound is highly dependent on the animal model, with significant variations in sensitivity and the types of malformations induced. The primary mechanism of action is the inhibition of the Sonic Hedgehog signaling pathway, a critical regulator of embryonic development. The data presented in this guide highlights the importance of selecting appropriate animal models for developmental toxicity studies and provides a foundation for further research into the specific molecular and cellular events underlying this compound-induced teratogenesis. This information is valuable for researchers in the fields of toxicology, developmental biology, and drug development for both risk assessment and as a tool to understand normal and abnormal embryogenesis.

References

Comparative Guide to Validating Downstream Gene Expression Changes Following Jervine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key experimental methods used to validate downstream gene expression changes after treatment with Jervine. This compound, a steroidal alkaloid derived from plants of the Veratrum genus, is a known inhibitor of the Hedgehog (Hh) signaling pathway.[1] Its primary mechanism of action involves binding to and inhibiting the Smoothened (SMO) protein, a critical component of the Hh cascade.[1][2] This inhibition prevents the activation of the Gli family of transcription factors, subsequently altering the expression of Hh target genes.[1][3]

Validating these molecular changes is a critical step in understanding this compound's biological activity and therapeutic potential. This document compares three principal techniques: Reverse Transcription Quantitative PCR (RT-qPCR), RNA Sequencing (RNA-Seq), and Western Blotting, offering detailed protocols and data presentation formats to guide your research.

Mechanism of Action: this compound and the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis. In the absence of an Hh ligand, the Patched (PTCH) receptor inhibits SMO. Upon Hh ligand binding to PTCH, this inhibition is lifted, allowing SMO to activate the Gli transcription factors (Gli1, Gli2, Gli3). Activated Gli proteins then translocate to the nucleus and induce the transcription of target genes that regulate cell proliferation, differentiation, and survival.

This compound exerts its effect by directly binding to and inhibiting SMO, effectively mimicking the inhibitory action of PTCH and shutting down the pathway, regardless of ligand presence.[1][4] This leads to a measurable decrease in the expression of downstream target genes such as GLI1, PTCH1, and Cyclin D1.[3][5]

Jervine_Hedgehog_Pathway cluster_off Hedgehog Pathway 'OFF' (No Ligand) cluster_on Hedgehog Pathway 'ON' (Ligand Present) cluster_this compound This compound Inhibition PTCH1 PTCH1 SMO_off SMO PTCH1->SMO_off SUFU SUFU GLI_off Gli-protein Complex SUFU->GLI_off GLI_R Gli-Repressor GLI_off->GLI_R Proteolytic Cleavage Nucleus_off Nucleus GLI_R->Nucleus_off TargetGenes_off Target Genes (Transcription Repressed) Nucleus_off->TargetGenes_off Hh Hedgehog Ligand (Shh) PTCH1_bound PTCH1 Hh->PTCH1_bound SMO_on SMO GLI_on Gli-Activator SMO_on->GLI_on Signal Transduction Nucleus_on Nucleus GLI_on->Nucleus_on TargetGenes_on Target Genes (Transcription Activated) Nucleus_on->TargetGenes_on This compound This compound SMO_inhibited SMO This compound->SMO_inhibited Inhibits GLI_R_this compound Gli-Repressor SMO_inhibited->GLI_R_this compound Leads to Repressor Form TargetGenes_this compound Target Genes (Transcription Repressed) GLI_R_this compound->TargetGenes_this compound

Caption: this compound inhibits the Hedgehog pathway by targeting SMO.

Comparison of Validation Methodologies

The selection of a validation method depends on the specific research question, from quantifying changes in a few known target genes to exploring global transcriptomic effects.

Feature RT-qPCR RNA-Sequencing (RNA-Seq) Western Blotting
Analyte mRNAmRNA (entire transcriptome)Protein
Scope Targeted (1-10s of genes)Global / Discovery (genome-wide)Targeted (1-5 proteins per blot)
Primary Use Validation of known gene expression changes, high sensitivity for low-abundance transcripts.Discovery of novel regulated genes, pathway analysis, alternative splicing.Validation of protein expression, confirmation of functional translation.
Sensitivity Very HighHighModerate
Throughput High (96/384-well plates)Low (per-sample cost is high)Low to Medium
Cost Low per geneHigh per sampleModerate per protein
Advantages Gold standard for quantitative gene expression analysis, rapid, and cost-effective for a small number of targets.[6]Provides a comprehensive view of the transcriptome, identifies novel targets and pathways.[7]Directly measures the functional protein product, confirms translational effects.[8]
Limitations Limited to pre-selected genes, does not provide a global picture.Higher cost, complex data analysis, may require validation by RT-qPCR.[9][10]Lower throughput, dependent on antibody quality and specificity, semi-quantitative.[11]

Quantitative Data Summary

The following tables present hypothetical data illustrating expected outcomes from validating this compound's effects on the myelodysplastic syndrome cell line MUTZ-1, based on published findings.[3][12]

Table 1: Relative mRNA Expression of Hedgehog Target Genes in MUTZ-1 Cells after 24h this compound Treatment

Gene Method Vehicle Control (Relative Expression) This compound (5 µM) (Relative Expression) Fold Change (this compound/Control)
GLI1RT-qPCR1.00 ± 0.080.35 ± 0.05-2.86
GLI1RNA-Seq1.00 (Normalized)0.39 (Normalized)-2.56
PTCH1RT-qPCR1.00 ± 0.110.48 ± 0.07-2.08
PTCH1RNA-Seq1.00 (Normalized)0.52 (Normalized)-1.92
CCND1 (Cyclin D1)RT-qPCR1.00 ± 0.150.61 ± 0.09-1.64
CCND1 (Cyclin D1)RNA-Seq1.00 (Normalized)0.65 (Normalized)-1.54
ACTB (β-actin)RT-qPCR1.00 ± 0.041.02 ± 0.061.02
ACTB (β-actin)RNA-Seq1.00 (Normalized)0.99 (Normalized)0.99

Table 2: Relative Protein Expression in MUTZ-1 Cells after 48h this compound Treatment

Protein Target Vehicle Control (Relative Density) This compound (5 µM) (Relative Density) Fold Change (this compound/Control)
Gli11.00 ± 0.120.41 ± 0.08-2.44
Cyclin D11.00 ± 0.180.55 ± 0.11-1.82
Cleaved Caspase-31.00 ± 0.202.15 ± 0.25+2.15
β-actin1.00 ± 0.050.98 ± 0.070.98

Experimental Workflow

A typical workflow for validating this compound's effects involves cell culture and treatment, followed by parallel processing for RNA and protein analysis, and concluding with data interpretation.

Experimental_Workflow cluster_rna RNA Analysis cluster_qpcr RT-qPCR cluster_rnaseq RNA-Seq cluster_protein Protein Analysis cluster_wb Western Blot start Cell Culture (e.g., MUTZ-1 cells) treatment Treatment (this compound vs. Vehicle Control) start->treatment harvest Cell Harvest treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction lysis Protein Lysis harvest->lysis cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis library_prep Library Preparation rna_extraction->library_prep rt_qpcr Targeted Gene Quantification cdna_synthesis->rt_qpcr data_qpcr ΔΔCt Analysis rt_qpcr->data_qpcr conclusion Data Integration & Conclusion data_qpcr->conclusion sequencing NGS Sequencing library_prep->sequencing data_rnaseq Bioinformatics Analysis (Alignment, DEGs) sequencing->data_rnaseq data_rnaseq->conclusion quantification BCA Assay lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Membrane Transfer sds_page->transfer immunoblot Immunoblotting transfer->immunoblot detection Signal Detection immunoblot->detection data_wb Densitometry Analysis detection->data_wb data_wb->conclusion

Caption: Workflow for validating gene and protein expression changes.

Detailed Experimental Protocols

Protocol: Reverse Transcription Quantitative PCR (RT-qPCR)

This two-step RT-qPCR protocol is designed to quantify the mRNA levels of specific Hedgehog pathway target genes.[13][14]

A. RNA Extraction and cDNA Synthesis

  • Cell Lysis: Treat cells (e.g., 1x10⁶ cells) with this compound or vehicle control for the desired time. Lyse cells directly in the culture dish using 1 mL of TRIzol reagent.

  • RNA Isolation: Perform RNA isolation using a chloroform/isopropanol precipitation method according to the manufacturer's protocol. Resuspend the final RNA pellet in 20-50 µL of nuclease-free water.

  • Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio ~1.8-2.0) using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with a mix of oligo(dT) and random primers.[13] Include a "-RT" (no reverse transcriptase) control for each sample to check for genomic DNA contamination.[14][15]

B. qPCR Reaction and Analysis

  • Reaction Setup: Prepare the qPCR master mix on ice. For a single 20 µL reaction, combine: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA (e.g., 1:10 dilution), and 6 µL of nuclease-free water.

  • Plate Setup: Pipette the master mix into a 96-well qPCR plate. Add the corresponding cDNA samples. Include no-template controls (NTCs) for each primer set.[15]

  • Thermal Cycling: Run the plate on a real-time PCR instrument with a standard cycling protocol:

    • Initial Denaturation: 95°C for 10 min.

    • 40 Cycles: 95°C for 15 sec, 60°C for 1 min.

    • Melt Curve Analysis: To verify primer specificity.[13]

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target gene to a stable housekeeping gene (e.g., ACTB, GAPDH) and then to the vehicle control.

Protocol: RNA-Sequencing (RNA-Seq) Data Analysis Workflow

This protocol outlines the key bioinformatics steps for analyzing RNA-Seq data to identify differentially expressed genes (DEGs).[7][16]

  • Quality Control (QC): Assess the quality of the raw sequencing reads (FASTQ files) using tools like FastQC to check for base quality, GC content, and adapter contamination.

  • Read Trimming: Remove low-quality bases and adapter sequences from the reads using tools like Trimmomatic or Cutadapt.

  • Alignment: Align the cleaned reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner such as STAR or HISAT2.

  • Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq-count. This generates a raw count matrix.

  • Differential Expression Analysis:

    • Import the count matrix into R/Bioconductor packages like DESeq2 or edgeR.

    • Perform normalization to account for differences in library size and RNA composition.[17]

    • Fit the data to a statistical model (e.g., negative binomial distribution) to identify genes that are significantly up- or downregulated between this compound-treated and control samples.

    • Set thresholds for significance (e.g., adjusted p-value < 0.05) and fold change (e.g., |log2(FoldChange)| > 1).

  • Functional Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs to identify biological processes and signaling pathways affected by this compound treatment.

Protocol: Western Blotting

This protocol provides a method for detecting and semi-quantifying changes in protein levels following this compound treatment.[8][18]

A. Sample Preparation and Electrophoresis

  • Protein Lysis: After treatment, wash cells with ice-cold 1X PBS. Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Denaturation: Mix 20-40 µg of protein with 4X Laemmli sample buffer containing a reducing agent (e.g., DTT). Heat samples at 95-100°C for 5 minutes.[11]

  • SDS-PAGE: Load the denatured samples and a molecular weight marker onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel in 1X SDS Running Buffer until the dye front reaches the bottom.[19]

B. Transfer and Immunodetection

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[18]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.[8]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Gli1, anti-Cyclin D1), diluted in blocking buffer, overnight at 4°C with gentle agitation.[8]

  • Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate with an HRP-conjugated secondary antibody (that recognizes the host species of the primary antibody) for 1 hour at room temperature.[18]

  • Signal Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or autoradiography film.[18]

  • Analysis: Perform densitometry analysis using software like ImageJ. Normalize the band intensity of the target protein to a loading control (e.g., β-actin, GAPDH) to determine the relative protein expression.

References

A Comparative Analysis of Jervine's Efficacy: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing research reveals the dual efficacy of Jervine, a naturally occurring steroidal alkaloid, in both laboratory-controlled cellular environments (in vitro) and within living organisms (in vivo). This comparison guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear, objective overview of this compound's performance, particularly in the context of cancer and inflammation.

Key Findings at a Glance

This compound has demonstrated significant biological activity, primarily through the inhibition of the Hedgehog signaling pathway, a critical regulator of cellular growth and differentiation. This mechanism underlies its potent anti-cancer and teratogenic effects. Furthermore, this compound exhibits anti-inflammatory properties, suggesting a broader therapeutic potential. This guide presents a side-by-side comparison of its effects observed in cell cultures and animal models.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the effects of this compound from various experimental studies, providing a clear comparison between its in vitro and in vivo activities.

Cell Line Cancer Type Assay IC50 Reference
Nasopharyngeal Carcinoma (e.g., CNE-1, CNE-2, HONE1)Nasopharyngeal CarcinomaMTT AssayNot specified[1]
Myelodysplastic Syndromes (MUTZ-1)Myelodysplastic SyndromesCCK-8 AssayNot specified

Table 1: In Vitro Anti-Cancer Activity of this compound. The half-maximal inhibitory concentration (IC50) values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cells. While studies confirm a dose-dependent inhibition, specific IC50 values for nasopharyngeal carcinoma cell lines were not detailed in the reviewed abstracts.[1]

Animal Model Condition This compound Dosage Effect Reference
Nude MiceNasopharyngeal Carcinoma XenograftNot specifiedMarkedly reduced tumor growth rate and weight.[1]
RatCarrageenan-Induced Paw Edema50-400 mg/kg (oral)50.4-73.5% reduction in inflammation.
RatPharmacokinetic Study40 mg/kg (oral)High oral bioavailability.
RatPharmacokinetic Study5 mg/kg (i.v.)Small volume of distribution.

Table 2: In Vivo Effects of this compound. This table highlights the effective dosages and observed outcomes of this compound administration in animal models for cancer and inflammation.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for this compound involves the inhibition of the Hedgehog signaling pathway. The following diagram illustrates this pathway and this compound's point of intervention.

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits (leading to GLI activation) GLI GLI (Inactive) SUFU->GLI Sequesters GLI_A GLI (Active) GLI->GLI_A Activation Target_Genes Target Gene Expression GLI_A->Target_Genes Promotes This compound This compound This compound->SMO Inhibits

Figure 1: this compound's Inhibition of the Hedgehog Signaling Pathway. this compound directly binds to and inhibits Smoothened (SMO), a key transmembrane protein in the Hedgehog pathway. This prevents the activation of GLI transcription factors and subsequent expression of target genes involved in cell proliferation and survival.

The general workflow for assessing the anti-cancer effects of this compound, from initial in vitro screening to in vivo validation, is depicted below.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., NPC, Breast, Medulloblastoma) MTT_Assay Cell Viability Assay (MTT/CCK-8) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Cell_Culture->Apoptosis_Assay Western_Blot Western Blot (Hedgehog Pathway Proteins) Cell_Culture->Western_Blot IC50 Determine IC50 MTT_Assay->IC50 Animal_Model Animal Model (e.g., Nude Mice Xenograft) IC50->Animal_Model Dose Selection Jervine_Admin This compound Administration (Dose-Response) Animal_Model->Jervine_Admin Tumor_Measurement Tumor Growth Measurement Jervine_Admin->Tumor_Measurement Toxicity Toxicity Assessment Jervine_Admin->Toxicity Efficacy Evaluate Efficacy (% TGI) Tumor_Measurement->Efficacy

References

validating the specificity of Jervine for the Smoothened protein

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the binding specificity of Jervine to the Smoothened receptor, with a comparative analysis against other known inhibitors.

This guide provides an objective comparison of this compound's performance as a Smoothened (SMO) inhibitor against other well-established alternatives, supported by available experimental data. The information is intended to assist researchers in making informed decisions when selecting a SMO antagonist for their studies.

Introduction to this compound and the Hedgehog Signaling Pathway

This compound is a naturally occurring steroidal alkaloid found in plants of the Veratrum genus.[1][2] It is structurally and functionally related to cyclopamine, another well-known inhibitor of the Hedgehog (Hh) signaling pathway.[2][3] The Hh pathway is a crucial signaling cascade in embryonic development and is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma, when aberrantly activated in adults.[4][5]

The G protein-coupled receptor (GPCR) Smoothened (SMO) is a key component of the Hh pathway.[6] In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to transduce the signal downstream, ultimately leading to the activation of GLI transcription factors and the expression of target genes.[4] this compound exerts its inhibitory effect by directly binding to SMO.[1][7]

Comparative Analysis of Smoothened Inhibitors

To validate the specificity of this compound for the Smoothened protein, a comparative analysis was conducted against three other well-characterized SMO inhibitors: Cyclopamine, Vismodegib, and Sonidegib.

Quantitative Comparison of Inhibitor Potency and Binding Affinity

The following table summarizes the available quantitative data for the four SMO inhibitors. It is important to note that the IC50, K_d, and K_i values are often determined using different experimental assays and conditions, which can influence the absolute values. Therefore, this table should be used as a comparative guide rather than a definitive statement of relative potency under all conditions.

InhibitorTypeTargetIC50K_d (dissociation constant)K_i (inhibition constant)
This compound Natural Steroidal AlkaloidSmoothened500-700 nM[8]Not consistently reportedNot consistently reported
Cyclopamine Natural Steroidal AlkaloidSmoothened~46 nM[9]~23 nM[8]Not consistently reported
Vismodegib Small MoleculeSmoothened~3 nM[10]98 nM[11]16 nM[11]
Sonidegib Small MoleculeSmoothened1.3 nM (mouse), 2.5 nM (human)[12]Not consistently reportedNot consistently reported
On-Target and Off-Target Effects

The specificity of a small molecule inhibitor is not only defined by its potency towards its intended target but also by its lack of activity against other cellular proteins. The following table summarizes the known on-target and off-target effects of the compared SMO inhibitors.

InhibitorOn-Target Adverse Effects (related to Hh pathway inhibition)Known or Potential Off-Target Effects
This compound Teratogenic effects (similar to cyclopamine)[1][3]Inhibition of Aurora Kinase B (AURKB) and Cyclin-Dependent Kinase 1 (CDK1)[13], Inhibition of Akt phosphorylation, NF-κB activation, and COX-2 overexpression[8]
Cyclopamine Teratogenic effects[14]Effects on cell growth at higher concentrations[15], Induction of apoptosis via nitric oxide-dependent neutral sphingomyelinase 2/ceramide pathway[12]
Vismodegib Muscle spasms, alopecia, dysgeusia (taste alteration), weight loss, fatigue[16]Inhibition of P-glycoprotein (P-gp)[10]
Sonidegib Muscle spasms, alopecia, dysgeusia, nausea, increased creatine kinase[15][17]Primarily metabolized by CYP3A enzymes, leading to potential drug-drug interactions[12][17]

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the context of this compound's activity, the following diagrams illustrate the Hedgehog signaling pathway and a typical experimental workflow for validating inhibitor specificity.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Hedgehog Ligand Hedgehog Ligand PTCH PTCH Hedgehog Ligand->PTCH binds SMO SMO PTCH->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI sequesters GLI (active) GLI (active) GLI->GLI (active) activation Target Gene Expression Target Gene Expression GLI (active)->Target Gene Expression promotes This compound This compound This compound->SMO inhibits

Figure 1: Simplified Hedgehog Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cellular Assays cluster_in_vivo In Vivo Models Binding_Assay Radioligand Binding Assay (Determine Kd/Ki for SMO) Functional_Assay Cell-based Reporter Assay (Determine IC50 for Hh pathway) Binding_Assay->Functional_Assay Kinase_Profiling Kinase Panel Screening (Assess off-target kinase inhibition) Functional_Assay->Kinase_Profiling Target_Engagement Cellular Thermal Shift Assay (CETSA) (Confirm target binding in cells) Kinase_Profiling->Target_Engagement Phenotypic_Assay Cancer Cell Line Proliferation Assay (Evaluate anti-proliferative effects) Target_Engagement->Phenotypic_Assay Xenograft_Model Tumor Xenograft Model (Assess in vivo efficacy and toxicity) Phenotypic_Assay->Xenograft_Model

Figure 2: Experimental workflow for validating the specificity of a Smoothened inhibitor.

Experimental Protocols

Radioligand Binding Assay for Smoothened

Objective: To determine the binding affinity (K_d or K_i) of a test compound for the Smoothened receptor.

Materials:

  • Cell membranes prepared from cells overexpressing human SMO.

  • Radioligand (e.g., [³H]-Cyclopamine or a fluorescently labeled SMO ligand).

  • Test compound (this compound or other inhibitors).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer. For saturation binding assays to determine K_d, varying concentrations of the radioligand are used without a competitor.

  • Equilibration: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the data and use non-linear regression analysis to determine the IC50 of the test compound. The K_i can then be calculated using the Cheng-Prusoff equation. For saturation binding, the K_d and B_max (maximum number of binding sites) are determined.

Kinase Profiling Assay

Objective: To assess the off-target activity of a test compound against a panel of protein kinases.

Materials:

  • Test compound (this compound).

  • A panel of purified, active protein kinases.

  • Substrates for each kinase (can be protein or peptide).

  • ATP (often radiolabeled, e.g., [γ-³³P]-ATP).

  • Assay buffer specific to each kinase.

  • 96- or 384-well plates.

  • Filter paper or other means of separating substrate from product.

  • Phosphorimager or scintillation counter.

Procedure:

  • Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the test compound at a fixed concentration (e.g., 10 µM) in the appropriate assay buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

  • Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted ATP. This can be done by spotting the reaction mixture onto filter paper and washing away the free ATP.

  • Detection: Quantify the amount of phosphorylated substrate using a phosphorimager or scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of each kinase by the test compound compared to a control reaction without the inhibitor. Significant inhibition (typically >50%) indicates a potential off-target interaction.

Conclusion

This compound is a potent inhibitor of the Hedgehog signaling pathway, acting directly on the Smoothened receptor. Its inhibitory concentration is in the sub-micromolar range, comparable to its natural analog, cyclopamine, but less potent than the synthetic inhibitors Vismodegib and Sonidegib.

A critical aspect of this compound's specificity profile is the recent identification of its potential dual-inhibitory activity against Aurora Kinase B and Cyclin-Dependent Kinase 1.[13] This finding suggests that while this compound is an effective SMO inhibitor, researchers should be aware of these potential off-target effects, especially when interpreting cellular phenotypes. In contrast, the adverse effects of Vismodegib and Sonidegib are largely considered on-target, arising from the inhibition of the Hedgehog pathway in normal tissues.

For studies requiring highly specific inhibition of the Hedgehog pathway via Smoothened, Vismodegib and Sonidegib may be more suitable choices due to their higher potency and more characterized on-target adverse effect profiles. However, this compound remains a valuable tool for studying the Hedgehog pathway, particularly when its distinct off-target profile can be controlled for or is of interest. The selection of a SMO inhibitor should be guided by the specific research question, the experimental system, and a careful consideration of the on- and off-target activities of each compound. Further head-to-head comparative studies under identical experimental conditions are warranted to provide a more definitive ranking of the binding affinities and specificity of these inhibitors.

References

Jervine vs. Synthetic Hedgehog Pathway Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development and is largely inactive in adult tissues. However, aberrant reactivation of this pathway is a key driver in the development and progression of several cancers, including basal cell carcinoma (BCC) and medulloblastoma. This has led to the development of inhibitors targeting this pathway as a therapeutic strategy. These inhibitors can be broadly categorized into natural compounds, such as the steroidal alkaloid Jervine, and synthetically developed small molecules, like the FDA-approved drugs Vismodegib and Sonidegib. This guide provides a detailed, data-driven comparison of this compound and synthetic Hedgehog pathway inhibitors for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the Smoothened Receptor

Both this compound and synthetic inhibitors like Vismodegib and Sonidegib share a common molecular target within the Hedgehog signaling pathway: the Smoothened (SMO) receptor, a G protein-coupled receptor-like protein.[1][2]

In the absence of a Hedgehog ligand (like Sonic Hedgehog, Shh), the receptor Patched (PTCH1) inhibits SMO activity.[1] When Shh binds to PTCH1, this inhibition is lifted, allowing SMO to become active. Activated SMO then initiates a downstream signaling cascade that leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[1][3] These transcription factors then drive the expression of Hh target genes, promoting cell proliferation and tumor growth.[4]

This compound, a naturally occurring steroidal alkaloid found in plants of the Veratrum genus, and synthetic inhibitors such as Vismodegib and Sonidegib, function as SMO antagonists.[2][5] They directly bind to the seven-transmembrane domain of the SMO protein, effectively blocking its function and preventing the downstream activation of GLI transcription factors, thereby shutting down the entire signaling cascade.[3][6][7] While both classes of inhibitors target SMO, their origins differ significantly. This compound is a natural product, whereas Vismodegib and Sonidegib are the result of targeted synthetic drug design and development programs.[5]

Hedgehog Signaling Pathway Inhibition cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 binds SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI inhibits GLI_active Active GLI GLI->GLI_active activation TargetGenes Target Gene Expression GLI_active->TargetGenes translocates to nucleus Nucleus Nucleus Inhibitors This compound & Synthetic Inhibitors (Vismodegib, Sonidegib) Inhibitors->SMO inhibit

Fig. 1: Hedgehog pathway and SMO inhibition.

Quantitative Performance Comparison

The performance of Hedgehog pathway inhibitors can be assessed using several quantitative metrics, including their inhibitory concentration (IC50), efficacy in clinical or preclinical models, and associated adverse effects.

ParameterThis compoundVismodegibSonidegib
Class Natural Steroidal AlkaloidSynthetic Small MoleculeSynthetic Small Molecule
Target Smoothened (SMO)Smoothened (SMO)Smoothened (SMO)
IC50 500-700 nM[8][9]~3 nM1.3-2.5 nM
Approval Status Research Use OnlyFDA Approved (2012)[3][6]FDA Approved (2015)[10]

Table 1: General Characteristics and Potency of Hedgehog Pathway Inhibitors

Efficacy MetricVismodegibSonidegib
Overall Response Rate (ORR) - laBCC 43% - 68.5%[6][11]50.1% - 92%[11][12]
Complete Response (CR) - laBCC 5/11 (45%)[12]4/12 (33%)[12]
Overall Response Rate (ORR) - mBCC 30%[6]7.7%

Table 2: Clinical Efficacy of Approved Synthetic Hedgehog Pathway Inhibitors in Basal Cell Carcinoma (BCC) *laBCC: locally advanced Basal Cell Carcinoma; mBCC: metastatic Basal Cell Carcinoma. Note: Efficacy data for this compound in human clinical trials is not available.

Adverse EventVismodegib (% incidence)Sonidegib (% incidence)
Muscle Spasms 70.5%[11]61.0%[11]
Alopecia (Hair Loss) 59.9%[11]51.1%[11]
Dysgeusia (Taste Alteration) 58.4%[11]48.6%[11]
Weight Loss 35.1%[11]Common[13]
Nausea Common[4]More frequent than Vismodegib[4][11]
Fatigue Common[4]Common[4]

Table 3: Common Adverse Events Associated with Synthetic Hedgehog Pathway Inhibitors Note: As this compound is not used clinically, a comparable adverse event profile in humans is not available. However, its teratogenic effects, such as causing cyclopia in developing embryos, are well-documented.[2][7]

Experimental Protocols for Inhibitor Comparison

Evaluating and comparing Hedgehog pathway inhibitors involves a series of in vitro and in vivo experiments to determine their potency, specificity, and therapeutic potential.

1. Cell-Based Reporter Assays:

  • Objective: To determine the IC50 of the inhibitors.

  • Methodology: Mouse embryonic fibroblasts (e.g., Shh-LIGHT2 cells), which have a stably integrated GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter, are commonly used.

    • Cells are plated in 96-well plates and allowed to adhere.

    • The Hedgehog pathway is activated using a SMO agonist (e.g., SAG) or a conditioned medium containing the Shh ligand.

    • Cells are then treated with a serial dilution of the inhibitor (this compound, Vismodegib, etc.).

    • After a set incubation period (e.g., 24-48 hours), cells are lysed.

    • Luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal to control for cell viability.

    • The IC50 value is calculated by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

2. Direct Binding Assays:

  • Objective: To confirm direct binding of the inhibitor to SMO.

  • Methodology: A competitive binding assay using a fluorescently labeled ligand can be employed.

    • Cells overexpressing the SMO receptor (e.g., transfected COS-1 cells) are used.

    • Cells are incubated with a fluorescent derivative of a known SMO inhibitor, such as BODIPY-cyclopamine.[7][14]

    • Increasing concentrations of the test inhibitor (e.g., this compound or a synthetic inhibitor) are added to compete for binding with the fluorescent probe.

    • The amount of bound fluorescence is quantified using flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates that the test inhibitor is binding to SMO and displacing the fluorescent probe.

3. In Vivo Efficacy Studies:

  • Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.

  • Methodology: Xenograft models using Hh-dependent tumors are often utilized.

    • Immunocompromised mice are subcutaneously injected with cancer cells that have an activated Hedgehog pathway (e.g., medulloblastoma or BCC cell lines).

    • Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, this compound, synthetic inhibitor).

    • Inhibitors are administered systemically (e.g., via oral gavage) on a defined schedule.

    • Tumor volume is measured regularly (e.g., with calipers) throughout the study.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for Hh pathway markers like GLI1).

    • The efficacy is determined by comparing the tumor growth inhibition in the treated groups relative to the vehicle control group.

ExperimentalWorkflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis reporter_assay 1. Cell-Based Reporter Assay (e.g., Shh-LIGHT2 cells) ic50 Determine IC50 reporter_assay->ic50 xenograft 3. Tumor Xenograft Model (Hh-dependent cancer cells) ic50->xenograft Lead Compound Selection binding_assay 2. Direct Binding Assay (e.g., BODIPY-cyclopamine) binding_confirmation Confirm SMO Binding binding_assay->binding_confirmation treatment Systemic Inhibitor Administration xenograft->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement efficacy Evaluate Anti-Tumor Efficacy tumor_measurement->efficacy

Fig. 2: Workflow for comparing Hh pathway inhibitors.

Resistance Mechanisms

A significant challenge in the clinical use of SMO inhibitors is the development of drug resistance. The most common mechanism is the acquisition of mutations in the SMO gene itself.[15] These mutations can alter the drug-binding pocket, preventing the inhibitor from effectively binding to and blocking the SMO protein, leading to pathway reactivation and tumor regrowth.[10][15] Since both this compound and the current FDA-approved synthetic inhibitors target the same region of the SMO protein, cross-resistance is a major clinical issue.[10] Tumors that develop resistance to Vismodegib through SMO mutations are typically also resistant to Sonidegib.[10]

Summary and Logical Relationships

This compound and synthetic inhibitors like Vismodegib and Sonidegib are both potent antagonists of the Hedgehog signaling pathway, acting through the direct inhibition of the SMO receptor.

InhibitorClassification A Hedgehog Pathway Inhibitors B Natural Products A->B C Synthetic Molecules A->C D This compound B->D E Cyclopamine B->E F Vismodegib C->F G Sonidegib C->G

Fig. 3: Classification of Hedgehog pathway inhibitors.

References

Jervine: A Comparative Guide to its Efficacy in Inducing Cancer Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of jervine's ability to induce cell cycle arrest in cancer cells against other known inhibitors. The information is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.

This compound's Impact on Cell Cycle Progression in Cancer Cells

This compound, a steroidal alkaloid derived from plants of the Veratrum genus, has demonstrated notable efficacy in halting the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase. This activity is crucial for its potential anti-cancer applications.

Quantitative Analysis of this compound-Induced Cell Cycle Arrest

Flow cytometry analysis of nasopharyngeal carcinoma (NPC) cell lines, 5-8F and C666-1, treated with varying concentrations of this compound for 48 hours, reveals a dose-dependent increase in the percentage of cells in the G2/M phase. This indicates a significant blockage at this stage of the cell cycle.

Table 1: this compound-Induced G2/M Arrest in Nasopharyngeal Carcinoma Cells [1]

Cell LineThis compound Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
5-8F 0 (Control)55.1 ± 2.325.4 ± 1.819.5 ± 1.5
1048.2 ± 2.120.1 ± 1.631.7 ± 2.0
2035.6 ± 1.915.8 ± 1.348.6 ± 2.2
4022.3 ± 1.510.2 ± 1.167.5 ± 2.8
C666-1 0 (Control)60.3 ± 2.522.1 ± 1.717.6 ± 1.4
1052.1 ± 2.218.5 ± 1.529.4 ± 1.9
2040.7 ± 2.014.2 ± 1.245.1 ± 2.1
4028.9 ± 1.79.8 ± 1.061.3 ± 2.6

Data is presented as mean ± standard deviation.

Comparison with Alternative Cell Cycle Inhibitors

To objectively evaluate this compound's potential, its effects are compared with other compounds known to induce cell cycle arrest. These alternatives include other Hedgehog pathway inhibitors and agents with different mechanisms of action.

Hedgehog Pathway Inhibitors

This compound is known to inhibit the Hedgehog signaling pathway.[2][3] Other inhibitors of this pathway, such as cyclopamine, also induce cell cycle arrest.

Table 2: Comparison of this compound with Other Hedgehog Pathway Inhibitors

CompoundCancer Cell Line(s)Phase of ArrestKey Molecular EffectsReference
This compound Nasopharyngeal Carcinoma (5-8F, C666-1)G2/MDownregulation of Cdc2 and Cdc25C mRNA.[1] Inhibition of AURKB and CDK1.[1]
Cyclopamine Breast Cancer (MCF-7, MDA-MB-231)G1Inhibition of cyclin D1 expression.[4]
Inhibitors with Different Mechanisms

Reversine , an Mps1 inhibitor, and Berberine , a natural alkaloid, also induce G2/M arrest but through different signaling pathways.

Table 3: Comparison of this compound with Non-Hedgehog Pathway Inhibitors

CompoundCancer Cell Line(s)Phase of ArrestKey Molecular EffectsReference
This compound Nasopharyngeal Carcinoma (5-8F, C666-1)G2/MInhibition of Hedgehog signaling, AURKB, and CDK1.[1][2]
Reversine Cholangiocarcinoma (KKU-213A, KKU-213B)G2/MInhibition of Mps1 kinase.[5]
Berberine Multiple cancer cell lines (Tca8113, Hela, CNE2, MCF-7, HT29)G2/MModulation of the BCL-2/BAX signaling pathway.[6]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: Hedgehog Pathway Inhibition

This compound exerts its anti-proliferative effects by inhibiting the Hedgehog signaling pathway, which is aberrantly activated in many cancers. This inhibition leads to the downstream suppression of genes that promote cell cycle progression.

Jervine_Hedgehog_Pathway cluster_nucleus Nucleus This compound This compound SMO Smoothened (SMO) This compound->SMO Inhibits SUFU SUFU GLI GLI SUFU->GLI Inhibits GLI_A GLI (Active) GLI->GLI_A Activation (Blocked) Target_Genes Target Genes (e.g., Cyclins, CDKs) GLI_A->Target_Genes Transcription (Blocked) Nucleus Nucleus Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest Leads to

Caption: this compound inhibits the Hedgehog pathway, preventing GLI activation and transcription of cell cycle genes.

This compound's Direct Impact on G2/M Transition

A proposed mechanism for this compound-induced G2/M arrest is the dual inhibition of Aurora Kinase B (AURKB) and Cyclin-Dependent Kinase 1 (CDK1), key regulators of the G2/M transition.

Jervine_G2M_Arrest cluster_transition This compound This compound AURKB Aurora Kinase B (AURKB) This compound->AURKB Inhibits CDK1_CyclinB1 CDK1/Cyclin B1 Complex This compound->CDK1_CyclinB1 Inhibits G2M_Checkpoint G2/M Checkpoint Arrest M_Phase M Phase (Mitosis) AURKB->M_Phase Promotes CDK1_CyclinB1->M_Phase Promotes G2_Phase G2 Phase G2_Phase->M_Phase Transition

Caption: this compound's inhibition of AURKB and CDK1/Cyclin B1 leads to G2/M checkpoint arrest.

Experimental Workflow for Cell Cycle Analysis

The following diagram outlines the typical workflow for assessing cell cycle distribution using flow cytometry.

Cell_Cycle_Workflow Start Cancer Cell Culture Treatment Treat with this compound (or alternative compound) Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Fixation Fix Cells (e.g., 70% Ethanol) Harvest->Fixation Staining Stain with Propidium Iodide (and RNase A) Fixation->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Data Analysis (Cell Cycle Phase Distribution) Flow_Cytometry->Data_Analysis

References

Jervine vs. Veratramine: A Comparative Analysis of Biological Activities for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

Jervine and Veratramine, two steroidal alkaloids derived from plants of the Veratrum genus, have garnered significant attention in the scientific community for their potent biological activities, particularly in the realm of cancer research.[1][2] Both compounds are known inhibitors of the crucial Hedgehog (Hh) signaling pathway, a key regulator of embryonic development and cellular proliferation that is often dysregulated in various malignancies.[3][4][5] This guide provides a detailed comparative study of this compound and Veratramine, presenting their biological activities, underlying mechanisms, and relevant experimental data to aid researchers, scientists, and drug development professionals in their work.

Comparative Biological Activities

While both this compound and Veratramine target the Hedgehog signaling pathway, they exhibit distinct profiles in their broader biological effects. This compound is a potent teratogen and has been extensively studied as an inhibitor of the transmembrane protein Smoothened (Smo), a key component of the Hh pathway.[1][6] Its inhibition of Hh signaling has been shown to induce apoptosis, autophagy, and cell cycle arrest in various cancer cell lines.[7][8] Beyond its anticancer properties, this compound also demonstrates anti-inflammatory, antioxidant, and broad-spectrum antifungal activities.[9]

Veratramine also functions as a Hedgehog signaling inhibitor, though some evidence suggests its potency may be influenced by its molecular structure, specifically its open E-ring.[2][10][11] In addition to its anti-tumor effects, which include the induction of autophagy-mediated apoptosis via the PI3K/Akt/mTOR pathway, Veratramine exhibits notable cardiovascular and neurological activities. It has been reported to have anti-hypertensive properties and can induce bradycardia.[10] Neurologically, it may act as a serotonin (5-HT) agonist and has been shown to antagonize Na+ channels.[10][12]

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activities of this compound and Veratramine, primarily focusing on their half-maximal inhibitory concentrations (IC50) in various assays and cell lines.

Biological ActivityCompoundAssay/Cell LineIC50 ValueReference(s)
Hedgehog Signaling Inhibition This compoundShh-light II cells (luciferase reporter assay)500-700 nM[13]
VeratramineShh light II cellsInhibition Observed
Antiproliferative/Cytotoxic Activity This compounds12 cells0.5 µM[5]
VeratramineA549 (Non-small cell lung cancer)51.99 µM[1]
VeratramineH358 (Non-small cell lung cancer)259.6 µM[1]
VeratraminePANC-1 (Pancreatic cancer)14.5 µM[14]
VeratramineNCI-H249 (Lung cancer)8.5 µM[14]
VeratramineSW1990 (Pancreatic cancer)26.1 µM[14]
VeratramineA549 (Lung cancer)8.9 µM[14]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Hedgehog_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI inhibits GLI_A GLI-A GLI->GLI_A activation Target_Genes Target Gene Transcription GLI_A->Target_Genes promotes This compound This compound/ Veratramine This compound->SMO inhibits Shh Shh Shh->PTCH1 binds

Caption: Inhibition of the Hedgehog signaling pathway by this compound and Veratramine.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis A1 Seed cancer cells in 96-well plates A2 Treat with varying concentrations of this compound or Veratramine A1->A2 B1 Cell Viability (MTT Assay) A2->B1 B2 Apoptosis (Annexin V-FITC/PI Assay) A2->B2 B3 Hh Pathway Activity (Luciferase Reporter Assay) A2->B3 C1 Measure Absorbance/ Fluorescence/Luminescence B1->C1 B2->C1 B3->C1 C2 Calculate IC50 values and percentage of apoptotic cells C1->C2 C3 Compare activities of This compound and Veratramine C2->C3

Caption: Workflow for comparing the biological activities of this compound and Veratramine.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Hedgehog Signaling Inhibition Assay (Luciferase Reporter Assay)

This assay quantitatively measures the inhibition of the Hedgehog signaling pathway.[7][8][12]

  • Cell Culture: Shh-light II cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter, are cultured in DMEM supplemented with 10% bovine calf serum and 1% penicillin-streptomycin.[15]

  • Cell Plating: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or Veratramine. A positive control (e.g., Sonic Hedgehog conditioned medium) and a negative control (vehicle) are included.

  • Incubation: The plates are incubated for 48 hours to allow for pathway modulation and reporter gene expression.

  • Lysis and Luciferase Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The percentage of inhibition is calculated relative to the positive control.

Cell Proliferation/Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the compounds on cell metabolic activity, which is an indicator of cell viability and proliferation.[9][13]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.[9]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Veratramine. Control wells receive medium with vehicle (e.g., DMSO) only.[9]

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours in the dark at 37°C.[9]

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][10]

  • Cell Treatment: Cells are treated with this compound or Veratramine at desired concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.[10]

  • Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) are added to the cell suspension.[10]

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[10]

  • Analysis: 400 µL of 1X Annexin V binding buffer is added, and the samples are analyzed by flow cytometry.[10] FITC fluorescence (indicating Annexin V binding to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI fluorescence (indicating loss of membrane integrity in late apoptotic and necrotic cells) are measured.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are considered necrotic.

References

Assessing the Differential Response of Cell Lines to Jervine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cellular responses to Jervine, a steroidal alkaloid known for its inhibitory effects on the Hedgehog (Hh) signaling pathway. This compound is a promising anti-cancer agent that modulates key cellular processes including proliferation, apoptosis, and cell cycle progression. This document summarizes the available experimental data on the differential sensitivity of various cancer cell lines to this compound, details the experimental protocols for assessing its effects, and visualizes the underlying molecular pathways and experimental workflows.

Data Presentation: Differential Efficacy of this compound Across Cancer Cell Lines

This compound's cytotoxic and anti-proliferative effects are primarily attributed to its role as an antagonist of the Smoothened (SMO) receptor, a key transducer in the Hedgehog signaling pathway.[1] This inhibition leads to the downstream suppression of Gli family transcription factors, which regulate the expression of genes involved in cell proliferation, survival, and differentiation. While this compound has demonstrated efficacy in a variety of cancer cell lines, its potency, often quantified by the half-maximal inhibitory concentration (IC50), varies depending on the cell type and the specific molecular characteristics of the cancer.

Cell LineCancer TypeObserved EffectsKey Findings
MUTZ-1 Myelodysplastic Syndrome (MDS)Inhibition of proliferation, induction of apoptosis, G1 phase cell cycle arrest.This compound demonstrates a concentration-dependent inhibition of MUTZ-1 cell growth. It effectively promotes apoptosis and halts the cell cycle in the G1 phase by downregulating the expression of Smo, Gli1, BCL2, and CyclinD1.[1]
Nasopharyngeal Carcinoma (NPC) cells (e.g., CNE-1, CNE-2, SUNE-1, HONE-1) Nasopharyngeal CarcinomaInhibition of proliferation, induction of autophagic apoptosis, G2/M phase cell cycle arrest.This compound significantly reduces the proliferation of NPC cells in a dose- and time-dependent manner. It induces apoptosis through an autophagy-dependent mechanism, associated with the blockage of the Hedgehog and AKT/mTOR signaling pathways.[1]
PC-3 Prostate CancerInhibition of proliferation and migration.This compound, along with other Veratrum alkaloids, shows antiproliferative and antimigratory activities against the metastatic prostate cancer cell line PC-3.[2]

Note: The lack of standardized IC50 values across a broad panel of cell lines highlights a gap in the current research and underscores the importance of conducting comprehensive comparative studies to fully elucidate the therapeutic potential of this compound.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments used to assess the cellular response to this compound.

Cell Viability and Cytotoxicity Assay (CCK-8 Assay)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the dose-dependent effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare a serial dilution of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0 µM (vehicle control) to 100 µM. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • CCK-8 Reagent Addition: Following the incubation period, add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plates for 1-4 hours at 37°C until a visible color change occurs.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to quantify this compound-induced apoptosis by flow cytometry.

Materials:

  • Cancer cell lines

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.

Western Blot Analysis of Hedgehog Signaling Pathway Proteins

This protocol details the procedure for detecting changes in the expression of key proteins in the Hedgehog signaling pathway following this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Gli1, anti-BCL2, anti-CyclinD1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treating cells with this compound for the desired time, wash them with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Gli1, BCL2, CyclinD1, and a loading control (e.g., β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound in the Hedgehog signaling pathway.

Jervine_Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Gli Gli SMO->Gli Activation SUFU->Gli Sequesters Gli-R Gli-R Gli->Gli-R Processing Gli-A Gli-A Gli->Gli-A Translocation Proteasome Proteasome Target Genes Target Genes Gli-R->Target Genes Represses Gli-A->Target Genes Activates Proliferation, Survival Proliferation, Survival Target Genes->Proliferation, Survival This compound This compound This compound->SMO Inhibits

Caption: this compound inhibits the Hedgehog pathway by targeting SMO.

Experimental Workflow Diagram

The diagram below outlines the general workflow for assessing the differential response of cell lines to this compound.

Jervine_Workflow cluster_setup Experiment Setup cluster_assays Biological Assays cluster_analysis Data Analysis and Interpretation start Select Cancer Cell Lines culture Cell Culture and Seeding start->culture treatment This compound Treatment (Dose-Response and Time-Course) culture->treatment viability Cell Viability Assay (e.g., CCK-8) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot Analysis (Hedgehog Pathway Proteins) treatment->western ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant protein_quant Protein Expression Quantification western->protein_quant conclusion Comparative Analysis and Conclusion ic50->conclusion apoptosis_quant->conclusion protein_quant->conclusion

References

Safety Operating Guide

Personal protective equipment for handling Jervine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Jervine, a potent steroidal alkaloid. Given the compound's hazardous properties, including its teratogenicity, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document outlines essential personal protective equipment (PPE), procedural guidelines for handling and disposal, and emergency protocols.

Hazardous Properties of this compound

PropertyDataCitation(s)
Acute Toxicity (Oral) Data not available. This compound is known to be a toxic component of Veratrum species.[3][3]
Acute Toxicity (Dermal) Data not available.
Acute Toxicity (Inhalation) Data not available.
Teratogenicity Confirmed teratogen in vertebrates, capable of causing severe birth defects such as cyclopia and holoprosencephaly.[1][2][1][2]
Occupational Exposure Limits No established Permissible Exposure Limit (PEL), Threshold Limit Value (TLV), or Immediately Dangerous to Life or Health (IDLH) values have been found.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against this compound exposure. The following PPE is mandatory when handling this compound in any form (solid or in solution).

PPE CategorySpecifications
Hand Protection Double gloving with nitrile gloves is required. The outer glove should be changed immediately upon contamination.
Eye Protection Chemical splash goggles or a full-face shield must be worn.
Respiratory Protection When handling powdered this compound or creating solutions, a NIOSH-approved respirator with a particulate filter (N100, R100, or P100) is essential. A full-face respirator offers both eye and respiratory protection.
Body Protection A disposable, solid-front, back-tying gown with long sleeves and tight-fitting cuffs should be worn over laboratory clothing. A chemically resistant apron is also recommended.
Foot Protection Closed-toe shoes are mandatory. Disposable shoe covers should be worn when there is a risk of spills.

Experimental Protocols: Handling this compound Safely

Working with Powdered this compound:

  • Designated Area: All work with powdered this compound must be conducted in a designated area within a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of airborne particles.

  • Weighing: Use a balance inside the fume hood. If this is not feasible, tare a sealed container, add the this compound powder inside the fume hood, seal the container, and then re-weigh it outside the hood.

  • Static Control: Use an anti-static gun or ionizer to minimize the dispersal of fine powders.

  • Cleaning: After handling, decontaminate all surfaces with a suitable solvent (e.g., ethanol) and then clean with a laboratory detergent.

Preparing this compound Solutions:

A study on the pharmacokinetics of this compound provides a method for preparing standard solutions, which can be adapted for laboratory use.[3]

  • Solvent Selection: this compound is soluble in ethanol and dimethylformamide (DMF).[4] Select a solvent appropriate for the intended application.

  • Stock Solution Preparation:

    • In a chemical fume hood, carefully weigh the desired amount of this compound powder.

    • Add the solvent to the this compound powder in a volumetric flask.

    • Cap the flask and sonicate or vortex until the this compound is completely dissolved.

    • Bring the solution to the final volume with the solvent.

  • Working Solutions: Prepare serial dilutions from the stock solution as required for the experiment.

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the medical team with the Safety Data Sheet (SDS) for this compound.

Spill Response:

  • Evacuate: Immediately evacuate the area and alert others.

  • Secure the Area: Prevent entry to the spill area.

  • Personal Protection: Don appropriate PPE, including respiratory protection, before re-entering the area.

  • Containment: For small spills, cover with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent) to prevent spreading.

  • Neutralization: There are no specific published neutralization procedures for this compound. Given its alkaline nature, a weak acid could theoretically be used for neutralization, but this should be tested on a small scale first. In the absence of a validated neutralization procedure, proceed directly to cleanup.

  • Cleanup: Carefully scoop the absorbent material into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by a thorough cleaning with soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

Disposal Plan

All this compound waste, including unused product, contaminated labware, and cleaning materials, must be disposed of as hazardous chemical waste.

  • Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed container.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name "this compound" and a warning of its teratogenic and toxic properties.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this compound down the drain or in regular trash. While chemical neutralization of alkaloids is possible, there are no specific published protocols for this compound. Therefore, incineration by a licensed hazardous waste disposal company is the recommended method of disposal.

This compound's Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

This compound exerts its biological effects by inhibiting the Hedgehog (Hh) signaling pathway. It directly binds to Smoothened (SMO), a G protein-coupled receptor-like protein.[1] In the absence of the Hh ligand, the receptor Patched (PTCH) inhibits SMO. When Hh binds to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling, leading to the activation of GLI transcription factors and the expression of target genes. This compound's binding to SMO prevents this activation, effectively blocking the pathway.[1]

Hedgehog_Pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State cluster_inhibition Inhibition by this compound PTCH_off PTCH SMO_off SMO (inactive) PTCH_off->SMO_off Inhibits SUFU_Gli SUFU-GLI Complex Gli_R GLI Repressor SUFU_Gli->Gli_R Processing Nucleus_off Nucleus Gli_R->Nucleus_off Translocates to Target_Genes_off Target Genes (Repressed) Hedgehog Hedgehog Ligand PTCH_on PTCH Hedgehog->PTCH_on Binds to SMO_on SMO (active) PTCH_on->SMO_on Inhibition Relieved SUFU_Gli_on SUFU-GLI Complex SMO_on->SUFU_Gli_on Inhibits processing of Gli_A GLI Activator SUFU_Gli_on->Gli_A Release Nucleus_on Nucleus Gli_A->Nucleus_on Translocates to Target_Genes_on Target Genes (Activated) This compound This compound SMO_inhibited SMO (inactive) This compound->SMO_inhibited Binds and Inhibits

Caption: Inhibition of the Hedgehog signaling pathway by this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Jervine
Reactant of Route 2
Jervine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.